molecular formula C8H7NO4 B1600471 3-Methoxy-4-nitrobenzaldehyde CAS No. 80410-57-7

3-Methoxy-4-nitrobenzaldehyde

Cat. No.: B1600471
CAS No.: 80410-57-7
M. Wt: 181.15 g/mol
InChI Key: WUTIWOZYHHSBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-nitrobenzaldehyde is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTIWOZYHHSBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467486
Record name 3-METHOXY-4-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80410-57-7
Record name 3-METHOXY-4-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-4-nitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Methoxy-4-nitrobenzaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methoxy-4-nitrobenzaldehyde: Properties, Structure, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key aromatic compound utilized in advanced chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural details, synthesis methodologies, and significant applications of this versatile intermediate.

Introduction

This compound, also known by its IUPAC name, is a substituted aromatic aldehyde that serves as a pivotal building block in organic synthesis. Its structure, featuring a benzaldehyde core with methoxy and nitro functional groups at the C3 and C4 positions respectively, imparts a unique reactivity profile. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating effect of the methoxy group, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly within the pharmaceutical, agrochemical, and dye industries.[1][2] This guide aims to provide a detailed exploration of its chemical identity, synthesis pathways, and practical utility, grounded in established scientific principles.

Physicochemical and Structural Characteristics

The physical and chemical properties of a compound are fundamental to its application in synthesis, determining its solubility, reactivity, and handling requirements.

Core Properties

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
IUPAC Name This compound[3]
CAS Number 80410-57-7[3][4]
Molecular Formula C₈H₇NO₄[3][4]
Molecular Weight 181.15 g/mol [3][4]
Appearance Light yellow powder[5][6]
Topological Polar Surface Area 72.1 Ų[3]
LogP 1.4159[4]
Hydrogen Bond Acceptors 4[4]
Rotatable Bonds 3[4]
Structural Representation and Data

The molecular structure dictates the chemical behavior of this compound. The arrangement of its functional groups is key to its role in synthetic chemistry.

Caption: Chemical structure of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of a synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound in CDCl₃ at 400 MHz, the expected signals are:

    • δ 10.05 (s, 1H): This singlet corresponds to the aldehyde proton (-CHO). Its downfield shift is characteristic of aldehyde protons.

    • δ 7.92 (d, J = 8.1 Hz, 1H): A doublet for the aromatic proton at the C5 position.

    • δ 7.60 (d, J = 1.3 Hz, 1H): A doublet for the aromatic proton at the C2 position.

    • δ 7.54 (dd, J = 8.1, 1.5 Hz, 1H): A doublet of doublets for the aromatic proton at the C6 position.

    • δ 4.03 (s, 3H): A singlet corresponding to the three protons of the methoxy group (-OCH₃).[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique identifies the carbon environments within the molecule. While specific peak assignments require experimental data, PubChem confirms the availability of ¹³C NMR spectral information for this compound.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected absorption bands for this molecule would include strong peaks corresponding to the C=O stretch of the aldehyde, the N-O stretches of the nitro group, C-O stretching of the ether, and C-H stretches of the aromatic ring and aldehyde.

  • Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight. The exact mass is calculated as 181.03750770 Da.[3]

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired yield, and scalability. Below are two field-proven protocols.

Protocol 1: Williamson Ether Synthesis from 3-Hydroxy-4-nitrobenzaldehyde

This method involves the methylation of a hydroxyl group and is a classic example of a Williamson ether synthesis. It is favored for its high yield and straightforward procedure.

Causality: The reaction proceeds via an Sₙ2 mechanism. The basic potassium carbonate deprotonates the phenolic hydroxyl group of 3-hydroxy-4-nitrobenzaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of iodomethane, displacing the iodide ion and forming the desired methoxy ether. N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it solvates the cation (K⁺) effectively, leaving the phenoxide anion highly reactive.

Caption: Workflow for Williamson Ether Synthesis.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 3-hydroxy-4-nitrobenzaldehyde (1 eq.) and potassium carbonate (1.01 eq.) in N,N-dimethylformamide (DMF).[5][6]

  • Addition of Reagent: At room temperature, slowly add iodomethane (2 eq.) to the reaction mixture with continuous stirring.[5][6]

  • Reaction: Maintain stirring at room temperature for approximately 5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[5][6]

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.[5][6]

  • Washing: Wash the organic layer twice with a saturated brine solution to remove residual DMF and inorganic salts.[5][6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[5][6]

  • Purification: Purify the resulting residue using silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the target compound as a light yellow powder (reported yield: 96%).[5][6]

Protocol 2: Oxidation of (3-Methoxy-4-nitrophenyl)methanol

This approach utilizes the oxidation of a primary alcohol to an aldehyde. Pyridinium dichromate (PDC) is a milder oxidizing agent compared to others like chromic acid, which helps to prevent over-oxidation to the carboxylic acid.

Causality: PDC, a complex of chromium(VI), is a selective oxidant that converts primary alcohols to aldehydes in a non-aqueous solvent like dichloromethane (DCM). The reaction mechanism involves the formation of a chromate ester intermediate, followed by the elimination of a proton from the alcohol's carbon, which reduces the chromium and forms the aldehyde.

Step-by-Step Methodology:

  • Dispersion: Create a dispersion of (3-methoxy-4-nitrophenyl)methanol (1 eq.) and pyridinium dichromate (PDC) (1.6 eq.) in dry dichloromethane (DCM).[6]

  • Reaction: Stir the dispersion at room temperature for approximately 17 hours.[6]

  • Work-up: Add a mixture of celite and silica gel to the reaction mixture to adsorb the chromium byproducts.[6]

  • Filtration: Filter the dispersion and wash the solid residue with additional DCM.[6]

  • Concentration: Evaporate the solvent from the combined filtrates under vacuum to obtain the product. This method can yield a quantitative conversion.[6]

Key Applications in Research and Development

The specific arrangement of functional groups in this compound makes it a valuable intermediate in several areas of research, particularly in medicinal chemistry.

  • Pharmaceutical Synthesis: Nitrobenzaldehydes are crucial precursors for a wide range of Active Pharmaceutical Ingredients (APIs).[1] The nitro group can be readily reduced to an amine, which can then be further functionalized. The aldehyde group is reactive towards nucleophiles and can participate in condensation reactions to build more complex heterocyclic systems.

  • Neuroscience Research: this compound has been investigated for its biological activities. Studies indicate it can inhibit the synthesis of β-amyloid, a protein implicated in Alzheimer's disease. It also shows inhibitory effects on chloride channels and certain brain receptor binding sites, suggesting potential applications in the development of novel therapeutics for neurological disorders.

  • Cell Biology Studies: The compound has been used as a tool to study cellular processes, demonstrating an ability to inhibit the growth of certain cells in culture.

  • Nucleophilic Substitution Studies: Due to its electronic structure, it serves as a model substrate for investigating the mechanisms of nucleophilic aromatic substitution reactions.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount to ensure a safe laboratory environment.

Trustworthiness of Protocols: The protocols described are based on established chemical transformations. However, all laboratory work should be preceded by a thorough risk assessment. Always consult the latest Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Hazard Class & CategoryGHS Pictogram & Signal WordHazard StatementReference(s)
Acute Toxicity, Oral (Cat. 4)WarningH302: Harmful if swallowed[3][7]
Skin Irritation (Cat. 2)WarningH315: Causes skin irritation[3][7]
Eye Irritation (Cat. 2A)WarningH319: Causes serious eye irritation[3][7]
STOT - Single Exposure (Cat. 3)WarningH335: May cause respiratory irritation[3][7]

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7][9]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[7]

  • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[8]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage is at 2-8°C under an inert atmosphere.[4][7][10]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[7]

References

3-Methoxy-4-nitrobenzaldehyde CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Building Block in Modern Organic Synthesis and Drug Discovery

Senior Application Scientist Synthesis

This guide provides a comprehensive technical overview of 3-Methoxy-4-nitrobenzaldehyde (CAS No: 80410-57-7), a key aromatic aldehyde utilized by researchers, medicinal chemists, and drug development professionals. We will delve into its chemical and physical properties, synthesis, reactivity, and significant applications, with a focus on its role as a versatile intermediate in the synthesis of complex molecules.

Core Compound Identification and Properties

This compound is a substituted benzaldehyde featuring a methoxy group at the 3-position and a nitro group at the 4-position. This unique substitution pattern of an electron-donating group (methoxy) and a powerful electron-withdrawing group (nitro) dictates its reactivity and utility in organic synthesis.

Chemical Structure and Identifiers
  • CAS Number: 80410-57-7[1]

  • Molecular Formula: C₈H₇NO₄[2]

  • IUPAC Name: this compound[3]

  • Synonyms: 3-methoxy-4-nitro-benzaldehyde[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis.

PropertyValueSource(s)
Molecular Weight 181.15 g/mol [2][3]
Appearance Light yellow powder[1]
Melting Point 97-100 °C (for isomer)
Boiling Point Data not available
Solubility Soluble in organic solvents such as DMF, ethyl acetate, and dichloromethane. Insoluble in water.Inferred from synthesis protocols[1]
Storage Store at 4°C under a nitrogen atmosphere for long-term stability.[2]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aldehyde, aromatic, and methoxy protons.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.05 (s, 1H, -CHO), 7.92 (d, J = 8.1 Hz, 1H, Ar-H), 7.60 (d, J = 1.3 Hz, 1H, Ar-H), 7.54 (dd, J = 8.1, 1.5 Hz, 1H, Ar-H), 4.03 (s, 3H, -OCH₃).

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct peaks for the carbonyl, aromatic, and methoxy carbons. A reference to the 13C NMR spectrum is available in the literature.[3]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), the nitro group (asymmetric and symmetric stretches around 1520 and 1340 cm⁻¹, respectively), and C-O stretching of the methoxy group.

Mass Spectrometry

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (181.15 g/mol ).

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Below are two common laboratory-scale preparations.

Synthesis from 3-Hydroxy-4-nitrobenzaldehyde

This is a straightforward Williamson ether synthesis where the phenolic hydroxyl group is methylated.

  • To a solution of 3-hydroxy-4-nitrobenzaldehyde (1 equivalent) in N,N-dimethylformamide (DMF), add potassium carbonate (1.0-1.2 equivalents).

  • Stir the mixture at room temperature to form the phenoxide.

  • Slowly add iodomethane (2 equivalents) to the reaction mixture.[1]

  • Continue stirring at room temperature for 5 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

  • The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[1]

  • The crude product is purified by silica gel column chromatography to afford this compound as a light yellow powder.[1]

Caption: Synthesis of this compound via Williamson ether synthesis.

Synthesis from (3-methoxy-4-nitrophenyl)methanol

This method involves the oxidation of the corresponding benzyl alcohol.

  • A dispersion of (3-methoxy-4-nitrophenyl)methanol (1 equivalent) and pyridinium dichromate (PDC) (1.5-2.5 equivalents) in dry dichloromethane (DCM) is prepared.

  • The mixture is stirred at room temperature for approximately 17 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is filtered through a pad of celite and silica gel, and the filter cake is washed with DCM.

  • The combined filtrate is concentrated under reduced pressure to yield the crude this compound.

Caption: Synthesis of this compound via oxidation of the corresponding alcohol.

Chemical Reactivity and Synthetic Applications

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, making it a valuable building block in multi-step syntheses.

Knoevenagel Condensation

The electron-withdrawing nitro group activates the aldehyde, making it an excellent substrate for Knoevenagel condensation with active methylene compounds. This reaction is a powerful tool for C-C bond formation.[4][5]

  • In a round-bottom flask, dissolve this compound (1 equivalent) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1-1.2 equivalents) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a base, such as piperidine or ammonium acetate.[4][6]

  • The reaction mixture is typically heated to reflux and monitored by TLC.

  • Upon completion, the mixture is cooled, and the product often crystallizes out and can be collected by filtration.[6]

Knoevenagel Reactants This compound Active Methylene Compound (e.g., Malononitrile) Product α,β-Unsaturated Product Reactants->Product Condensation & Dehydration Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Reactants activates methylene

Caption: General workflow for the Knoevenagel condensation.

Reductive Amination

The aldehyde can undergo reductive amination with primary or secondary amines to form substituted amines, which are common motifs in pharmaceuticals. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ.[7]

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., methanol, dichloroethane), add the amine (1-1.2 equivalents).

  • A mild acid catalyst (e.g., acetic acid) can be added to facilitate imine formation.

  • After a period of stirring at room temperature, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) is added portion-wise.[7]

  • The reaction is stirred until completion (monitored by TLC).

  • Work-up typically involves quenching the excess reducing agent, extraction with an organic solvent, and purification by chromatography.

Reductive_Amination start This compound Amine (R-NH₂) intermediate Imine Intermediate start->intermediate Condensation product Substituted Amine intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->intermediate

References

A Comprehensive Technical Guide to 3-Methoxy-4-nitrobenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxy-4-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique trifunctional arrangement—an activating methoxy group, a deactivating nitro group, and a reactive aldehyde on a benzene core—makes it a versatile scaffold for constructing complex molecular architectures. For researchers in medicinal chemistry and materials science, this compound is not merely a starting material but a strategic building block for accessing novel bioactive agents and functional materials. This guide provides an in-depth examination of its synthesis, characterization, reactivity, and applications, grounded in established protocols and physicochemical principles, to empower drug development professionals and research scientists in leveraging its full synthetic potential.

Section 1: Molecular Identification and Physicochemical Profile

Accurate identification is the cornerstone of reproducible science. This compound is unambiguously defined by a set of unique identifiers and physicochemical properties critical for its handling, characterization, and use in quantitative experimental design.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound [1]
CAS Number 80410-57-7 [1][2]
Molecular Formula C₈H₇NO₄ [2][3]
Canonical SMILES COC1=C(C=CC(=C1)C=O)--INVALID-LINK--[O-] [1]

| InChIKey | WUTIWOZYHHSBBU-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical and Spectroscopic Data

Property Value Source
Molecular Weight 181.15 g/mol [2][3]
Appearance Light yellow or cream/gold crystalline powder [3][4]
Melting Point 104 °C to 142 °C (multiple values reported, may indicate polymorphism) [2][4]
Boiling Point 334.8 °C to 354.7 °C (Predicted/Calculated) [2][4]
¹H NMR (400 MHz, CDCl₃) δ 10.05 (s, 1H), 7.92 (d, J=8.1Hz, 1H), 7.60 (d, J=1.3Hz, 1H), 7.54 (dd, J=8.1, 1.5Hz, 1H), 4.03 (s, 3H) [3]
Topological Polar Surface Area (TPSA) 69.44 Ų [5]

| LogP | 1.4159 |[5] |

Section 2: Synthesis and Purification

The preparation of this compound can be approached from multiple pathways. The choice of method is often dictated by the availability of starting materials, desired scale, and safety considerations. Two prevalent and reliable methods are detailed below.

Protocol 2.1: Williamson Ether Synthesis from 3-Hydroxy-4-nitrobenzaldehyde

This is the most direct and high-yielding approach, relying on a classic Sₙ2 reaction to methylate a phenolic precursor.

Causality: The choice of N,N-Dimethylformamide (DMF) as the solvent is strategic; its polar aprotic nature effectively solvates the potassium cation, liberating the phenoxide to act as a potent nucleophile. Potassium carbonate serves as a mild base, sufficient to deprotonate the weakly acidic phenol without hydrolyzing other functional groups. Iodomethane is an excellent electrophile for this Sₙ2 reaction due to the low bond dissociation energy of the C-I bond and minimal steric hindrance.

Experimental Protocol:

  • To a solution of 3-hydroxy-4-nitrobenzaldehyde (500 mg, 2.99 mmol) in 6.0 mL of N,N-dimethylformamide, add potassium carbonate (0.42 g, 3.0 mmol).[3][4]

  • Stir the suspension at room temperature to form the potassium phenoxide.

  • Slowly add iodomethane (0.38 mL, 6.0 mmol) to the reaction mixture.[3][4] A slight exotherm may be observed.

  • Continue stirring at room temperature for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Upon completion, dilute the reaction mixture with ethyl acetate and water for quenching and extraction.[3]

  • Separate the organic layer, wash it twice with saturated brine to remove residual DMF and salts, and dry over anhydrous magnesium sulfate.[3][4]

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., 4:1 to 1:1), to afford this compound as a light yellow powder (Typical Yield: ~96%).[3]

Protocol 2.2: Oxidation of (3-Methoxy-4-nitrophenyl)methanol

This method is useful when the corresponding benzyl alcohol is more readily available than the phenol.

Causality: The critical choice here is the oxidizing agent. Pyridinium dichromate (PDC) is a mild oxidant that reliably converts primary alcohols to aldehydes. Stronger oxidants like potassium permanganate or chromic acid would risk over-oxidation to the carboxylic acid, a common side reaction that PDC effectively avoids under these conditions. Dichloromethane (DCM) is used as an inert solvent that solubilizes the reactants well.

Experimental Protocol:

  • Create a dispersion of (3-methoxy-4-nitrophenyl)methanol (1.4 mmol) and pyridinium dichromate (2.3 mmol) in dry dichloromethane (38 mL).[3]

  • Stir the dispersion at room temperature for approximately 17 hours.[3] Monitor reaction completion via TLC.

  • Add a mixture of celite and silica gel to the reaction mixture to adsorb the chromium byproducts.

  • Filter the dispersion and wash the solid cake thoroughly with additional DCM.[3]

  • Combine the organic filtrates and evaporate the solvent under vacuum to yield the product, typically as a brown residue in near-quantitative yield.[3] Further purification via chromatography may be performed if necessary.

Synthesis_Workflows cluster_0 Protocol 2.1: Williamson Ether Synthesis cluster_1 Protocol 2.2: Oxidation start1 3-Hydroxy-4-nitrobenzaldehyde reagents1 1. K₂CO₃, DMF 2. CH₃I start1->reagents1 Methylation (Sₙ2) product This compound reagents1->product start2 (3-Methoxy-4-nitrophenyl)methanol reagents2 PDC, DCM start2->reagents2 Mild Oxidation reagents2->product

Caption: Synthetic routes to this compound.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.

  • Aldehyde Group: This is a versatile handle for carbon-carbon and carbon-nitrogen bond formation. It readily undergoes nucleophilic addition and can participate in reactions such as Wittig olefination, aldol condensations, and the formation of imines/oximes. Crucially, it is a prime site for reductive amination , a cornerstone of pharmaceutical synthesis for introducing amine functionalities.

  • Nitro Group: The electron-withdrawing nitro group can be selectively reduced to an amine under various conditions (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation is fundamental, as the resulting aminobenzaldehyde is a precursor to heterocycles and other complex structures.

  • Aromatic Ring: The electronic nature of the ring is complex. The methoxy group is an activating, ortho-para director, while the nitro group is a strong deactivating, meta-director. Their positions create a specific electronic environment that directs any further electrophilic aromatic substitution to the positions ortho to the methoxy group, though such reactions are generally disfavored due to the powerful deactivating effect of the nitro group.

Reactivity_Map center This compound reductive_amination 3-Methoxy-4-nitrobenzylamine (via Reductive Amination) center->reductive_amination R₂NH, NaBH₃CN wittig Stilbene Derivative (via Wittig Reaction) center->wittig Ph₃P=CHR nitro_reduction 4-Amino-3-methoxybenzaldehyde (via Nitro Reduction) center->nitro_reduction H₂, Pd/C or SnCl₂ dual_reaction 4-Amino-3-methoxybenzylamine (via Sequential Reduction & Amination) nitro_reduction->dual_reaction R₂NH, NaBH₃CN

Caption: Key synthetic transformations of this compound.

Section 4: Applications in Research and Drug Development

The utility of this compound is most pronounced in the synthesis of biologically active molecules. Its structure is a recurring motif in compounds targeting a range of therapeutic areas.

  • Neuroscience and Alzheimer's Disease: The molecule has been directly utilized in research contexts to study nucleophilic substitutions and has demonstrated inhibitory activity against the synthesis of β-amyloid, the protein central to the pathology of Alzheimer's disease. This suggests its value as a lead scaffold for developing new therapeutic agents for neurodegenerative disorders.

  • Ion Channel Modulation: Research has indicated that this compound possesses potent inhibitory effects on chloride channels, highlighting its potential as a tool compound or starting point for developing modulators of ion channel function.

  • Precursor to Bioactive Scaffolds: While direct biological activity is noted, its primary role is as an intermediate. The reduction of the nitro group to an amine, followed by reactions at the aldehyde, opens pathways to a vast array of complex heterocyclic systems and substituted aniline derivatives that are prevalent in pharmaceuticals. Isomeric structures, for instance, are key intermediates in synthesizing drugs for Parkinson's disease and certain cancers, indicating the value of this substitution pattern.

Section 5: Safety, Handling, and Storage

As with any chemical reagent, a thorough understanding of its hazards is essential for safe laboratory practice.

Table 3: GHS Hazard Classification

Hazard Class Code Description Source
Acute Toxicity, Oral H302 Harmful if swallowed [1]
Skin Irritation H315 Causes skin irritation [1]
Eye Irritation H319 Causes serious eye irritation [1]

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[1] |

Handling and Personal Protective Equipment (PPE):

  • Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]

  • Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6]

  • Avoid generating dust during handling.

  • Wash hands thoroughly after handling the compound.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

  • If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • For long-term stability, storage at 2-8°C under an inert atmosphere (nitrogen or argon) is recommended.[4]

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in synthetic and medicinal chemistry. Its predictable reactivity, facilitated by the distinct electronic nature of its functional groups, allows for selective and high-yielding transformations. From its straightforward synthesis to its application as a scaffold for neurologically active compounds, this guide underscores its importance. For researchers aiming to innovate in drug discovery and materials science, a comprehensive understanding of this versatile building block is not just beneficial—it is essential for the rational design and efficient execution of next-generation molecular synthesis.

References

An In-depth Technical Guide to the Physical Properties of 3-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the critical physical properties of 3-Methoxy-4-nitrobenzaldehyde (CAS No. 80410-57-7), with a primary focus on its melting and boiling points. Intended for professionals in research, chemical synthesis, and pharmaceutical development, this document delves into the theoretical underpinnings, experimental determination, and practical significance of these characteristics. Detailed, field-proven protocols for accurate measurement are provided, alongside a discussion of how these physical constants influence purity assessment, reaction monitoring, and formulation development.

Introduction: The Significance of Physical Properties in Chemical and Pharmaceutical Sciences

In the realm of drug discovery and development, a thorough understanding of a compound's physical properties is paramount. These properties, such as melting and boiling points, are not merely numerical data; they are intrinsic indicators of a substance's identity, purity, and intermolecular forces. For a molecule like this compound, a versatile intermediate in organic synthesis, these values are critical for process optimization, quality control, and predicting its behavior in various formulations.

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid state. For a pure substance, this transition occurs over a narrow temperature range.[1] The presence of impurities typically leads to a depression and broadening of the melting point range, a phenomenon known as melting point depression.[2] This makes melting point determination a rapid and reliable method for assessing the purity of a synthesized compound.[1][2] In the pharmaceutical industry, stringent purity control is essential for drug safety and efficacy, rendering melting point analysis a fundamental quality control tool.[1]

Similarly, the boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a key characteristic.[3][4] It provides insights into a molecule's volatility and the strength of its intermolecular attractive forces. In practical applications, knowledge of the boiling point is crucial for purification techniques like distillation and for understanding a compound's stability at elevated temperatures during chemical reactions or formulation processes.[4]

This guide will provide a detailed examination of the melting and boiling points of this compound, offering both established values and the experimental methodologies to verify them.

Core Physical Properties of this compound

This compound is a substituted benzaldehyde with the chemical formula C₈H₇NO₄. Its physical characteristics are pivotal for its handling, purification, and application in further chemical syntheses.

Physical PropertyValueSource
Melting Point 104 °C[5]
Boiling Point 334.8 °C at 760 mmHg[6]
Molecular Weight 181.15 g/mol
Appearance Cream/gold/faint tan crystalline powder[5]
CAS Number 80410-57-7

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is a cornerstone of laboratory practice. The following sections provide detailed, step-by-step protocols for these measurements, designed to ensure precision and reproducibility.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.[7]

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Experimental Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry Sample Thoroughly prep2 Grind to a Fine Powder prep1->prep2 prep3 Load into Capillary Tube (2-3 mm height) prep2->prep3 meas1 Place Capillary in Melting Point Apparatus prep3->meas1 Transfer meas2 Rapid Heating (Approximate MP) meas1->meas2 meas3 Slow Heating (2°C/min) Near Approximate MP meas2->meas3 meas4 Record Start and End of Melting meas3->meas4

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • Finely powder the crystalline sample using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[8]

  • Measurement:

    • Place the loaded capillary tube into the heating block of a melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid heating run to get a preliminary value.[9]

    • For an accurate measurement, heat the sample rapidly to about 15-20°C below the expected melting point.[8]

    • Then, decrease the heating rate to approximately 1-2°C per minute.[9]

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

    • For a pure compound, this range should be narrow, typically 0.5-1°C.

Boiling Point Determination: Microscale Method

For determining the boiling point of small quantities of a liquid, or a solid that can be melted, the microscale method is highly efficient.

Principle: A small amount of the substance is heated in a test tube containing an inverted capillary tube. At the boiling point, a steady stream of bubbles will emerge from the inverted capillary.

Experimental Workflow:

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating and Observation setup1 Place Sample in Small Test Tube setup2 Add Inverted Capillary Tube setup1->setup2 setup3 Attach to Thermometer setup2->setup3 heat1 Immerse in Heating Bath setup3->heat1 Transfer heat2 Heat Gently (5-10°C/min) heat1->heat2 heat3 Observe for Continuous Stream of Bubbles heat2->heat3 heat4 Record Temperature heat3->heat4

Caption: Workflow for Microscale Boiling Point Determination.

Detailed Protocol:

  • Apparatus Setup:

    • Place a small amount (a few drops) of molten this compound into a small test tube (e.g., 75 x 10 mm).

    • Take a standard melting point capillary tube and seal one end in a flame.

    • Place the sealed capillary tube, open end down, into the test tube containing the sample.

    • Attach the test tube to a thermometer using a rubber band or a small piece of tubing, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating and Observation:

    • Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).[10]

    • Begin heating the bath gently, at a rate of 5-10°C per minute.[10]

    • As the temperature rises, air trapped in the inverted capillary will expand and exit as bubbles.

    • When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the tip of the inverted capillary.[10]

    • Record the temperature at which this steady stream of bubbles is observed. This is the boiling point.

Application in Research and Drug Development

The melting and boiling points of this compound are not just for identification; they have practical implications in a professional setting.

  • Purity Assessment: A sharp melting point is a strong indicator of the high purity of a synthesized batch of this compound. A depressed and broad melting range would signal the presence of impurities, necessitating further purification steps such as recrystallization.[1][2]

  • Reaction Monitoring: In reactions where this compound is a starting material, its physical properties can help in monitoring the reaction progress. For instance, the disappearance of the solid reactant can be visually monitored as it is consumed.

  • Process Development: Knowledge of the boiling point is critical when designing distillation procedures for the purification of reaction mixtures containing this compound. It also informs the maximum temperature at which reactions can be run without significant loss of the material due to vaporization.[4]

  • Polymorph Screening: In pharmaceutical development, different crystalline forms (polymorphs) of a compound can have different melting points, solubilities, and bioavailabilities. While not the primary method, melting point determination can be an initial step in identifying potential polymorphic forms.

  • Predicting Physicochemical Properties: The melting point of a drug substance can be correlated with other important properties, such as solubility and intestinal absorption.[11] Generally, for poorly soluble drugs, a lower melting point is often associated with better absorption characteristics.[11]

Synthesis of this compound

A common laboratory synthesis of this compound involves the methylation of 3-hydroxy-4-nitrobenzaldehyde.[5]

Reaction Scheme:

Synthesis reactant1 3-Hydroxy-4-nitrobenzaldehyde product This compound reactant1->product reactant2 Iodomethane reactant2->product reagent K₂CO₃ in DMF reagent->product

Caption: Synthesis of this compound.

Procedure:

  • Dissolve 3-hydroxy-4-nitrobenzaldehyde and potassium carbonate in N,N-dimethylformamide (DMF).[5]

  • Slowly add iodomethane to the reaction mixture at room temperature.[5]

  • Stir the reaction mixture for several hours at room temperature.[5]

  • Upon completion, the reaction mixture is worked up by diluting with ethyl acetate and water, followed by separation of the organic layer.[5]

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography to yield this compound as a light yellow powder.[5]

Conclusion

The physical properties of this compound, specifically its melting and boiling points, are fundamental data points for any researcher or scientist working with this compound. They serve as reliable indicators of identity and purity and are crucial for the design and optimization of synthetic routes and purification strategies. The experimental protocols detailed in this guide provide a robust framework for the accurate and reproducible determination of these critical parameters, ensuring the integrity and quality of research and development outcomes in the chemical and pharmaceutical industries.

References

3-Methoxy-4-nitrobenzaldehyde safety, hazards, and handling information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-Methoxy-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Chemical and Physical Profile

This compound is an aromatic aldehyde that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its utility in research and development necessitates a thorough understanding of its properties to ensure safe handling.

A precise knowledge of a compound's physical and chemical properties is the foundation of a robust safety protocol. These properties dictate storage conditions, appropriate handling techniques, and potential incompatibilities. For instance, the compound's solid-state form as a powder requires specific measures to control dust generation, a primary route of exposure.

PropertyValueSource
CAS Number 80410-57-7[1][2]
Molecular Formula C₈H₇NO₄[1][2]
Molecular Weight 181.15 g/mol [1][2]
Appearance Light yellow powder[3]
Purity ≥95%[2]
Storage Temperature 4°C, stored under nitrogen[2]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with several key hazards that demand stringent safety precautions.[1][4] Understanding the "why" behind these classifications is crucial for appreciating the associated risks. The presence of a nitro group and an aldehyde functional group on the benzene ring contributes to its reactivity and toxicological profile.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Warning! [1][4]

  • H302 (Harmful if swallowed): Ingestion can lead to systemic toxicity. The metabolic pathways of nitroaromatic compounds can interfere with cellular respiration.

  • H315 (Causes skin irritation): The compound can cause local inflammation, redness, and discomfort upon contact with the skin. Prolonged contact should be avoided.

  • H319 (Causes serious eye irritation): Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea. This is a common hazard for fine powders that can easily become airborne.

  • H335 (May cause respiratory irritation): Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[1][4][5]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This involves engineering controls, administrative controls, and finally, personal protective equipment as the last line of defense.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[4][5] A certified chemical fume hood is mandatory for procedures that may generate dust, such as weighing or transferring the solid.[6]

  • Emergency Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following PPE is required when handling this compound:

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards must be worn.[4][8]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.

    • Lab Coat/Protective Clothing: A flame-resistant lab coat or impervious clothing should be worn to prevent skin contact.[4][8]

  • Respiratory Protection: If dust generation is unavoidable and engineering controls are insufficient, a full-face respirator with an appropriate particulate filter (e.g., N95 or P2) is necessary.[4]

Workflow: PPE Donning and Doffing Protocol

The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 caption Fig. 1: PPE Donning and Doffing Sequence

Caption: Fig. 1: PPE Donning and Doffing Sequence

Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is essential to mitigate risks.

Handling
  • Avoid all personal contact, including the inhalation of dust.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[4][5]

  • Wash hands and any exposed skin thoroughly after handling.[4][6]

  • Use non-sparking tools and prevent the build-up of electrostatic charge.[4][8]

  • Ensure containers are securely sealed when not in use.[5]

Storage
  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[4][5]

  • The recommended storage temperature is 4°C under an inert atmosphere like nitrogen.[2]

  • Store away from incompatible materials, including strong oxidizing agents, strong bases, and strong reducing agents.[9]

  • Store in a locked-up area to prevent unauthorized access.[4]

Disposal
  • Dispose of waste contents and containers in accordance with all local, regional, national, and international regulations.[4][5]

  • Contaminated materials should be treated as hazardous waste and handed over to an authorized disposal company.[6] Do not allow the chemical to enter drains or waterways.[4][5]

Emergency Procedures: First Aid and Accidental Release

A clear and well-rehearsed emergency plan is a critical component of laboratory safety.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • If Inhaled: Remove the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or has difficulty breathing, seek immediate medical attention.[4][6]

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, get medical advice/attention.[4][6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[4][6]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[4][8]

Accidental Release Measures

In the event of a spill, a calm and methodical response is required to ensure the safety of all personnel and to contain the hazard.

  • Personal Precautions: Evacuate non-essential personnel. Avoid breathing dust and prevent contact with skin and eyes. Ensure adequate ventilation. Wear the appropriate PPE as detailed in Section 3.2.[4][8]

  • Environmental Precautions: Prevent the spill from spreading and entering drains, sewers, or waterways.[4][5]

  • Containment and Cleanup:

    • Small Spills: Gently sweep or vacuum up the spilled solid, avoiding dust generation. Place the material into a suitable, labeled, and sealed container for disposal.[5]

    • Large Spills: Alert emergency services.[5] Control the source of the leak if it is safe to do so. Use dry cleanup procedures and avoid creating dust clouds.[5] After the material has been collected, clean the spill area with soap and water, and collect the cleaning materials for hazardous waste disposal.

Decision Tree: Responding to a Chemical Spill

This diagram outlines the critical decision-making process following a spill of this compound.

Spill_Response Start Spill Occurs Alert Alert Personnel in Immediate Area Start->Alert Assess Assess Spill Size & Risk Alert->Assess SmallSpill Small & Manageable Spill? Assess->SmallSpill DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes Evacuate Evacuate Area SmallSpill->Evacuate No (Large Spill) Contain Contain Spill with Absorbent Material DonPPE->Contain Cleanup Clean Up Using Dry Methods (No Dust) Contain->Cleanup Package Package Waste in Labeled Container Cleanup->Package Decon Decontaminate Area & Equipment Package->Decon Report Report Incident Decon->Report CallHelp Call Emergency Response Team Evacuate->CallHelp CallHelp->Report caption Fig. 2: Emergency Spill Response Workflow

Caption: Fig. 2: Emergency Spill Response Workflow

Fire and Explosion Hazards

While not classified as a flammable solid, this compound is combustible.[10]

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[4][6]

  • Specific Hazards: In the event of a fire, hazardous combustion products may be formed, including toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[6][9]

  • Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4][6] Prevent fire-extinguishing water from contaminating surface water or groundwater systems.[10]

Stability and Reactivity

  • Reactivity: This compound is generally stable under recommended storage conditions.[9]

  • Chemical Stability: It is stable under normal ambient temperatures and conditions.[10] It is noted to be air-sensitive, reinforcing the need for storage under an inert atmosphere.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents to prevent vigorous reactions.[9]

  • Conditions to Avoid: Protect from heat, direct sunlight, dust formation, and exposure to air.[7][9]

Toxicological and Ecological Information

  • Toxicological Information: While specific LD50 data is largely unavailable, the GHS classification indicates that the substance is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[1][4][10] The long-term toxicological properties have not been fully investigated.[10]

  • Ecological Information: There is no data available regarding the ecotoxicity of this compound.[4] Therefore, it must be handled and disposed of in a manner that prevents its release into the environment.[4][8]

References

Spectroscopic data for 3-Methoxy-4-nitrobenzaldehyde (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-4-nitrobenzaldehyde (C₈H₇NO₄; Molecular Weight: 181.15 g/mol [1][2]), a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for compound identification, purity assessment, and quality control in a laboratory setting.

Introduction

This compound, with the CAS number 80410-57-7[2][3], is a substituted aromatic aldehyde. Its structure, featuring an aldehyde, a methoxy group, and a nitro group on a benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for confirming its identity and for tracking its transformations in chemical reactions. This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this compound.

Chemical Structure:

Caption: Chemical structure of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[1] All work should be conducted in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the free induction decay (FID) using a standard pulse sequence.

  • Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction, to obtain the frequency-domain spectrum.

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
10.05Singlet1H-Aldehyde proton (-CHO)
7.92Doublet1H8.1Aromatic proton
7.60Doublet1H1.3Aromatic proton
7.54Doublet of Doublets1H8.1, 1.5Aromatic proton
4.03Singlet3H-Methoxy protons (-OCH₃)

Source: ChemicalBook[4]

Interpretation:

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different protons in the molecule. The downfield singlet at 10.05 ppm is characteristic of an aldehyde proton. The signals in the aromatic region (7.54-7.92 ppm) are consistent with a trisubstituted benzene ring. The singlet at 4.03 ppm with an integration of 3H confirms the presence of the methoxy group. The splitting patterns of the aromatic protons are in agreement with the substitution pattern on the benzene ring.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

  • Data Processing: Similar to ¹H NMR, the FID is processed using Fourier transform, phasing, and baseline correction.

Expected ¹³C NMR Data:

Expected Chemical Shift (δ) ppmAssignment
~190Aldehyde carbon (C=O)
~160Aromatic carbon attached to -OCH₃
~150Aromatic carbon attached to -NO₂
110-140Other aromatic carbons
~56Methoxy carbon (-OCH₃)

Interpretation:

The aldehyde carbonyl carbon is expected to appear significantly downfield, around 190 ppm. The aromatic carbons will resonate in the 110-160 ppm region, with the carbons directly attached to the electron-withdrawing nitro group and the electron-donating methoxy group showing distinct chemical shifts. The methoxy carbon will appear upfield, typically around 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The spectrum can be obtained using a solid sample (as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory) or as a solution in a suitable solvent.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the interferogram.

  • Data Processing: A Fourier transform is applied to the interferogram to obtain the IR spectrum.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3100-3000Aromatic C-HStretching
~2900-2800Aldehyde C-HStretching
~1700Aldehyde C=OStretching
~1600, ~1470Aromatic C=CStretching
~1520, ~1340Nitro N-OAsymmetric & Symmetric Stretching
~1250, ~1030Aryl-O-CH₃Asymmetric & Symmetric Stretching

Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, nitro, and methoxy functional groups. A strong peak around 1700 cm⁻¹ corresponds to the carbonyl stretch of the aldehyde. Two strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹ are indicative of the asymmetric and symmetric stretching of the nitro group, respectively. The presence of the methoxy group will be confirmed by the C-O stretching bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular weight of this compound is 181.15 g/mol . Therefore, the molecular ion peak is expected at m/z = 181.

  • Major Fragments: Fragmentation of the molecular ion can lead to several characteristic fragment ions. Expected fragments include:

    • m/z = 180: Loss of a hydrogen atom ([M-H]⁺)

    • m/z = 152: Loss of the formyl radical ([M-CHO]⁺)

    • m/z = 135: Loss of a nitro group ([M-NO₂]⁺)

    • m/z = 107: Further fragmentation of the [M-NO₂]⁺ ion.

G M [M]⁺˙ m/z = 181 M_H [M-H]⁺ m/z = 180 M->M_H - H˙ M_CHO [M-CHO]⁺ m/z = 152 M->M_CHO - CHO˙ M_NO2 [M-NO₂]⁺ m/z = 135 M->M_NO2 - NO₂˙ frag1 Further Fragments M_NO2->frag1

Caption: Plausible mass spectrometry fragmentation pathway.

Conclusion

The spectroscopic data presented in this guide provides a detailed and multi-faceted characterization of this compound. The ¹H NMR data confirms the proton environment, while the expected ¹³C NMR, IR, and MS data provide complementary information about the carbon skeleton, functional groups, and molecular weight. This comprehensive analysis serves as a reliable reference for scientists working with this compound, ensuring its correct identification and use in research and development.

References

Solubility of 3-Methoxy-4-nitrobenzaldehyde in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Methoxy-4-nitrobenzaldehyde

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development, from synthesis and purification to formulation. This compound is a crucial building block in the synthesis of various complex molecules. This guide provides a comprehensive analysis of its solubility characteristics, grounded in physicochemical principles. We will explore theoretical solubility predictions, present qualitative and quantitative analytical methodologies, and discuss the practical application of this data in laboratory and industrial settings, particularly for purification via recrystallization. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, practical understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of this compound

This compound is an aromatic organic compound featuring an aldehyde, a methoxy group, and a nitro group attached to a benzene ring.[1] This specific arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry for building more complex molecular architectures.[2] The efficiency of its use in reactions, its purification, and its potential formulation into final products are all critically dependent on its solubility profile.

A thorough understanding of how this compound interacts with different solvents is not merely academic; it is a prerequisite for:

  • Reaction Optimization: Ensuring reactants are in the same phase for efficient chemical reactions.

  • Purification Strategy: Developing effective crystallization and chromatography methods.[3]

  • Process Safety and Scalability: Predicting handling characteristics and designing robust manufacturing processes.

This guide will deconstruct the factors governing its solubility and provide actionable protocols for its determination and application.

Physicochemical Properties and Structural Analysis

The solubility of a compound is intrinsically linked to its physical and chemical properties.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇NO₄PubChem[1]
Molecular Weight 181.15 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 80410-57-7PubChem[1]
Appearance Light yellow powder (predicted)ChemicalBook[4]
Structural Interpretation and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][5] This means polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. Let's analyze the structure of this compound:

  • Benzene Ring: The core is a non-polar, hydrophobic aromatic ring.

  • Aldehyde Group (-CHO): This is a polar group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

  • Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that significantly increases the molecule's polarity through strong dipole moments.

  • Methoxy Group (-OCH₃): This group is moderately polar and can act as a hydrogen bond acceptor.

Overall Polarity: The presence of three polar functional groups on a relatively small aromatic ring renders this compound a polar organic molecule .

Prediction:

  • Water: Despite its polar groups, the hydrophobic benzene ring will likely limit its solubility in water. It is expected to be sparingly soluble or insoluble in water.[6]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the significant polarity mismatch.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF): High solubility is predicted due to favorable dipole-dipole interactions.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected, facilitated by potential hydrogen bonding between the solvent's hydroxyl group and the compound's oxygen atoms.

A Framework for Solubility Testing

A systematic approach to solubility testing can rapidly classify a compound and inform solvent selection for subsequent experiments. This typically begins with a qualitative assessment followed by quantitative determination if precise data is required.

The "Like Dissolves Like" Principle

The interaction between solute and solvent molecules dictates solubility. For dissolution to occur, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.

Caption: The "Like Dissolves Like" principle of solubility.

Qualitative Solubility Analysis Workflow

A standard approach involves testing the compound's solubility in a sequence of solvents to identify its functional group class (acidic, basic, or neutral).[7][8]

Caption: Qualitative analysis flowchart for functional group classification.

Based on its structure, this compound is predicted to be a neutral polar compound, insoluble in water, aqueous acids, and aqueous bases, but soluble in concentrated sulfuric acid.

Quantitative Solubility of Nitrobenzaldehydes

Table 2: Mole Fraction Solubility (x10³) of 3-Nitrobenzaldehyde and 4-Nitrobenzaldehyde in Various Solvents at 298.15 K (25 °C)

Solvent3-Nitrobenzaldehyde4-NitrobenzaldehydeSolvent Type
N,N-Dimethylformamide (DMF)Very High*289.40Polar Aprotic
Acetone433.00227.10Polar Aprotic
Ethyl Acetate315.00114.50Polar Aprotic
Acetonitrile400.00148.10Polar Aprotic
Methanol134.0030.68Polar Protic
Ethanol88.7022.82Polar Protic
Isopropanol47.70-Polar Protic
Toluene222.0046.51Non-Polar Aromatic
Cyclohexane6.88-Non-Polar Aliphatic

*Data derived from studies by Gong, et al., as cited in reference[9]. Note: "Very High" indicates extremely high solubility. Data for 4-nitrobenzaldehyde is from a separate study also cited in[9].

Insight: The data strongly suggests that this compound will exhibit the highest solubility in polar aprotic solvents like DMF and acetone, and the lowest solubility in non-polar aliphatic solvents like cyclohexane.

Experimental Protocol: Quantitative Solubility Determination via Shake-Flask Method

To obtain precise solubility data, the isothermal equilibrium shake-flask method is the gold standard.[5] This protocol outlines the procedure.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment
  • Solute: this compound (>99% purity)

  • Solvents: HPLC-grade solvents of interest (e.g., ethanol, acetone, ethyl acetate)

  • Equipment:

    • Analytical balance (±0.1 mg)

    • Thermostatic shaker bath or incubator

    • Calibrated thermometer

    • Glass vials with PTFE-lined screw caps

    • Syringe filters (0.45 µm, PTFE)

    • Volumetric flasks and pipettes

    • HPLC with UV detector or UV-Vis Spectrophotometer

Workflow Diagram

G A Add excess solid to solvent in vial B Seal vials tightly A->B C Place vials in thermostatic shaker B->C D Shake at constant T for 24-72h C->D E Allow solids to settle (e.g., 2-4h) D->E F Withdraw supernatant with syringe E->F G Filter through 0.45µm filter F->G H Dilute sample accurately G->H I Analyze concentration (HPLC/UV-Vis) H->I J Determine concentration from calibration curve I->J K Calculate solubility (e.g., mg/mL) J->K

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Procedure
  • Preparation of Standard Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Analyze them using HPLC or UV-Vis to generate a reliable calibration curve (Absorbance/Peak Area vs. Concentration).

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Settling: After equilibration, let the vials stand in the thermostatic bath without agitation for at least 2 hours to allow undissolved solids to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately attach a 0.45 µm syringe filter and discard the first few drops to saturate the filter material.

  • Dilution: Dispense a known volume of the filtered, saturated solution into a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Analyze the diluted sample using the previously calibrated HPLC or UV-Vis method to determine its concentration.

  • Calculation: Use the measured concentration and the dilution factor to calculate the original concentration of the saturated solution. This value represents the solubility of the compound in that solvent at that temperature.

Application: Solvent Selection for Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, and its success hinges on the choice of a suitable solvent system.[10][11]

Criteria for an Ideal Recrystallization Solvent:

  • The compound should be highly soluble at the solvent's boiling point.

  • The compound should be sparingly soluble at low temperatures (e.g., 0-4 °C).

  • Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • The solvent must not react with the compound.[11]

Suggested Solvents for this compound:

  • Single Solvent System: Based on the data for analogous compounds, ethanol or isopropanol are excellent candidates. They are polar enough to dissolve the compound when hot but are likely to show a significant drop in solubility upon cooling.

  • Mixed Solvent System: A binary mixture is used when no single solvent meets all criteria.[12] A good approach is to dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point).

    • Ethanol/Water: Dissolve in hot ethanol, then add hot water dropwise until turbidity appears. Reheat to clarify and then allow to cool slowly.

    • Ethyl Acetate/Hexane: Dissolve in a minimum of hot ethyl acetate, then add hexane until cloudy. Reheat and cool.

Conclusion

The solubility of this compound is governed by its polar nature, imparted by the aldehyde, nitro, and methoxy functional groups. It is predicted to be highly soluble in polar aprotic and protic organic solvents and poorly soluble in water and non-polar aliphatic solvents. While specific quantitative data requires experimental determination using robust methods like the shake-flask protocol detailed herein, the behavior of analogous nitrobenzaldehydes provides a strong predictive framework. This understanding is not merely theoretical but is essential for the practical execution of chemical synthesis, purification via recrystallization, and the broader goals of pharmaceutical development.

References

An In-depth Technical Guide to the Formation of 3-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthesis of 3-Methoxy-4-nitrobenzaldehyde, a key chemical intermediate. The document elucidates the underlying principles of the electrophilic aromatic substitution reaction, specifically the nitration of 3-methoxybenzaldehyde. It details the reaction mechanism, explores the critical role of substituent effects in determining regioselectivity, and presents a thorough, field-proven experimental protocol. Furthermore, this guide addresses safety considerations, methods for purification and characterization, and troubleshooting strategies to optimize reaction outcomes. The content is structured to offer both foundational knowledge and practical insights for professionals engaged in chemical synthesis and drug development.

Introduction

This compound is a valuable organic compound that serves as a precursor in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featuring methoxy, nitro, and aldehyde functional groups, offers multiple avenues for further chemical modification. The primary route to this compound is through the electrophilic aromatic substitution (EAS) nitration of 3-methoxybenzaldehyde (also known as m-anisaldehyde). Understanding the intricacies of this reaction is paramount for achieving high yields and purity, which are critical in a drug development context. This guide will dissect the reaction from a mechanistic and practical standpoint, providing the necessary details for successful and reproducible synthesis.

The Chemistry of Nitration: Mechanism and Regioselectivity

The formation of this compound is achieved through the nitration of 3-methoxybenzaldehyde. This reaction is a classic example of electrophilic aromatic substitution.

Generation of the Electrophile

The potent electrophile required for the nitration, the nitronium ion (NO₂⁺), is typically generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.[1] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[2]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The Role of Substituents in Directing the Reaction

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the benzene ring: the methoxy group (-OCH₃) and the aldehyde group (-CHO).

  • The Methoxy Group (-OCH₃): The methoxy group is an activating, ortho, para-directing group.[3] The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the electrophilic attack.[4][5] This electron-donating resonance effect outweighs its electron-withdrawing inductive effect.

  • The Aldehyde Group (-CHO): Conversely, the aldehyde group is a deactivating, meta-directing group.[6][7] It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles.[8][9] The ortho and para positions are particularly deactivated, leaving the meta position as the most favorable site for electrophilic attack.

Predicting the Outcome: The Dominant Director

In the case of 3-methoxybenzaldehyde, the two substituents exert competing influences. The strongly activating and ortho, para-directing methoxy group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The deactivating, meta-directing aldehyde group at position 1 directs to position 5.

The methoxy group is a more powerful activating and directing group than the deactivating effect of the aldehyde group. Therefore, the positions activated by the methoxy group will be the primary sites of reaction. Of the possible positions (2, 4, and 6), position 4 is para to the methoxy group and is sterically the most accessible. Position 2 is ortho to both the methoxy and aldehyde groups, leading to significant steric hindrance. Position 6 is ortho to the methoxy group but is also sterically hindered by the adjacent aldehyde group. Consequently, the major product formed is This compound .

The diagram below illustrates the mechanistic steps of this electrophilic aromatic substitution reaction.

Nitration of 3-Methoxybenzaldehyde cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ start 3-Methoxybenzaldehyde intermediate Sigma Complex (Resonance Stabilized) start->intermediate + NO₂⁺ intermediate2 Sigma Complex product This compound intermediate2->product - H⁺ (regenerates H₂SO₄ catalyst)

Caption: Mechanism for the nitration of 3-methoxybenzaldehyde.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. While several methods exist[10], the following protocol is based on the well-established nitration of a substituted benzaldehyde using a mixed acid system.[11][12]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMolesHazards
3-MethoxybenzaldehydeC₈H₈O₂136.1510.0 g0.0734Irritant
Conc. Sulfuric Acid (98%)H₂SO₄98.0830 mL-Corrosive, Oxidizer
Fuming Nitric Acid (≥90%)HNO₃63.016.0 mL-Corrosive, Oxidizer, Toxic
Crushed IceH₂O18.02200 g--
tert-Butyl methyl etherC₅H₁₂O88.15100 mL-Flammable, Irritant
5% Sodium Bicarbonate Sol.NaHCO₃84.0150 mL-Irritant
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Step-by-Step Procedure

The following workflow diagram outlines the key stages of the synthesis.

Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 0-5°C add_aldehyde Slowly add 3-Methoxybenzaldehyde Maintain temp. < 10°C prep_acid->add_aldehyde 1 stir Stir at room temperature (e.g., overnight) add_aldehyde->stir 2 quench Pour mixture onto crushed ice stir->quench 3 filter Filter crude product quench->filter 4 wash Wash with cold water filter->wash 5 dissolve Dissolve in t-BME wash->dissolve 6 neutralize Wash with NaHCO₃ solution dissolve->neutralize 7 dry Dry organic layer (Na₂SO₄) neutralize->dry 8 evaporate Evaporate solvent dry->evaporate 9 recrystallize Recrystallize from suitable solvent evaporate->recrystallize 10

Caption: Experimental workflow for the synthesis of this compound.

  • Preparation of the Nitrating Mixture: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 30 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.

  • Slowly add 6.0 mL of fuming nitric acid to the sulfuric acid via the dropping funnel. Ensure the temperature of the mixture is maintained below 10°C throughout the addition.[11] This nitrating mixture should be prepared with extreme caution in a well-ventilated fume hood.

  • Nitration Reaction: Once the nitrating mixture has been prepared and cooled, begin the dropwise addition of 10.0 g of 3-methoxybenzaldehyde. The rate of addition should be controlled to keep the internal temperature of the reaction mixture between 5-15°C.[12] The reaction is highly exothermic.[13]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight to ensure the reaction goes to completion.

  • Work-up and Isolation: Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker, while stirring. This will precipitate the crude product.[12]

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove residual acid.

  • Purification: Dissolve the crude product in approximately 100 mL of tert-butyl methyl ether. Transfer the solution to a separatory funnel and wash with 50 mL of a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/petroleum ether, to yield the final product as a pale yellow solid.[11]

Characterization of this compound

Confirmation of the product's identity and purity is essential. Standard analytical techniques include:

  • Melting Point: The literature melting point for similar compounds like 4-Methoxy-3-nitrobenzaldehyde is in the range of 97-100°C.[14] A sharp melting point close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons, the aldehyde proton (around 10 ppm), and the methoxy protons (around 4 ppm). The coupling patterns of the aromatic protons can confirm the substitution pattern.

    • ¹³C NMR will show distinct signals for each carbon atom in the molecule.[2]

  • Infrared (IR) Spectroscopy: Key vibrational bands to look for include the C=O stretch of the aldehyde (around 1700 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (around 1530 and 1350 cm⁻¹, respectively), and C-O stretching of the methoxy group.

Safety Considerations

Nitration reactions are potentially hazardous and must be conducted with appropriate safety precautions.

  • Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizers. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. All manipulations should be performed in a chemical fume hood.[13]

  • Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions, which can lead to the formation of dinitro products or oxidation of the aldehyde group.[15][16]

  • Quenching: The quenching of the reaction mixture on ice should be done slowly and carefully to manage the exotherm produced upon dilution of the strong acids.

Conclusion

The synthesis of this compound via the nitration of 3-methoxybenzaldehyde is a well-defined electrophilic aromatic substitution reaction. A successful outcome hinges on a solid understanding of the directing effects of the substituents, careful control of reaction conditions, particularly temperature, and adherence to strict safety protocols. This guide provides the foundational knowledge and a practical framework for researchers and scientists to confidently perform this synthesis, enabling the production of a high-purity intermediate for applications in drug discovery and development.

References

Literature review on 3-Methoxy-4-nitrobenzaldehyde synthesis and uses

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Applications of 3-Methoxy-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key organic intermediate, holds significant importance in the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and fine chemical manufacturing. Its unique molecular architecture, featuring a benzaldehyde core functionalized with both a methoxy and a nitro group, offers a versatile platform for the construction of complex molecular entities. This guide provides an in-depth exploration of the synthesis and diverse applications of this compound, grounded in scientific principles and practical insights. We will delve into established synthetic methodologies, elucidating the rationale behind experimental choices, and survey its utility as a precursor to a range of valuable compounds.

Introduction: The Chemical Significance of this compound

This compound, with the chemical formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol , is a crystalline solid that serves as a pivotal building block in organic synthesis.[1] Its structure is characterized by a benzene ring substituted with an aldehyde group (-CHO), a methoxy group (-OCH₃) at position 3, and a nitro group (-NO₂) at position 4. The interplay of these functional groups dictates its reactivity and renders it a valuable precursor for a variety of chemical transformations. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment that influences its role in multi-step synthetic pathways.

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound can be achieved through several strategic routes. The choice of a particular method is often dictated by factors such as the availability of starting materials, desired yield and purity, and scalability. Below, we explore two common and illustrative synthetic approaches.

Method 1: Methylation of 3-Hydroxy-4-nitrobenzaldehyde

A prevalent and high-yielding method for the synthesis of this compound involves the methylation of 3-hydroxy-4-nitrobenzaldehyde.[2][3] This reaction is a classic example of a Williamson ether synthesis, a robust and widely employed method for forming ethers.

Causality Behind Experimental Choices:

  • Choice of Base (Potassium Carbonate): A moderately strong base like potassium carbonate (K₂CO₃) is selected to deprotonate the phenolic hydroxyl group of the starting material. This deprotonation is crucial as it generates a phenoxide ion, which is a much more potent nucleophile than the neutral hydroxyl group, thereby facilitating the subsequent nucleophilic attack on the methylating agent.

  • Choice of Methylating Agent (Iodomethane): Iodomethane (CH₃I) is an excellent methylating agent in this context. The carbon-iodine bond is relatively weak, making the iodine a good leaving group. This facilitates the Sₙ2 reaction where the phenoxide ion attacks the methyl group.

  • Choice of Solvent (N,N-Dimethylformamide - DMF): DMF is a polar aprotic solvent, which is ideal for Sₙ2 reactions. It effectively solvates the potassium cation, leaving the phenoxide anion relatively "naked" and highly reactive. Its high boiling point also allows for the reaction to be conducted at elevated temperatures if necessary, although this particular synthesis proceeds efficiently at room temperature.

Experimental Protocol:

  • Dissolution: Dissolve 3-hydroxy-4-nitrobenzaldehyde (1 equivalent) and potassium carbonate (1.01 equivalents) in N,N-dimethylformamide.

  • Addition of Methylating Agent: Slowly add iodomethane (2 equivalents) to the reaction mixture at room temperature with continuous stirring.

  • Reaction Monitoring: Stir the reaction at room temperature for approximately 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

  • Purification: Wash the organic layer twice with saturated brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography to afford this compound as a light yellow powder.[2][3]

Quantitative Data Summary:

Starting MaterialReagentsSolventReaction TimeYieldReference
3-Hydroxy-4-nitrobenzaldehydeIodomethane, Potassium CarbonateDMF5 hours96%[2][3]
Method 2: Oxidation of (3-Methoxy-4-nitrophenyl)methanol

An alternative synthetic route involves the oxidation of the corresponding alcohol, (3-methoxy-4-nitrophenyl)methanol, to the aldehyde.[3] This approach is particularly useful if the alcohol is a more readily available or synthetically accessible precursor.

Causality Behind Experimental Choices:

  • Choice of Oxidizing Agent (Pyridinium Dichromate - PDC): PDC is a milder oxidizing agent compared to others like potassium permanganate or chromic acid. This selectivity is crucial to prevent over-oxidation of the aldehyde to a carboxylic acid. PDC is also soluble in organic solvents like dichloromethane (DCM), allowing for a homogeneous reaction medium.

Experimental Protocol:

  • Dispersion: Create a dispersion of (3-methoxy-4-nitrophenyl)methanol (1 equivalent) and pyridinium dichromate (1.64 equivalents) in dry dichloromethane (DCM).

  • Reaction: Stir the dispersion for 17 hours at room temperature.

  • Work-up: Add a mixture of celite and silica to the reaction mixture. Filter the dispersion and wash the solid residue with DCM.

  • Isolation: Evaporate the solvent from the resulting solution under vacuum to yield the product.[3]

Quantitative Data Summary:

Starting MaterialReagentSolventReaction TimeYieldReference
(3-Methoxy-4-nitrophenyl)methanolPyridinium DichromateDCM17 hoursQuantitative[3]

Diagram of Synthesis Pathway (Method 1):

Synthesis_of_3_Methoxy_4_nitrobenzaldehyde cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product 3-Hydroxy-4-nitrobenzaldehyde 3-Hydroxy-4-nitrobenzaldehyde Reaction_Step Williamson Ether Synthesis (Sₙ2 Reaction) 3-Hydroxy-4-nitrobenzaldehyde->Reaction_Step Nucleophile Iodomethane Iodomethane Iodomethane->Reaction_Step Electrophile K2CO3 Potassium Carbonate K2CO3->Reaction_Step Base DMF DMF DMF->Reaction_Step Solvent This compound This compound Reaction_Step->this compound

Caption: Williamson Ether Synthesis of this compound.

Applications of this compound in Synthetic Chemistry

The synthetic utility of this compound is vast, primarily serving as a versatile intermediate in the synthesis of more complex molecules with diverse biological and material properties.

Intermediate in Pharmaceutical Synthesis

This compound is a valuable precursor in the pharmaceutical industry.[4][5] The presence of the aldehyde group allows for its participation in a variety of condensation and carbon-carbon bond-forming reactions, while the nitro group can be readily reduced to an amine, opening up another avenue for functionalization. These transformations are instrumental in building the core structures of various bioactive compounds, including potential antimicrobial and anti-inflammatory agents.[4]

Precursor for Schiff Bases

The aldehyde functionality of this compound readily reacts with primary amines to form Schiff bases (imines). Schiff bases are a class of compounds with a wide range of applications, including their use as ligands in coordination chemistry and as intermediates in the synthesis of various heterocyclic compounds.[6]

Research Chemical

In a research context, this compound is utilized to study nucleophilic substitution reactions. Its structure allows for the investigation of reaction mechanisms and the electronic effects of its substituent groups on reaction rates and pathways. It has also been shown to exhibit inhibitory activity against certain biological targets, such as the synthesis of β-amyloid, a protein implicated in Alzheimer's disease, making it a tool compound in neurodegenerative disease research.

Workflow of this compound in Drug Discovery:

Drug_Discovery_Workflow Start This compound Reaction1 Condensation Reaction (e.g., with an amine) Start->Reaction1 Reaction2 Reduction of Nitro Group Start->Reaction2 Intermediate Functionalized Intermediate Reaction1->Intermediate Reaction2->Intermediate Further_Synthesis Further Synthetic Modifications Intermediate->Further_Synthesis Bioactive_Compound Bioactive Compound (e.g., Antimicrobial Agent) Further_Synthesis->Bioactive_Compound

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][7]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]

  • Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or fumes.[7]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][8]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong bases.[8][9]

  • Spills: In case of a spill, clean it up immediately using dry procedures to avoid generating dust.[8]

Conclusion

This compound stands out as a valuable and versatile intermediate in organic synthesis. The synthetic routes to this compound are well-established and high-yielding, relying on fundamental organic reactions. Its true significance lies in its utility as a starting material for the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and fine chemical industries. A thorough understanding of its synthesis, reactivity, and proper handling is essential for any researcher or scientist working in these fields.

References

Methodological & Application

Application Note & Protocol: High-Yield Synthesis of 3-Methoxy-4-nitrobenzaldehyde via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-validated protocol for the synthesis of 3-Methoxy-4-nitrobenzaldehyde from its precursor, 3-hydroxy-4-nitrobenzaldehyde. The described methodology is based on the Williamson ether synthesis, a robust and widely utilized reaction for forming ethers. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and process optimization considerations. The target audience includes researchers in organic chemistry, medicinal chemistry, and drug development who require a reliable and high-yield method for preparing this key chemical intermediate.

Introduction & Scientific Background

This compound is a valuable intermediate in the synthesis of various pharmaceutical and fine chemical targets.[1] Its structure, featuring an aldehyde, a methoxy group, and a nitro group, offers multiple handles for subsequent chemical transformations. The synthesis from 3-hydroxy-4-nitrobenzaldehyde is a classic example of O-methylation of a phenol.

The core transformation is achieved via the Williamson ether synthesis, a cornerstone reaction in organic chemistry first developed in 1850.[2] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this specific application, the process involves two key stages:

  • Deprotonation: The phenolic proton of 3-hydroxy-4-nitrobenzaldehyde is acidic and is removed by a suitable base to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic methyl group of a methylating agent (e.g., dimethyl sulfate or iodomethane), displacing a leaving group and forming the desired ether bond.[2][5]

The choice of base, solvent, and methylating agent is critical for maximizing yield and minimizing side reactions. This protocol utilizes potassium carbonate as a mild but effective base and dimethylformamide (DMF) as a polar aprotic solvent, which is known to accelerate SN2 reactions by effectively solvating the cation while leaving the nucleophile anion highly reactive.[2][5]

Reaction Scheme & Mechanism

The overall reaction is depicted below:

Caption: Overall reaction for the methylation of 3-hydroxy-4-nitrobenzaldehyde.

The reaction proceeds via an SN2 mechanism. The phenoxide ion, generated in situ, performs a backside attack on the dimethyl sulfate molecule.

SN2_Mechanism phenoxide Phenoxide Nucleophile (from deprotonation) transition_state Transition State [O---CH₃---O] phenoxide->transition_state Backside Attack dms Dimethyl Sulfate (Electrophile) dms->transition_state product This compound transition_state->product C-O Bond Forms leaving_group Methylsulfate Anion (Leaving Group) transition_state->leaving_group C-O Bond Breaks

Caption: The SN2 mechanism of O-methylation.

Materials & Reagents

Ensure all reagents are of appropriate purity (e.g., ACS grade or higher) and solvents are anhydrous where specified.

ReagentFormulaMW ( g/mol )CAS No.AmountMmolEq.
3-Hydroxy-4-nitrobenzaldehydeC₇H₅NO₄167.123019-19-05.00 g29.911.0
Dimethyl Sulfate (DMS)C₂H₆O₄S126.1377-78-12.83 mL37.391.25
Anhydrous Potassium CarbonateK₂CO₃138.21584-08-76.19 g44.871.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-260 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6~300 mL--
Saturated NaCl Solution (Brine)NaCl (aq)--~100 mL--
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9~10 g--
Silica GelSiO₂-7631-86-9As needed--

CRITICAL SAFETY PROTOCOL: Handling Dimethyl Sulfate

WARNING: Dimethyl sulfate (DMS) is extremely hazardous. It is a potent alkylating agent, highly toxic, corrosive, and a suspected human carcinogen.[6] Exposure via inhalation, ingestion, or skin contact can be fatal.[7] All operations involving DMS MUST be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or butyl rubber gloves (double-gloving is recommended).[8][9] Ensure contaminated clothing is removed immediately and decontaminated.[8]

  • Handling: Use a syringe or cannula for transfers. Avoid pouring. Have a quench solution readily available.

  • Quench Solution: A 10% aqueous ammonia or sodium carbonate solution should be prepared and kept in the fume hood to neutralize any spills and decontaminate glassware that has come into contact with DMS.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15-30 minutes. Seek immediate medical attention.[7][8]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

Detailed Experimental Protocol

Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-4-nitrobenzaldehyde (5.00 g, 29.91 mmol).

  • Add anhydrous potassium carbonate (6.19 g, 44.87 mmol). Causality Note: Using 1.5 equivalents of base ensures the complete deprotonation of the phenol, driving the reaction equilibrium towards the phenoxide product.

  • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add N,N-dimethylformamide (60 mL) to the flask via syringe. Stir the resulting suspension at room temperature for 15 minutes.

Reagent Addition & Reaction
  • CRITICAL STEP: In the fume hood, carefully measure dimethyl sulfate (2.83 mL, 37.39 mmol) using a glass syringe.

  • Add the dimethyl sulfate to the stirring suspension dropwise over a period of 10-15 minutes. An exothermic reaction may be observed; maintain the temperature below 35°C using a water bath if necessary.

  • Allow the reaction to stir at room temperature for 5-8 hours. Process Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The starting material (3-hydroxy-4-nitrobenzaldehyde) is more polar and will have a lower Rf value than the product. The reaction is complete when the starting material spot is no longer visible by TLC.

Work-up & Isolation
  • Once the reaction is complete, carefully pour the reaction mixture into a 1 L beaker containing 300 mL of cold deionized water. Stir for 15 minutes. A precipitate of the crude product should form.

  • Transfer the aqueous suspension to a 500 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL). Technique Note: The first extraction will dissolve the precipitate. Subsequent extractions ensure complete recovery of the product from the aqueous phase.

  • Combine the organic layers.

  • Wash the combined organic layer with saturated brine (2 x 50 mL) to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid residue.

Purification
  • The crude solid is purified by flash column chromatography on silica gel.

  • Column Packing: Pack the column using a slurry of silica gel in hexane.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting from 4:1 (Hexane:EtOAc) and gradually increasing the polarity to 1:1.[10] Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a light yellow powder. A yield of 96% has been reported for a similar procedure.[10]

Workflow Visualization

Caption: Step-by-step experimental workflow from setup to final product.

Characterization Data

The final product should be characterized to confirm its identity and purity.

  • Appearance: Light yellow powder.[10]

  • Molecular Formula: C₈H₇NO₄.[11]

  • Molecular Weight: 181.15 g/mol .[11]

  • ¹H NMR (400 MHz, CDCl₃): δ 10.05 (s, 1H, -CHO), 7.92 (d, 1H, Ar-H), 7.60 (d, 1H, Ar-H), 7.54 (dd, 1H, Ar-H), 4.03 (s, 3H, -OCH₃).[10]

References

Application Notes & Protocols: The Strategic Use of 3-Methoxy-4-nitrobenzaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methoxy-4-nitrobenzaldehyde is a versatile aromatic compound distinguished by its trifunctional nature: an electrophilic aldehyde, a reducible nitro group, and an activated aromatic ring. This strategic arrangement of functional groups makes it a highly valuable intermediate for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nitro group enhances the reactivity of the aldehyde and provides a synthetic handle for conversion into a nucleophilic amine, while the methoxy group modulates the electronic properties of the benzene ring. This guide provides an in-depth exploration of the core reactivity of this compound, detailed experimental protocols for its key transformations, and insights into its application in multi-step synthesis.

Characterization and Physicochemical Properties

This compound, also known as isovanillin nitrate, is a crystalline solid at room temperature. Its structure features a benzene ring substituted with a formyl group (-CHO), a methoxy group (-OCH₃), and a nitro group (-NO₂).

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 80410-57-7[1]
Molecular Formula C₈H₇NO₄[1][2][3]
Molecular Weight 181.15 g/mol [1][2]
Appearance Light yellow powder/crystalline solid[2]
Melting Point 97 - 101 °C
SMILES COC1=C(C=CC(=C1)C=O)--INVALID-LINK--[O-][1][3]
InChIKey WUTIWOZYHHSBBU-UHFFFAOYSA-N[1][3]
Safety and Handling

As with any nitroaromatic compound, appropriate safety measures are critical.

  • Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][4][5]

  • Personal Protective Equipment (PPE): Wear safety goggles with side-shields, protective gloves, and a lab coat.[4][5] Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust.[4][5][6]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[4]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[4]

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from the distinct and predictable reactivity of its three functional groups. The interplay between the electron-donating methoxy group (ortho, para-directing) and the strongly electron-withdrawing nitro and aldehyde groups (meta-directing) dictates the molecule's chemical behavior.

Caption: Key synthetic transformations of this compound.

Transformation of the Nitro Group: Gateway to Amines

The selective reduction of the nitro group to a primary amine is one of the most powerful transformations of this intermediate. This conversion turns an electron-withdrawing group into a strongly electron-donating and nucleophilic amine, fundamentally altering the molecule's properties and opening pathways to heterocycle synthesis, amide coupling, and diazotization reactions.

Causality of Reagent Choice: The key challenge is to reduce the nitro group without affecting the sensitive aldehyde.

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): Highly effective but can sometimes over-reduce the aldehyde to an alcohol or even a methyl group if conditions are not carefully controlled.

  • Metal/Acid Systems (e.g., SnCl₂, Zn/HCl): Classic and effective methods, but often require harsh acidic conditions and can lead to purification difficulties with metal salts.[7]

  • Transfer Hydrogenation (e.g., Fe, NH₄Cl): A widely favored method in modern labs. It operates under neutral or near-neutral conditions, making it highly chemoselective for the nitro group and simplifying workup.[7]

Reactions at the Aldehyde Carbonyl: C-C and C-N Bond Formation

The aldehyde group is a primary site for nucleophilic attack, enabling a host of essential bond-forming reactions.

  • Reductive Amination: This two-step, one-pot process involves the initial formation of an imine with a primary or secondary amine, which is then reduced in situ to the corresponding amine.[8][9] This is a cornerstone of medicinal chemistry for building substituted amine scaffolds. The use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is crucial, as they are selective for the protonated iminium ion over the starting aldehyde.[8]

Caption: The general workflow for a reductive amination reaction.

  • Wittig Reaction: This Nobel Prize-winning reaction provides unparalleled access to alkenes by reacting the aldehyde with a phosphonium ylide.[10][11][12] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[11][12] The stereochemical outcome (E vs. Z alkene) is largely dependent on the stability of the ylide used.[10] Stabilized ylides (containing an electron-withdrawing group) typically yield the E-alkene.[10]

  • Aldol and Knoevenagel Condensations: These are powerful C-C bond-forming reactions that involve the reaction of the aldehyde with an enolate (Aldol) or an active methylene compound (Knoevenagel).[13][14][15] Because this compound has no α-protons, it cannot form an enolate itself and thus acts exclusively as the electrophilic partner.[16] These reactions are typically base-catalyzed and lead to the formation of α,β-unsaturated carbonyl compounds or related structures, which are themselves versatile synthetic intermediates.[13][15]

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific laboratory conditions and substrate requirements.

Protocol 1: Synthesis of this compound

This protocol describes the methylation of the precursor 3-hydroxy-4-nitrobenzaldehyde.[2]

  • Reagents:

    • 3-hydroxy-4-nitrobenzaldehyde (2.99 mmol, 1.0 eq)

    • Potassium carbonate (K₂CO₃) (3.0 mmol, 1.0 eq)

    • Iodomethane (CH₃I) (6.0 mmol, 2.0 eq)

    • N,N-Dimethylformamide (DMF) (~6 mL)

    • Ethyl acetate, Water, Saturated Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 3-hydroxy-4-nitrobenzaldehyde (500 mg, 2.99 mmol) and potassium carbonate (420 mg, 3.0 mmol) in 6.0 mL of DMF in a round-bottom flask equipped with a magnetic stir bar.

    • At room temperature, slowly add iodomethane (0.38 mL, 6.0 mmol) to the stirring mixture.

    • Continue stirring at room temperature for 5 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

    • Wash the organic layer twice with saturated brine, then dry over anhydrous magnesium sulfate.[2]

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the product as a light yellow powder (Expected yield: ~96%).[2]

Protocol 2: Reduction of the Nitro Group to 3-Amino-4-methoxybenzaldehyde

This protocol uses the mild and effective Fe/NH₄Cl system.[7]

  • Reagents:

    • This compound (1.0 eq)

    • Iron powder (Fe) (3.0-5.0 eq)

    • Ammonium chloride (NH₄Cl) (1.0 eq)

    • Ethanol/Water solvent mixture (e.g., 4:1)

    • Celite

    • Ethyl acetate

  • Procedure:

    • To a solution of this compound in an ethanol/water mixture, add ammonium chloride and iron powder.

    • Heat the mixture to reflux (typically 70-80 °C) and stir vigorously. The reaction is often exothermic.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

    • After cooling to room temperature, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol or ethyl acetate.[7]

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield 3-amino-4-methoxybenzaldehyde.

Protocol 3: Wittig Olefination to an E-Stilbene Derivative

This protocol describes a typical Wittig reaction using a stabilized ylide.[10][11]

  • Reagents:

    • (Carbethoxymethyl)triphenylphosphonium bromide (1.1 eq)

    • Sodium hydride (NaH) or another suitable base

    • Anhydrous THF or DMF

    • This compound (1.0 eq)

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend (carbethoxymethyl)triphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C and add sodium hydride portion-wise. Allow the mixture to warm to room temperature and stir until the deep orange/red color of the ylide persists.

    • Cool the ylide solution back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product via column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

Applications in Target-Oriented Synthesis

The derivatives of this compound are precursors to a wide range of valuable compounds.

  • Pharmaceuticals: The corresponding 3-amino-4-methoxybenzaldehyde is a key building block for synthesizing heterocyclic compounds like quinolines and benzimidazoles. Schiff bases derived from this intermediate are also investigated for their biological activities.[17] Its structural motifs are found in precursors for enzyme inhibitors and other bioactive molecules.[18][19]

  • Materials Science: The nitroaromatic structure is useful in the synthesis of dyes and photochemical materials.[18] The ability to form extended conjugated systems via reactions like the Wittig and Aldol condensations allows for the creation of chromophores with specific optical properties.

References

Application Notes & Protocols: The Role of 3-Methoxy-4-nitrobenzaldehyde in Modern Pharmaceutical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the applications of 3-Methoxy-4-nitrobenzaldehyde. We will explore its direct biological activities and, more significantly, its role as a versatile synthetic intermediate in the construction of complex molecular architectures for drug discovery. This guide combines theoretical insights with actionable, field-proven protocols to empower researchers in leveraging this valuable chemical entity.

Part 1: Core Compound Profile & Strategic Importance

This compound is an aromatic aldehyde characterized by a benzene ring substituted with a methoxy group, a nitro group, and a formyl (aldehyde) group.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable starting material and intermediate in organic synthesis.

The electron-withdrawing nature of the nitro and aldehyde groups deactivates the aromatic ring towards electrophilic substitution, while also activating it for nucleophilic aromatic substitution. The aldehyde function serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, condensations, and oxidations. The nitro group can be readily reduced to an amine, providing a key functional group for further derivatization in the assembly of pharmacologically active molecules.

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol
CAS Number 80410-57-7[2]
Appearance White to pale yellow crystalline powderN/A
Melting Point 97-100 °C
Solubility Soluble in alcohol, ether, benzene; insoluble in water[3]
SMILES String COC1=C(C=CC(=C1)C=O)--INVALID-LINK--[O-]

Part 2: Direct Biological Activities & Therapeutic Hypotheses

While primarily utilized as a synthetic building block, preliminary research indicates that this compound possesses intrinsic biological activities that warrant further investigation. These findings suggest potential therapeutic applications in neurodegenerative and psychiatric disorders.

Reported Biological Targets and Activities
Target/ActivityObserved EffectPotential Therapeutic AreaReference
β-Amyloid Synthesis InhibitionAlzheimer's Disease
Chloride Channels Potent Inhibitory ActivityNeurological Disorders
Phenylhydrazone Binding Sites Potent Inhibitory ActivityAntipsychotics
SH-SY5Y Cell Production InhibitionNeuroblastoma, Neuroscience Research
Piperazine Binding Sites InhibitionImproved Memory & Learning
Hypothetical Mechanism of Action in Neuroprotection

The reported inhibition of β-amyloid synthesis suggests that this compound could interfere with the amyloidogenic pathway, a key pathological cascade in Alzheimer's disease. The following diagram illustrates a potential, simplified mechanism based on these initial findings.

cluster_0 Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) BetaSecretase β-Secretase APP->BetaSecretase Cleavage GammaSecretase γ-Secretase BetaSecretase->GammaSecretase Sequential Cleavage Abeta β-Amyloid (Aβ) Plaques GammaSecretase->Abeta Neurotoxicity Neurotoxicity & Neuronal Death Abeta->Neurotoxicity Compound This compound Compound->BetaSecretase Potential Inhibition Compound->GammaSecretase Potential Inhibition caption Fig 1. Hypothetical neuroprotective mechanism of this compound.

Caption: Fig 1. Hypothetical neuroprotective mechanism of action.

Protocol 1: In Vitro Screening for β-Amyloid (Aβ₁₋₄₂) Inhibition

This protocol outlines a cell-based ELISA to quantify the effect of this compound on the production of Aβ₁₋₄₂ in a human neuroblastoma cell line (e.g., SH-SY5Y).

I. Materials & Reagents:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Cell lysis buffer

  • Human Aβ₁₋₄₂ ELISA kit

  • Microplate reader

II. Experimental Workflow:

Caption: Fig 2. Experimental workflow for β-Amyloid inhibition screening.

III. Step-by-Step Procedure:

  • Cell Culture: Seed SH-SY5Y cells into a 96-well plate at a density of 2 x 10⁴ cells/well. Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from a 10 mM DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank) and medium with 0.1% DMSO (vehicle control).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Sample Collection: Carefully collect the supernatant from each well for analysis of secreted Aβ₁₋₄₂.

  • ELISA: Perform the Aβ₁₋₄₂ ELISA on the collected supernatants as per the manufacturer's instructions.

  • Analysis: Read the absorbance on a microplate reader. Plot the Aβ₁₋₄₂ concentration against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Part 3: A Versatile Scaffold for Medicinal Chemistry

The true power of this compound in drug discovery lies in its utility as a versatile chemical building block.[4][5] Its functional groups serve as reactive handles for constructing a diverse array of complex molecules, including pharmacologically relevant heterocyclic scaffolds.[6] While direct examples are proprietary or nascent, we can infer its potential from the well-documented synthetic routes of its isomers, such as vanillin and isovanillin, which are precursors to essential drugs like Trimethoprim and Apremilast, respectively.[7][8][9][10]

Key Synthetic Transformations

The strategic value of this compound stems from three primary transformations that open gateways to diverse molecular families:

  • Reactions at the Aldehyde: Condensation reactions (e.g., Knoevenagel, Wittig), reductive amination, and formation of Schiff bases.

  • Reduction of the Nitro Group: Catalytic hydrogenation or chemical reduction to form the corresponding aniline, a crucial intermediate for amides, sulfonamides, and heterocycles.

  • Modification of the Methoxy Group: Demethylation to a hydroxyl group, which can then be used for ether or ester formation.

The following diagram illustrates a generalized workflow for leveraging this compound in a drug discovery program.

cluster_0 Primary Transformations cluster_1 Key Intermediates cluster_2 Final Scaffolds Start 3-Methoxy-4- nitrobenzaldehyde Nitro_Reduction Nitro Group Reduction Start->Nitro_Reduction Aldehyde_Condensation Aldehyde Condensation Start->Aldehyde_Condensation Schiff_Base Schiff Base Formation Start->Schiff_Base Aniline 3-Methoxy-4-aminobenzaldehyde Nitro_Reduction->Aniline Alpha_Beta_Unsaturated α,β-Unsaturated Ketone/ Ester Aldehyde_Condensation->Alpha_Beta_Unsaturated Imine Substituted Imine Schiff_Base->Imine Heterocycles Quinolines, Benzimidazoles Aniline->Heterocycles Cytotoxic_Agents Chalcones, Podophyllotoxin Analogs Alpha_Beta_Unsaturated->Cytotoxic_Agents Ligands Metal Complexing Ligands Imine->Ligands caption Fig 3. Synthetic pathways originating from this compound.

Caption: Fig 3. Synthetic pathways originating from this compound.

Part 4: Core Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of this compound.

Protocol 2: General Synthesis of a Schiff Base (Imine)

This reaction is fundamental for creating ligands and intermediates for more complex syntheses.[11]

I. Reaction Scheme: Ar-CHO + R-NH₂ → Ar-CH=N-R + H₂O (where Ar is the 3-methoxy-4-nitrophenyl group)

II. Materials & Reagents:

  • This compound

  • A primary amine (e.g., aniline)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

III. Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve this compound (1.81 g, 10 mmol) in 40 mL of absolute ethanol.

  • Reagent Addition: Add the primary amine (10 mmol, 1.0 eq) to the solution.

  • Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. Recrystallization from ethanol can be performed for higher purity if needed.

Protocol 3: Reduction of the Nitro Group to an Amine

The resulting 3-methoxy-4-aminobenzaldehyde is a highly valuable intermediate for the synthesis of various heterocyclic drugs.

I. Reaction Scheme: Ar-NO₂ + 3 H₂ --(Pd/C)--> Ar-NH₂ + 2 H₂O

II. Materials & Reagents:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (balloon or Parr hydrogenator)

  • Celite™ for filtration

III. Step-by-Step Procedure:

  • Setup: To a flask suitable for hydrogenation, add this compound (1.81 g, 10 mmol) and 50 mL of methanol.

  • Catalyst: Carefully add 10% Pd/C (0.10 g, ~5 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas or place the flask on a Parr hydrogenator. Evacuate the flask and backfill with hydrogen three times.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature. The reaction is typically complete in 3-6 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Once complete, carefully purge the reaction vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst, washing the pad with additional methanol. Concentrate the filtrate under reduced pressure to yield the crude 3-methoxy-4-aminobenzaldehyde, which can be purified further by column chromatography or recrystallization.

References

Application Notes & Protocols: 3-Methoxy-4-nitrobenzaldehyde as a Precursor for Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Methoxy-4-nitrobenzaldehyde in Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds with tunable biological activity is of paramount importance. Among these, Schiff bases, characterized by their azomethine group (-C=N-), represent a "privileged" structural class.[1] This is due to their synthetic accessibility and the diverse biological activities they exhibit, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The formation of the imine linkage is often crucial for their bioactivity, allowing for interactions with various biological targets.[4]

The precursor, this compound, is a particularly valuable starting material for the synthesis of a targeted library of Schiff bases. The electronic properties of its substituents—the electron-donating methoxy group (-OCH₃) and the potent electron-withdrawing nitro group (-NO₂) at positions meta and para to the aldehyde, respectively—profoundly influence the reactivity of the carbonyl group and the physicochemical properties of the resulting Schiff base. The electron-withdrawing nitro group, in particular, can enhance the biological activity of the final compound.[2] This application note provides a comprehensive guide to the synthesis of Schiff bases using this compound, detailing the underlying chemical principles, a robust experimental protocol, and methods for characterization.

Chemical Properties and Safety Considerations

Before commencing any experimental work, it is crucial to understand the properties and hazards associated with the starting material.

PropertyValueSource
Molecular Formula C₈H₇NO₄--INVALID-LINK--
Molecular Weight 181.15 g/mol --INVALID-LINK--
Appearance Pale yellow powderN/A
Melting Point 97-100 °C--INVALID-LINK--

Safety Precautions: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

The Chemistry of Schiff Base Formation: A Mechanistic Overview

The synthesis of a Schiff base is a condensation reaction between a primary amine and an aldehyde (or ketone). The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[5]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate, a hemiaminal (or carbinolamine).

  • Dehydration: The hemiaminal is typically unstable and undergoes dehydration (elimination of a water molecule) to form the stable imine, or Schiff base. This step is often catalyzed by a small amount of acid, which protonates the hydroxyl group of the hemiaminal, making it a better leaving group (water).

The presence of the electron-withdrawing nitro group on the benzaldehyde ring increases the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack by the amine. Conversely, the electron-donating methoxy group can have a moderating effect on this reactivity. This electronic interplay makes this compound a versatile precursor for synthesizing a wide range of Schiff bases with varied electronic properties.[6]

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of a Schiff base from this compound and a substituted aniline, a common class of primary amines used in drug development. This procedure is adapted from similar, well-established methods for related nitrobenzaldehydes.[5][7]

Materials and Reagents:
  • This compound (1.0 mmol, 181.15 mg)

  • Substituted Aniline (e.g., 4-chloroaniline) (1.0 mmol, 127.57 mg)

  • Absolute Ethanol (15 mL)

  • Glacial Acetic Acid (2-3 drops, catalyst)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and measuring cylinders

Procedure:
  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 10 mL of absolute ethanol with gentle warming and stirring.

  • In a separate beaker, dissolve the substituted aniline (1.0 mmol) in 5 mL of absolute ethanol.

  • Add the ethanolic solution of the substituted aniline to the stirring solution of this compound in the round-bottom flask.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base should form.

  • If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base product in a desiccator or a vacuum oven at a low temperature.

  • Record the yield and determine the melting point of the synthesized compound.

Schiff_Base_Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Aldehyde This compound in Ethanol ReactionFlask Combine Reactants Add Glacial Acetic Acid Reflux (3-4h) Aldehyde->ReactionFlask Amine Substituted Aniline in Ethanol Amine->ReactionFlask Cooling Cool to RT (Ice Bath if needed) ReactionFlask->Cooling Reaction Completion Filtration Vacuum Filtration Cooling->Filtration Precipitate Formation Washing Wash with Cold Ethanol Filtration->Washing Drying Dry Product Washing->Drying Analysis Yield, M.P. FT-IR, NMR Drying->Analysis Purified Schiff Base Logical_Relationship cluster_precursor Precursor cluster_synthesis Synthesis cluster_product Product cluster_application Application Precursor This compound (Key Physicochemical Properties) Synthesis Schiff Base Condensation (Reaction with Primary Amine) Precursor->Synthesis is a reactant in Product Novel Schiff Base (Azomethine Group -C=N-) Synthesis->Product yields Application Drug Development (Antimicrobial, Antifungal Activity) Product->Application is a candidate for

References

Application Notes & Protocols: The Utility of 3-Methoxy-4-nitrobenzaldehyde in the Synthesis of Azo and Schiff Base Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methoxy-4-nitrobenzaldehyde is a pivotal aromatic aldehyde that serves as a versatile precursor in the synthesis of a diverse range of colorants. Its unique molecular architecture, featuring an electron-withdrawing nitro group and an electron-donating methoxy group, alongside a reactive aldehyde function, makes it an ideal starting material for producing high-value dyes and pigments. This guide provides an in-depth exploration of its application in synthesizing two significant classes of dyes: Schiff base dyes and azo disperse dyes. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and present key characterization data. This document is intended for researchers and scientists in the fields of organic synthesis, materials science, and drug development.

Introduction: The Chemical Versatility of this compound

This compound, also known as nitrovanillin, is a crystalline solid that acts as a fundamental building block in organic synthesis. The strategic placement of its functional groups dictates its reactivity:

  • Aldehyde Group (-CHO): This group is the primary site for condensation reactions, most notably with primary amines to form Schiff bases (imines).

  • Nitro Group (-NO₂): This strong electron-withdrawing group influences the electronic properties of the aromatic ring and the resulting chromophore. Crucially, it can be chemically reduced to a primary amine (-NH₂), which can then be converted into a diazonium salt—a key intermediate for azo dye synthesis.

  • Methoxy Group (-OCH₃): This electron-donating group modulates the color and solubility of the final dye molecule.

This interplay of functional groups allows for a two-pronged approach to dye synthesis, enabling the creation of colorants with tailored properties for various applications, including textile dyeing, printing inks, and advanced materials.[1]

Core Synthetic Pathways & Mechanistic Insights

Two primary pathways leverage this compound for dye production: Schiff base formation and Azo coupling (following a preliminary reduction step).

Pathway A: Schiff Base (Azomethine) Dye Synthesis

The formation of a Schiff base is a condensation reaction between the aldehyde group of this compound and a primary amine. The resulting carbon-nitrogen double bond (–C=N–), or azomethine group, is a chromophore that often imparts color.[2][3]

Causality of Experimental Choices:

  • Catalyst: The reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Solvent: Solvents like ethanol or methanol are commonly used as they effectively dissolve the reactants and allow for easy removal of the water byproduct upon completion, driving the equilibrium towards the product side.

  • Temperature: Refluxing is often employed to increase the reaction rate and ensure the reaction goes to completion.

Pathway B: Azo Disperse Dye Synthesis

Azo dyes, characterized by the –N=N– azo linkage, constitute the largest class of synthetic colorants.[4][5] While this compound cannot be directly used, its derivative, 4-amino-3-nitrobenzaldehyde, is an excellent diazo component for synthesizing disperse dyes suitable for hydrophobic fibers like polyester.[6][7][8] The synthesis is a well-established two-step process:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at a low temperature (0–5 °C) to form a diazonium salt.[5][9]

    • Causality of Low Temperature: Diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to side reactions and reduced yield. Maintaining an ice-cold temperature is critical for the integrity of this intermediate.

  • Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine.[5][10] This electrophilic aromatic substitution reaction forms the stable azo linkage and the final dye molecule.

Experimental Protocols & Data

Physicochemical Properties of Starting Material
PropertyValueReference
Chemical Name This compound
CAS Number 80410-57-7
Molecular Formula C₈H₇NO₄[11]
Molar Mass 181.15 g/mol
Appearance Light yellow powder/crystals[12]
Melting Point 97-101 °C
Protocol 1: Synthesis of a Schiff Base Dye

This protocol details the synthesis of (E)-2-methoxy-4-nitro-1-((phenylimino)methyl)benzene.

Workflow Diagram:

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product cluster_purification Workup & Purification A This compound C Ethanol (Solvent) Glacial Acetic Acid (Catalyst) Reflux, 2-3 hours A->C B Aniline B->C D Schiff Base Dye (E)-2-methoxy-4-nitro-1-((phenylimino)methyl)benzene C->D E Cool to RT Filter Precipitate Wash with Cold Ethanol Recrystallize D->E

Caption: Workflow for the synthesis of a Schiff Base Dye.

Step-by-Step Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.81 g, 10 mmol) in 30 mL of absolute ethanol.

  • Addition of Amine: To this solution, add aniline (0.93 g, 10 mmol) and 2-3 drops of glacial acetic acid to act as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C. The product should be a brightly colored solid.

Protocol 2: Synthesis of an Azo Disperse Dye

This protocol details the synthesis of a monoazo disperse dye using 4-amino-3-nitrobenzaldehyde (derived from the related 4-aminobenzaldehyde) and β-naphthol as the coupling component. The initial reduction step to create the necessary amine precursor is a standard procedure.[7]

Workflow Diagram:

Azo_Dye_Synthesis cluster_step1 Step A: Diazotization cluster_step2 Step B: Coupling cluster_step3 Step C: Purification A 4-Amino-3-nitrobenzaldehyde B HCl, H₂O D Diazonium Salt Solution (0-5 °C) A->D 1. Dissolve in Acid C NaNO₂ Solution C->D F Azo Dye Precipitate D->F 3. Add to Coupling Solution E β-Naphthol in NaOH Solution E->F G Filter & Wash with Water F->G H Recrystallize from Ethanol/Water G->H I Pure Azo Dye H->I

Caption: Multi-step workflow for Azo Dye synthesis.

Step-by-Step Methodology:

  • Diazotization (Preparation of Diazo Component): a. In a 250 mL beaker, add 4-amino-3-nitrobenzaldehyde (1.66 g, 10 mmol) to a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL). Stir until a fine suspension is formed and cool the mixture to 0-5 °C in an ice-salt bath. b. In a separate beaker, dissolve sodium nitrite (0.7 g, ~10.1 mmol) in 10 mL of cold water. c. Add the sodium nitrite solution dropwise to the stirred amine suspension over 15 minutes, ensuring the temperature does not rise above 5 °C. Stir for an additional 15 minutes after the addition is complete to ensure full formation of the diazonium salt.[9][10]

  • Coupling (Preparation of Coupling Component & Reaction): a. In a 400 mL beaker, dissolve β-naphthol (1.44 g, 10 mmol) in 20 mL of a 10% sodium hydroxide solution. Cool this solution to below 5 °C in an ice bath. b. Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring. A brightly colored precipitate will form immediately. c. Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Isolation and Purification: a. Collect the azo dye precipitate by vacuum filtration. b. Wash the filter cake thoroughly with cold water until the filtrate is neutral. c. Recrystallize the crude product from an ethanol/water mixture to obtain the pure azo dye. d. Dry the final product in an oven at 60-70 °C.

Expected Results & Characterization
Dye ClassExample StructureExpected YieldColorKey IR Peaks (cm⁻¹)
Schiff Base (E)-2-methoxy-4-nitro-1-((phenylimino)methyl)benzene80-90%Yellow-Orange~1620 (C=N, Azomethine), ~1520 & ~1340 (NO₂)
Azo Dye 1-((4-formyl-2-nitrophenyl)diazenyl)naphthalen-2-ol85-95%Red-Brown~3400 (O-H), ~1680 (C=O, Aldehyde), ~1450 (N=N, Azo)

Note: Yields and colors are representative and can vary based on specific reactants and reaction conditions.

Safety and Handling

This compound:

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[13][14]

  • Precautions: Avoid breathing dust.[14][15] Use only in a well-ventilated area.[13] Wear protective gloves, protective clothing, and eye/face protection.[13][16] Wash hands and skin thoroughly after handling.[13]

General Protocol Hazards:

  • Acids/Bases: Handle concentrated acids (HCl) and bases (NaOH) with extreme care in a fume hood.

  • Aromatic Amines: Many aromatic amines (e.g., aniline) are toxic and may be carcinogenic. Handle with appropriate personal protective equipment (PPE).

  • Diazonium Salts: While used in solution, isolated diazonium salts can be explosive when dry. Do not attempt to isolate the diazonium salt intermediate.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][15][16] Work in a well-ventilated laboratory fume hood and wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

References

Application Notes & Protocols for the Laboratory-Scale Preparation of 3-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-SMNB-20260102

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 3-Methoxy-4-nitrobenzaldehyde (CAS No. 80410-57-7), a valuable intermediate in organic synthesis. The protocol detailed herein is centered on the high-yield methylation of 3-hydroxy-4-nitrobenzaldehyde. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, characterization data, and essential safety protocols.

Introduction

This compound is an aromatic aldehyde containing methoxy and nitro functional groups. These reactive sites make it a versatile precursor for the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. Unlike its isomer, 5-nitrovanillin, which is synthesized by the direct nitration of vanillin, the preparation of this compound requires a distinct synthetic strategy. The protocol outlined in this document employs a robust and high-yielding Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers.

Synthesis Pathway and Mechanism

The selected method for the preparation of this compound is the methylation of 3-hydroxy-4-nitrobenzaldehyde using iodomethane in the presence of a base, potassium carbonate, and a polar aprotic solvent, N,N-dimethylformamide (DMF).

Reaction Scheme:

Mechanistic Insight:

The synthesis proceeds via a classic Williamson ether synthesis mechanism. The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of 3-hydroxy-4-nitrobenzaldehyde by the base, potassium carbonate. This generates a phenoxide ion, which is a potent nucleophile. The subsequent step involves a nucleophilic substitution (Sₙ2) reaction where the phenoxide ion attacks the electrophilic methyl group of iodomethane, displacing the iodide ion as the leaving group. The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack, thereby accelerating the reaction rate.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound with a high yield and purity.

Materials and Reagents:

  • 3-hydroxy-4-nitrobenzaldehyde

  • Iodomethane (Methyl iodide)

  • Potassium carbonate (anhydrous)

  • N,N-dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Experimental Workflow Diagram:

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 3-hydroxy-4-nitrobenzaldehyde and K₂CO₃ in DMF B Slowly add Iodomethane at room temperature A->B C Stir for 5 hours at room temperature B->C D Dilute with Ethyl Acetate and Water C->D Reaction Completion E Separate organic layer D->E F Wash with saturated brine E->F G Dry over anhydrous MgSO₄ F->G H Filter and concentrate under reduced pressure G->H I Purify by silica gel column chromatography H->I Crude Product J Obtain pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxy-4-nitrobenzaldehyde (500 mg, 2.99 mmol) and potassium carbonate (0.42 g, 3.0 mmol) in 6.0 mL of anhydrous N,N-dimethylformamide.[1]

  • Addition of Methylating Agent: While stirring the mixture at room temperature, slowly add iodomethane (0.38 mL, 6.0 mmol) to the flask.[1]

  • Reaction: Continue to stir the reaction mixture at room temperature for 5 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate = 4/1). The reaction is complete when the starting material is no longer visible on the TLC plate.

  • Work-up: Upon completion of the reaction, dilute the mixture with ethyl acetate and water, then transfer it to a separatory funnel.[1]

  • Extraction: Separate the organic layer. Wash the organic layer twice with a saturated brine solution.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the resulting residue by silica gel column chromatography. Elute the column with a gradient of hexane/ethyl acetate (from 4/1 to 1/1) to afford the pure this compound as a light yellow powder.[1] A yield of approximately 96% (518 mg) can be expected.[1]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

PropertyExpected Value
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
Appearance Light yellow powder[1]
Melting Point 97-100 °C[2]
¹H NMR (CDCl₃) δ 10.05 (s, 1H), 7.92 (d, J = 8.1 Hz, 1H), 7.60 (d, J = 1.3 Hz, 1H), 7.54 (dd, J = 8.1, 1.5 Hz, 1H), 4.03 (s, 3H)[1]
IR Spectroscopy Expected characteristic peaks for C=O (aldehyde), Ar-NO₂ (nitro group), and C-O-C (ether) functional groups.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood.[3][4] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.[3][4]

  • Reagent-Specific Hazards:

    • Iodomethane: Is a toxic and carcinogenic substance. Handle with extreme care and avoid inhalation and skin contact.

    • N,N-dimethylformamide (DMF): Is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

    • Potassium Carbonate: Can cause skin and eye irritation.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Do not mix incompatible waste streams.

References

Analytical techniques for quantifying 3-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of 3-Methoxy-4-nitrobenzaldehyde for Pharmaceutical and Research Applications

Authored by a Senior Application Scientist

Introduction

This compound, a key organic intermediate, plays a significant role in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its molecular structure, featuring a benzaldehyde core with methoxy and nitro functional groups, makes it a versatile building block.[2] The purity and concentration of this intermediate are critical parameters that directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are essential for quality control in manufacturing, stability testing, and research and development.[3]

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound. We will primarily focus on High-Performance Liquid Chromatography (HPLC) with UV detection, the most common and robust technique for this type of analyte. Additionally, we will explore Gas Chromatography (GC) as a valuable orthogonal method. The methodologies are designed to be self-validating, ensuring they meet the stringent requirements of regulatory bodies like the ICH and FDA.[4][5]

Chemical Profile: this compound

PropertyValueSource
CAS Number 80410-57-7[2][6]
Molecular Formula C₈H₇NO₄[2]
Molecular Weight 181.15 g/mol [2]
Appearance Light yellow powder[1]
Key Hazards Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation.[2][7]

Part 1: Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

Principle and Rationale

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for quantifying this compound. The technique's suitability is based on several key principles:

  • Analyte Properties : The compound is a moderately polar organic molecule, making it ideal for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Detection : The presence of the nitroaromatic ring system provides a strong chromophore, allowing for sensitive and specific detection using a UV-Vis spectrophotometer.[8][9] Studies on nitrobenzaldehydes show strong absorbance around 250 nm, which is suitable for quantification.[9]

  • Selectivity : HPLC offers excellent resolving power, enabling the separation of this compound from starting materials, by-products, and potential degradants, which is a critical aspect of method specificity.[10]

Experimental Workflow for HPLC Analysis

The following diagram outlines the complete workflow for the HPLC-based quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RefStd Reference Standard Weighing Stock Stock Solution RefStd->Stock Dissolve Sample Sample Weighing SampleSol Sample Solution Sample->SampleSol Dissolve Solvent Mobile Phase & Diluent Prep CalStd Calibration Standards Stock->CalStd Serial Dilution HPLC HPLC System (Pump, Autosampler, Column, Detector) CalStd->HPLC SampleSol->HPLC CDS Chromatography Data System (CDS) HPLC->CDS Raw Data Seq Sequence Setup Seq->HPLC Run Integration Peak Integration CDS->Integration CalCurve Calibration Curve Generation Integration->CalCurve Quant Quantification of Sample Integration->Quant CalCurve->Quant Report Final Report Quant->Report

Caption: HPLC analysis workflow from preparation to reporting.

Detailed Protocol: HPLC-UV Quantification

1. Instrumentation and Materials

  • HPLC System : A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reference Standard : this compound with known purity (e.g., ≥97%).[7]

  • Column : A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point.[11]

  • Reagents :

    • Acetonitrile (HPLC grade)

    • Water (Type I, ultrapure)

  • Glassware : Class A volumetric flasks and pipettes.

  • Filters : 0.45 µm syringe filters for sample clarification.

2. Chromatographic Conditions

This table presents a robust starting point for method development.

ParameterRecommended SettingRationale
Mobile Phase A: WaterB: AcetonitrileStandard mobile phase for RP-HPLC, providing good separation for a wide range of polarities.
Gradient/Isocratic Isocratic: 65% Acetonitrile / 35% WaterAn isocratic method is simpler and more robust if separation from impurities is adequate.[11] A gradient may be needed for complex samples.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.[11]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[11]
Detection Wavelength 250 nmNitrobenzaldehydes exhibit strong absorbance around this wavelength, ensuring high sensitivity.[9]
Injection Volume 10 µLA typical injection volume; can be adjusted based on concentration and sensitivity needs.

3. Preparation of Solutions

  • Diluent : A mixture of Acetonitrile and Water (e.g., 60:40 v/v) is recommended to match the mobile phase and ensure good peak shape.

  • Reference Standard Stock Solution (approx. 500 µg/mL) :

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the diluent.

  • Calibration Standards (e.g., 5-100 µg/mL) :

    • Prepare a series of at least five calibration standards by performing serial dilutions of the Stock Solution with the diluent.

  • Sample Solution (approx. 50 µg/mL) :

    • Accurately weigh an amount of the sample expected to contain 5 mg of this compound.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume using the same procedure as for the stock solution.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before analysis.

4. Analysis Sequence

  • Inject a diluent blank to ensure no system contamination.

  • Inject each calibration standard in duplicate.

  • Inject the sample solutions. It is good practice to bracket sample injections with check standards.

5. Data Analysis and Calculations

  • Integrate the peak corresponding to this compound in all chromatograms.

  • Generate a linear regression curve by plotting the peak area against the concentration of the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.

  • Calculate the concentration of the analyte in the sample solution using the calibration curve equation.

  • Determine the final percentage purity or assay value based on the initial sample weight.

Protocol Validation: A Self-Validating System

To ensure the trustworthiness of the results, the analytical method must be validated according to ICH Q2(R2) guidelines.[5] Validation provides documented evidence that the procedure is suitable for its intended purpose.[3][12]

Validation Parameters and Acceptance Criteria

ParameterProtocol SummaryTypical Acceptance Criteria
Specificity Analyze blank, placebo, and analyte spiked with expected impurities/degradants. Assess peak purity using a PDA detector.The analyte peak should be free of interference from other components. Peak purity index > 0.995.
Linearity Analyze 5-7 concentration levels covering 50-150% of the expected working concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking the analyte into a sample matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision - Repeatability : 6 replicate injections of the sample.- Intermediate : Analysis on different days by different analysts.RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy.S/N ratio ≥ 10; Precision (RSD) ≤ 10%.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability parameters (e.g., retention time, peak area) should remain within predefined limits.

Part 2: Orthogonal Method: Gas Chromatography (GC)

Principle and Rationale

Gas Chromatography is a powerful alternative technique for the analysis of this compound. It is particularly useful as an orthogonal method to confirm purity results obtained by HPLC, as its separation mechanism is based on different physicochemical principles (volatility and interaction with the stationary phase).[4][13]

GC can be especially effective for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved by HPLC.[14] While direct injection is possible, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve peak shape and thermal stability for aldehydes. For this application note, we will focus on a direct injection method using a GC-FID (Flame Ionization Detector) system.

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RefStd Reference Standard Weighing StdSol Standard Solution RefStd->StdSol Dissolve in Solvent Sample Sample Weighing SampleSol Sample Solution Sample->SampleSol Dissolve in Solvent GC GC System (Inlet, Column, Oven, FID) StdSol->GC Inject SampleSol->GC Inject CDS Chromatography Data System (CDS) GC->CDS Raw Data Integration Peak Integration CDS->Integration Quant Quantification (External Std) Integration->Quant Report Final Report Quant->Report

Caption: GC analysis workflow from preparation to reporting.

Detailed Protocol: GC-FID Quantification

1. Instrumentation and Materials

  • GC System : A gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Reference Standard : this compound (purity ≥97%).

  • Column : A low-to-mid polarity column such as a 5% phenyl methylpolysiloxane (e.g., HP-5, Equity-1), 30 m x 0.25 mm ID, 0.25 µm film thickness.[15]

  • Reagents :

    • Methanol or Ethyl Acetate (GC grade)

    • Gases: Helium (carrier), Hydrogen (FID), Air (FID) - high purity.

2. Chromatographic Conditions

ParameterRecommended SettingRationale
Carrier Gas HeliumInert carrier gas providing good efficiency.
Inlet Temperature 250 °CEnsures rapid vaporization without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 100 °C (hold 5 min), then ramp 10 °C/min to 300 °C (hold 10 min)A temperature ramp is necessary to elute the semi-volatile analyte and separate it from impurities.[15]
Detector FIDA universal detector for organic compounds, offering excellent sensitivity.
Detector Temp. 300 °CPrevents condensation of the analyte in the detector.
Injection Volume 1 µL

3. Preparation of Solutions

  • Solvent : Methanol or Ethyl Acetate.

  • Standard and Sample Solutions (approx. 1 mg/mL) :

    • Accurately weigh approximately 10 mg of the standard or sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent.

    • Transfer to a GC vial for analysis.

4. Analysis and Calculations

  • Inject the solvent blank, followed by the standard solution to determine its retention time and response factor.

  • Inject the sample solution.

  • Quantification is typically performed using an external standard method, comparing the peak area of the analyte in the sample to that in the standard of known concentration.

Conclusion

The reliable quantification of this compound is a cornerstone of quality assurance in its application as a pharmaceutical intermediate. The HPLC-UV method presented here offers a robust, sensitive, and specific protocol suitable for routine quality control and regulatory submissions. The principles of method validation outlined ensure that the data generated is trustworthy and reproducible. Furthermore, the GC-FID method serves as an excellent orthogonal technique for confirmatory analysis and specialized impurity profiling. By implementing these detailed protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of their materials, ultimately contributing to the safety and efficacy of the final pharmaceutical products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to enhance the yield and purity of 3-Methoxy-4-nitrobenzaldehyde. We will explore strategic synthetic planning, troubleshoot common experimental issues, and provide detailed, optimized protocols.

Section 1: Strategic Synthesis Planning for High Yield

Achieving a high yield of this compound fundamentally depends on the chosen synthetic route. Direct nitration of 3-methoxybenzaldehyde is often problematic due to the formation of multiple isomers, which complicates purification and significantly lowers the yield of the desired product. The methoxy group is an ortho-, para-director, while the aldehyde is a meta-director, leading to a complex product mixture.

Therefore, a superior strategy involves a two-step process starting from a precursor where the nitro group is already in the correct position. The two most reliable and high-yielding pathways are:

  • Route A: Williamson Ether Synthesis: This involves the methylation of 3-hydroxy-4-nitrobenzaldehyde. This is often the preferred method due to the clean reaction profile and high conversion rates.

  • Route B: Oxidation: This pathway uses (3-methoxy-4-nitrophenyl)methanol as a precursor and oxidizes the alcohol to the desired aldehyde. This can provide a quantitative yield but is contingent on the availability of the starting alcohol.

G cluster_0 Strategic Decision cluster_1 Recommended High-Yield Pathways cluster_2 Low-Yield Pathway (Not Recommended) start Goal: Synthesize This compound routeA Route A: Williamson Ether Synthesis (Methylation) start->routeA High Purity Precursor Available routeB Route B: Oxidation start->routeB Quantitative Yield Precursor Available routeC Direct Nitration of 3-methoxybenzaldehyde start->routeC Avoid precursorA Precursor: 3-hydroxy-4-nitrobenzaldehyde routeA->precursorA precursorB Precursor: (3-methoxy-4-nitrophenyl)methanol routeB->precursorB issueC Problem: Isomer Mixture, Low Yield routeC->issueC G start Problem: Low Final Yield check_reaction Check Reaction Progress (TLC/HPLC). Is Starting Material Consumed? start->check_reaction incomplete Action: Incomplete Reaction - Extend reaction time - Check reagent quality/dryness - Optimize stoichiometry check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes check_workup Review Work-up & Purification. Was product lost during isolation? loss Action: Product Loss - Optimize precipitation - Minimize recrystallization solvent - Check extraction efficiency check_workup->loss Yes no_loss Yield loss is not from work-up check_workup->no_loss No complete->check_workup

Technical Support Center: Purification of Crude 3-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-Methoxy-4-nitrobenzaldehyde. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with the column chromatography of this compound. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Pre-Chromatography Analysis: The Blueprint for Success

Before a single gram of silica is weighed, a successful purification is mapped out using Thin Layer Chromatography (TLC). This is the most critical phase, as it dictates the parameters for the preparative column. Rushing this step is a common cause of failed separations.

Core Objective: To identify a solvent system that provides optimal separation between this compound and its impurities. The ideal system will yield a retention factor (Rf) of 0.25-0.35 for the target compound[1].

  • Why this Rf range? An Rf in this window ensures the compound has sufficient interaction with the stationary phase to separate from less polar impurities, but not so strong that it requires excessively polar (and potentially problematic) eluents, which can lead to band broadening and poor resolution[1].

Identifying Potential Impurities

The crude product from the synthesis of this compound (typically via methylation of 3-hydroxy-4-nitrobenzaldehyde[2]) may contain:

  • Unreacted Starting Material (3-hydroxy-4-nitrobenzaldehyde): More polar than the product due to the free hydroxyl group. It will have a lower Rf.

  • Isomeric Byproducts (e.g., 4-Methoxy-3-nitrobenzaldehyde): May have very similar polarity, making separation the primary challenge[3].

  • Oxidation Product (3-methoxy-4-nitrobenzoic acid): Highly polar, often streaking on the TLC plate unless a modifier like acetic acid is added to the eluent[4].

  • Non-polar Impurities: From solvents or side reactions, which will have a high Rf.

Recommended TLC Protocol
  • Prepare Samples: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Select Initial Solvent Systems: Based on the polar nature of the target molecule (C8H7NO4)[5], begin with mixtures of a non-polar and a polar solvent.

  • Spot and Develop: Spot the crude mixture on a silica gel TLC plate and develop in a chamber with the chosen solvent system.

  • Visualize: Use a UV lamp (254 nm) to visualize the spots. Aldehydes and ketones can also be specifically stained with a 2,4-dinitrophenylhydrazine (DNP) solution[6].

  • Iterate and Optimize: Adjust the ratio of the solvents until the target spot is within the Rf 0.25-0.35 range and well-separated from other spots.

Solvent System (Hexane:Ethyl Acetate) Observed Rf of Target Analysis & Next Step
90:10~0.80Too high. Compound has low affinity for silica. Increase eluent polarity.
80:20~0.55Getting closer, but still too high for optimal separation.
70:30 ~0.30 Good starting point. Shows good separation from baseline and high-Rf spots.
60:40~0.15Too low. Compound is too strongly adsorbed. Decrease eluent polarity.

A published method successfully used a gradient of hexane/ethyl acetate from 4/1 (80:20) to 1/1 (50:50), suggesting a system around 70:30 or 65:35 Hexane:Ethyl Acetate is an excellent starting point for isocratic elution or the midpoint for a gradient elution[2].

Experimental Protocol: Preparative Column Chromatography

This protocol assumes a standard silica gel stationary phase, which is appropriate for this polar compound[7].

Workflow Overview

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Optimization (Find Rf 0.25-0.35) Pack Pack Column (Silica Slurry) TLC->Pack Load Load Sample (Wet or Dry Method) Pack->Load Elute Elute with Solvent & Collect Fractions Load->Elute TLC_Frac Analyze Fractions by TLC Elute->TLC_Frac Combine Combine Pure Fractions TLC_Frac->Combine Evap Evaporate Solvent (Rotovap) Combine->Evap Pure Pure Product Evap->Pure

Caption: Column Chromatography Workflow.

Step-by-Step Methodology
  • Column Preparation:

    • Select a glass column with a diameter such that the crude sample amount is approximately 5-10% of the mass of the silica gel.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 80:20 Hexane:Ethyl Acetate)[8].

    • Pack the column by pouring the slurry and allowing it to settle, ensuring no air bubbles are trapped. A layer of sand on top protects the silica bed[4].

  • Sample Loading (Choose one method):

    • Wet Loading: Dissolve the crude product in the minimum amount of dichloromethane or the eluent. Carefully pipette this solution onto the top of the silica bed[9]. This is fast but can cause issues if the compound is not very soluble in the eluent.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., acetone). Add a small amount of silica gel (2-3x the mass of the crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column[9]. This method provides superior band sharpness and resolution.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by TLC (e.g., 70:30 Hexane:EtOAc). If separation of similarly polar compounds is difficult, a shallow gradient is recommended.

    • Start with a less polar mixture (e.g., 80:20 Hexane:EtOAc) to wash out non-polar impurities.

    • Slowly increase the polarity (e.g., to 70:30, then 65:35) to elute the target compound. A step-wise gradient is often sufficient[10].

    • Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column).

  • Analysis and Isolation:

    • Spot every few fractions on a TLC plate to track the elution profile.

    • Combine all fractions that contain only the pure desired product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a light-yellow solid[2].

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct Q&A format.

Troubleshooting Logic

G cluster_causes cluster_solutions Problem Problem Observed Select One P1 No Compound Eluting Product appears stuck at the top of the column P2 Poor Separation Fractions are all mixed with impurities P3 Compound Streaks/Tails Spot on TLC or band on column is elongated C1 Eluent Too Non-Polar Not enough elution strength to move the polar compound. P1->C1 C2 Decomposition Compound is unstable on acidic silica gel. P1->C2 C3 Incorrect Solvent System TLC did not accurately predict separation. P2->C3 C4 Column Overloaded Too much sample for the amount of silica. P2->C4 P3->C4 C5 Acidic Impurity Oxidation to carboxylic acid causes streaking. P3->C5 S1 Increase Eluent Polarity Gradually add more ethyl acetate to the mobile phase. C1->S1 S2 Deactivate Silica Use silica treated with triethylamine or switch to neutral alumina. C2->S2 S3 Re-optimize TLC Try different solvent pairs (e.g., DCM/Methanol). C3->S3 S4 Reduce Load/Increase Column Size Maintain a sample-to-silica ratio of 1:20 or higher. C4->S4 S5 Add Acetic Acid Add ~0.5% acetic acid to the eluent to suppress ionization. C5->S5

Caption: Troubleshooting Decision Tree.

Q1: My product is not coming off the column. I've collected many fractions and the yellow band is still at the top.

A1: This is a classic sign that your eluent is not polar enough to displace the compound from the silica gel[11]. This compound is quite polar.

  • Immediate Action: Gradually increase the polarity of your mobile phase. If you are running 70:30 Hexane:EtOAc, try moving to 60:40, and then 50:50. Do this slowly to avoid eluting everything at once[10].

  • Root Cause Analysis: Your initial TLC analysis may have been misleading. Ensure your TLC chambers are well-saturated with solvent vapor, as this can affect Rf values.

Q2: All my fractions are mixed. I can't seem to separate the product from an impurity with a very similar Rf.

A2: This is a common and frustrating problem. It points to insufficient resolution between your target compound and an impurity, which could be an isomer[3].

  • Immediate Action: If you are partway through the column, you can try to salvage the separation by switching to an isocratic elution with a very fine-tuned, lower-polarity solvent system that showed the best separation on TLC, even if the Rf was slightly high. This slows down the elution and allows for more equilibration.

  • Future Prevention:

    • Optimize the Solvent System: Test different solvent combinations in TLC. Sometimes replacing ethyl acetate with dichloromethane or adding a small percentage of methanol can alter the selectivity and improve separation.

    • Reduce Sample Load: You may have overloaded the column. A good rule of thumb is a sample-to-silica mass ratio between 1:20 and 1:100 for difficult separations[8].

    • Use a Longer Column: Increasing the column length provides more theoretical plates for separation.

Q3: The yellow band for my product is streaking down the column, and my TLC spots are tailing.

A3: Tailing or streaking is often caused by a compound interacting with the stationary phase in multiple ways, often due to acidity[4]. While the aldehyde itself isn't acidic, a common impurity is the corresponding carboxylic acid formed by air oxidation.

  • Immediate Action: You cannot easily fix this mid-run. The best course is to collect the entire colored band and re-purify.

  • Solution: Add a small amount (~0.5%) of acetic acid to your eluent system (both for TLC and the column). The acetic acid will protonate the acidic impurity, preventing it from ionizing and sticking to the acidic silica gel, resulting in sharper bands and spots[4].

Q4: I ran the entire column, evaporated my fractions, and my total yield is very low. Where did my compound go?

A4: There are several possibilities for apparent product loss[11][12].

  • Decomposition on Silica: Some compounds are unstable on acidic silica gel. To test for this, spot your crude product on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot diminishes, your compound is likely decomposing[11]. Consider using deactivated silica (treated with triethylamine) or neutral alumina as the stationary phase.

  • Compound is Still on the Column: You may not have used a sufficiently polar solvent to elute it. Try flushing the column with 100% ethyl acetate or even 95:5 EtOAc:Methanol and check those fractions by TLC.

  • Fractions are Too Dilute: If you collected very large fractions, the concentration of your compound might be too low to see easily on a TLC plate. Try concentrating a few fractions in the expected range and re-analyzing by TLC[11].

Frequently Asked Questions (FAQs)

Q: Why is dry-loading often recommended over wet-loading? A: Dry loading introduces the sample to the column in a very narrow, even band, which is the ideal starting condition for a good separation. Wet loading, especially if too much or too strong a solvent is used to dissolve the sample, can cause the band to spread unevenly, leading to poorer resolution from the start[9].

Q: How do I know what size column and how much silica to use? A: The amount of silica depends on the difficulty of the separation. For an easy separation (ΔRf > 0.2), a 1:20 ratio of crude product to silica by weight is sufficient. For difficult separations (ΔRf < 0.1), you may need a ratio of 1:100 or more. The column diameter should be chosen to provide a silica bed height of about 15-20 cm.

Q: My compound is a pale yellow solid. How can I be sure I'm collecting the right thing? A: While the color is a helpful guide, it is not definitive. Always rely on TLC analysis of your collected fractions. Spot your crude material, your starting material, and your fractions on the same plate to definitively identify the product-containing fractions.

Q: Can I use a different solvent system, like dichloromethane/methanol? A: Absolutely. Hexane/ethyl acetate is a common starting point, but the best system is the one that gives the best separation on TLC for your specific crude mixture[10]. Dichloromethane/methanol is a more polar system, suitable if your compound has a very low Rf in EtOAc/Hexane systems.

References

Common side products in the synthesis of 3-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-4-nitrobenzaldehyde (CAS: 80410-57-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will explore the causality behind impurity formation and provide field-proven troubleshooting strategies and analytical protocols to ensure the desired product quality.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments, providing explanations grounded in reaction mechanisms and offering practical solutions.

Q1: What are the primary synthetic routes to this compound, and how do they differ?

There are three principal pathways to synthesize this compound. The choice of route often depends on the availability of starting materials, required purity, and scale.

  • Direct Nitration of 3-Methoxybenzaldehyde: This is an electrophilic aromatic substitution where 3-methoxybenzaldehyde is reacted with a nitrating agent. While direct, this route is prone to the formation of isomeric impurities due to competing directing effects of the substituents.

  • Methylation of 3-Hydroxy-4-nitrobenzaldehyde: This pathway involves the O-methylation of the hydroxyl group of 3-hydroxy-4-nitrobenzaldehyde using a methylating agent like iodomethane.[1] This route offers high regioselectivity, as the nitro group position is already established.

  • Oxidation of (3-methoxy-4-nitrophenyl)methanol: This method involves the oxidation of the corresponding benzyl alcohol to the aldehyde.[1] The success of this route depends heavily on using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

Synthetic_Routes SM1 3-Methoxybenzaldehyde Product This compound SM1->Product Nitration SM2 3-Hydroxy-4-nitrobenzaldehyde SM2->Product Methylation SM3 (3-methoxy-4-nitrophenyl)methanol SM3->Product Oxidation

Caption: Primary synthetic pathways to this compound.

Q2: I am using the direct nitration route and observing significant isomeric impurities. What are these side products and why do they form?

During the nitration of 3-methoxybenzaldehyde, the regiochemical outcome is dictated by the electronic effects of the methoxy (-OCH₃) and aldehyde (-CHO) groups.

  • Methoxy Group (-OCH₃): An activating, ortho-, para- director. It strongly directs the incoming electrophile (NO₂⁺) to positions 2, 4, and 6.

  • Aldehyde Group (-CHO): A deactivating, meta- director. It directs the incoming electrophile to position 5.

The powerful activating effect of the methoxy group dominates, leading to a mixture of products. The desired product is formed from para-attack relative to the methoxy group. The primary side products arise from ortho-attack.

Side Product NameStructure (Isomer)Rationale for Formation
2-Nitro-3-methoxybenzaldehyde ortho-isomerFormed due to the strong ortho-directing effect of the methoxy group. Steric hindrance from the adjacent aldehyde group may reduce its yield compared to the 6-nitro isomer.
6-Nitro-3-methoxybenzaldehyde ortho-isomerAlso formed due to the ortho-directing effect of the methoxy group. This position is sterically more accessible than the 2-position.
Dinitro compounds Di-substitutedCan form under harsh conditions (excess nitrating agent, high temperature). The initial product is deactivated but can undergo a second nitration.[2]

digraph "Nitration_Side_Products" {
graph [splines=true, overlap=false];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes
Start [label="3-Methoxybenzaldehyde"];
Nitronium [label="NO₂⁺", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Product [label="4-Nitro (Desired)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Side1 [label="2-Nitro (Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Side2 [label="6-Nitro (Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges
Start -> Product [label="para-attack"];
Start -> Side1 [label="ortho-attack"];
Start -> Side2 [label="ortho-attack"];
Nitronium -> Start [style=dashed, arrowhead=none, label="Electrophile"];

}

Caption: Formation of isomeric side products during nitration.

Q3: How can I optimize the direct nitration reaction to maximize the yield of the desired 4-nitro isomer?

Optimizing for the desired 4-nitro isomer involves carefully controlling the reaction kinetics and conditions to favor substitution at the sterically less hindered and electronically favorable para position.

  • Maintain Low Temperatures: Nitration is highly exothermic. Running the reaction between 0°C and 10°C is critical.[2] Lower temperatures enhance regioselectivity and reduce the rate of secondary reactions, such as dinitration.

  • Control Stoichiometry: Use a slight excess (e.g., 1.05–1.1 equivalents) of the nitrating agent. A large excess dramatically increases the risk of forming dinitrated byproducts.[2]

  • Choose the Right Nitrating Agent: A mixture of nitric and sulfuric acids is highly reactive and can lead to poor selectivity and over-nitration. A milder, more controllable system, such as concentrated nitric acid in glacial acetic acid, is often preferred.[3][4]

  • Ensure Efficient Mixing: Inadequate stirring can create localized "hot spots" or areas of high reagent concentration, leading to an increase in side product formation.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. Quench the reaction promptly once the 3-methoxybenzaldehyde is consumed to prevent further reactions.[2]

Q4: I am using the methylation route from 3-hydroxy-4-nitrobenzaldehyde. What are the key impurities to monitor?

This route is generally cleaner regarding isomeric byproducts. However, purity issues can still arise.

  • Unreacted Starting Material: The most common impurity is residual 3-hydroxy-4-nitrobenzaldehyde due to incomplete methylation.[1] This can be minimized by ensuring the correct stoichiometry of the base (e.g., K₂CO₃) and methylating agent (e.g., CH₃I) and allowing for sufficient reaction time.

  • Residual Solvents and Reagents: High-boiling point solvents like N,N-dimethylformamide (DMF) can be difficult to remove completely. Excess iodomethane should also be removed during workup.

  • Purity of Starting Material: The purity of your final product is directly dependent on the purity of the starting 3-hydroxy-4-nitrobenzaldehyde. Ensure the starting material is free of its own isomeric impurities.

Q5: When oxidizing (3-methoxy-4-nitrophenyl)methanol, my final product shows an acidic impurity. What is it?

The most probable acidic impurity is 3-methoxy-4-nitrobenzoic acid . This is a result of over-oxidation of the desired aldehyde.

  • Cause: This typically occurs if the oxidizing agent is too strong or if the reaction conditions (temperature, time) are not carefully controlled. Pyridinium dichromate (PDC), as cited in the literature, is a relatively mild agent that helps to stop the oxidation at the aldehyde stage.[1] Stronger oxidants like potassium permanganate or chromic acid are more likely to cause this issue.

  • Troubleshooting:

    • Verify Oxidant: Use a mild and selective oxidizing agent (e.g., PDC, PCC).

    • Control Temperature: Perform the oxidation at the recommended temperature, often room temperature or below.

    • Monitor the Reaction: Use TLC to monitor the disappearance of the starting alcohol and the appearance of the aldehyde. Stop the reaction as soon as the starting material is consumed.

Q6: What analytical methods are recommended for assessing the purity of my final this compound product?

A multi-technique approach is recommended for comprehensive purity analysis. The choice depends on the expected impurities from the specific synthetic route used.[5][6]

Analytical TechniqueInformation ProvidedKey Performance Aspects
HPLC Quantitative analysis, purity determination, and profiling of isomeric impurities and unreacted starting materials.High sensitivity and resolution for separating complex mixtures. The primary method for accurate purity assessment.[2]
GC-MS Identification and quantification of volatile components and isomeric impurities.Provides mass data for unambiguous identification of byproducts.[5]
¹H NMR Spectroscopy Detailed structural elucidation and confirmation.Can identify and quantify impurities if their proton signals are resolved from the main product signals.[1]
FTIR Spectroscopy Identification of functional groups.Confirms the presence of key functional groups (aldehyde C=O, nitro NO₂, methoxy C-O) and the absence of others (e.g., hydroxyl -OH from starting materials).[6]

Experimental Protocols

Protocol 1: Synthesis via Methylation of 3-Hydroxy-4-nitrobenzaldehyde

This protocol is adapted from a reported synthesis and is recommended for its high regioselectivity.[1]

  • Dissolution: In a round-bottom flask, dissolve 3-hydroxy-4-nitrobenzaldehyde (1 equivalent) and potassium carbonate (1.05 equivalents) in N,N-dimethylformamide (DMF).

  • Addition of Reagent: At room temperature, slowly add iodomethane (2 equivalents) to the reaction mixture under constant stirring.

  • Reaction: Continue stirring at room temperature for 5 hours. Monitor the reaction progress by TLC (eluent: 1:1 hexane/ethyl acetate).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Washing: Wash the organic layer twice with saturated brine solution and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (eluent gradient: 4:1 to 1:1 hexane/ethyl acetate) to yield this compound as a light yellow powder.[1]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This general protocol can be adapted to quantify the purity of this compound and its common isomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of methanol and water (acidified with 0.1% acetic acid). A starting point could be a 60:40 mixture of methanol:water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample and integrate the peak areas. The purity can be calculated based on the relative area percentage of the main peak. Isomeric impurities will typically have distinct retention times.

References

Optimizing reaction conditions for 3-Methoxy-4-nitrobenzaldehyde synthesis (temperature, time)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-4-nitrobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for synthesizing this compound. The choice depends critically on the desired purity and the available starting materials.

  • Direct Nitration of 3-Methoxybenzaldehyde (m-Anisaldehyde): This is an electrophilic aromatic substitution where 3-methoxybenzaldehyde is treated with a nitrating agent. While direct, this route presents significant challenges with regioselectivity, often yielding a mixture of isomers.

  • Methylation of 3-Hydroxy-4-nitrobenzaldehyde: This is a more controlled, regioselective route. It involves the O-methylation of the hydroxyl group of 3-hydroxy-4-nitrobenzaldehyde using a methylating agent like iodomethane. This method is highly preferred if the starting material is available and a single, pure isomer is required.[1]

Q2: I need to synthesize the 4-nitro isomer specifically. Which route is better?

For obtaining the pure 4-nitro isomer, the methylation of 3-hydroxy-4-nitrobenzaldehyde (Route 2) is unequivocally the superior method.[1] It avoids the formation of other positional isomers, which are challenging to separate from the desired product. The direct nitration of 3-methoxybenzaldehyde will produce a mixture of 2-nitro, 4-nitro, and 6-nitro isomers, requiring extensive purification by column chromatography.

Q3: If I perform the direct nitration of 3-methoxybenzaldehyde, what products should I expect?

The outcome is dictated by the directing effects of the substituents. The methoxy group (-OCH₃) is a strongly activating, ortho, para-director, while the aldehyde group (-CHO) is a deactivating, meta-director. The powerful activating effect of the methoxy group typically dominates, leading to nitration at the positions ortho and para to it (positions 2, 4, and 6). Therefore, you should expect a mixture of:

  • 3-Methoxy-2-nitrobenzaldehyde

  • This compound (desired product)

  • 3-Methoxy-6-nitrobenzaldehyde

The exact ratio of these isomers can be influenced by reaction conditions, particularly temperature and the composition of the nitrating mixture.[2][3]

Q4: What are the most critical parameters to control during the nitration reaction?

Temperature is the single most critical parameter. Nitration is a highly exothermic reaction.[2]

  • Low Temperature (0–10°C): Maintaining a low temperature is essential to minimize side reactions. Excursions to higher temperatures can lead to the formation of dinitrated byproducts and oxidative degradation of the aldehyde group, often indicated by the formation of a dark brown or black reaction mixture.[2]

  • Controlled Reagent Addition: The nitrating agent should be added slowly and dropwise to the substrate solution to manage the exotherm and prevent localized "hot spots" that promote side reactions.

Q5: How can I monitor the reaction's progress and analyze the product mixture?
  • Thin Layer Chromatography (TLC): TLC is the most effective method for real-time monitoring. A suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 4:1 v/v), can be used to separate the starting material from the various product isomers.[1] The reaction is complete when the starting material spot is no longer visible.

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography-Mass Spectrometry (GC-MS): For quantitative analysis of the product mixture and to determine the ratio of isomers, HPLC or GC-MS are the preferred methods.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of the crude product can provide a clear picture of the isomeric ratio by integrating the distinct aldehyde proton signals for each isomer.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Focus: Direct Nitration of 3-Methoxybenzaldehyde
Problem: My final product is a mixture of isomers that are difficult to separate.
  • Causality: This is the expected outcome for this reaction due to the powerful ortho, para-directing effect of the methoxy group. The electronic and steric environment does not strongly favor one position over the others.

  • Solution 1 (Purification): Careful purification using silica gel column chromatography is required. A gradient elution starting with a low polarity eluent (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the isomers. Monitor fractions closely by TLC.[1]

  • Solution 2 (Alternative Synthesis): If a pure product is essential and repeated chromatography is not feasible, it is highly recommended to switch to the regioselective methylation route (see Protocol 1 below).

Problem: The reaction mixture turned dark brown/black, and the yield was low.
  • Causality: Dark discoloration is a classic sign of oxidative side reactions and degradation. This is typically caused by the reaction temperature becoming too high, leading to the oxidation of the sensitive aldehyde group to a carboxylic acid or further uncontrolled reactions.[2]

  • Solution:

    • Strict Temperature Control: Maintain the internal reaction temperature between 0°C and 10°C using an efficient ice/salt bath.

    • Slow Reagent Addition: Add the nitrating agent very slowly (dropwise) with vigorous stirring to dissipate heat effectively.

    • Quench Promptly: Once TLC indicates the consumption of starting material, immediately quench the reaction by pouring it onto crushed ice to prevent further degradation.

Problem: I'm seeing dinitrated products or byproducts where the aldehyde is missing.
  • Causality:

    • Dinitration: This occurs when the reaction temperature is too high or an excess of the nitrating agent is used. The initial mononitrated product is still an activated ring and can undergo a second nitration.[4]

    • Ipso-Substitution (Loss of Aldehyde): At higher temperatures, the nitronium ion can attack the carbon bearing the aldehyde group (ipso attack), leading to the eventual replacement of the -CHO group with a -NO₂ group. This has been observed in the nitration of similar compounds like p-anisaldehyde.[4]

  • Solution:

    • Reduce Temperature: Perform the reaction at the lower end of the recommended range (e.g., 0–5°C). A study on the analogous p-anisaldehyde showed that reducing the temperature from 25°C to -15°C completely eliminated byproduct formation.[4]

    • Control Stoichiometry: Use a stoichiometric amount (or only a slight excess, e.g., 1.05 equivalents) of the nitrating agent.

Focus: Methylation of 3-Hydroxy-4-nitrobenzaldehyde
Problem: My methylation reaction is incomplete, and I still have starting material.
  • Causality: This is usually due to incomplete deprotonation of the phenolic hydroxyl group or insufficient reaction time.

  • Solution:

    • Check Reagents: Ensure the base (e.g., potassium carbonate) is finely ground and has been dried to remove moisture. Use a fresh, high-quality sample of the methylating agent (iodomethane).

    • Solvent: Ensure you are using a suitable polar aprotic solvent like DMF or acetonitrile, which effectively dissolves the reagents and facilitates the Sₙ2 reaction.

    • Extend Reaction Time: The reaction described runs for 5 hours at room temperature.[1] If incomplete, allow the reaction to stir for a longer period (e.g., 8-12 hours or overnight) while monitoring by TLC. A slight increase in temperature (e.g., to 40°C) can also increase the rate, but should be monitored to avoid side reactions.

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis via Methylation (Recommended for Purity)

This protocol is adapted from established literature and provides a reliable method for obtaining pure this compound.[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxy-4-nitrobenzaldehyde (1 equivalent) and potassium carbonate (K₂CO₃, 1.05 equivalents) in dry N,N-dimethylformamide (DMF).

  • Reagent Addition: At room temperature, slowly add iodomethane (CH₃I, 2 equivalents) to the stirring suspension.

  • Reaction: Continue stirring the reaction mixture at room temperature for 5 hours. Monitor the reaction's progress by TLC until the starting material is fully consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer twice with saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., starting from 4:1) to afford pure this compound as a light yellow powder.

Protocol 2: Synthesis via Direct Nitration (Requires Optimization)

This protocol is adapted from general procedures for the nitration of benzaldehyde derivatives and requires careful control and purification.[2][3][4]

Step-by-Step Methodology:

  • Prepare Substrate Solution: Dissolve 3-methoxybenzaldehyde (1 equivalent) in a suitable solvent like glacial acetic acid or dichloromethane in a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the solution to 0–5°C using an ice-salt bath.

  • Prepare Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.05 equivalents) to concentrated sulfuric acid (H₂SO₄) at low temperature.

  • Nitration: Add the cold nitrating mixture dropwise to the cooled substrate solution over 1-2 hours. Crucially, maintain the internal reaction temperature below 10°C at all times.

  • Reaction Time: Stir the mixture at 0–10°C for an additional 1-2 hours after the addition is complete. Monitor by TLC.

  • Quenching: Once the reaction is complete, very carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • Isolation: The product mixture should precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acids.

  • Purification: The crude product will be a mixture of isomers. Extensive purification by column chromatography (as described in Protocol 1) is necessary to isolate the desired this compound.

Data Summary & Visualizations

Table 1: Comparison of Synthetic Routes
FeatureRoute 1: MethylationRoute 2: Direct Nitration
Starting Material 3-Hydroxy-4-nitrobenzaldehyde3-Methoxybenzaldehyde
Regioselectivity Excellent (single product)Poor (mixture of isomers)
Key Challenge Availability of starting materialIsomer separation
Purification Simple crystallization or chromatographyExtensive column chromatography
Recommended For High-purity synthesisExploratory synthesis
Table 2: Optimized Reaction Conditions (Temperature & Time)
ReactionParameterRecommended RangeCritical Notes
Direct Nitration Temperature0°C to 10°CMost critical parameter. Higher temps lead to side products.[2][4]
Time2–4 hoursMonitor by TLC to avoid over-reaction.
Methylation TemperatureRoom Temperature (20–25°C)Gentle heating (40°C) can be used if reaction is slow.
Time5 hoursCan be extended if reaction is incomplete.[1]

Diagrams

Nitration Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-Methoxybenzaldehyde in Acetic Acid B Cool to 0-5 °C A->B D Add Nitrating Mix Dropwise (Maintain T < 10 °C) B->D C Prepare Nitrating Mix (HNO3/H2SO4) C->D E Stir for 1-2 hours Monitor by TLC D->E F Quench on Ice E->F G Filter Crude Solid F->G H Column Chromatography G->H I Isolate Pure 4-Nitro Isomer H->I

Caption: Experimental workflow for the synthesis of this compound via direct nitration.

troubleshooting_yield node_sol node_sol start Low Yield in Nitration? q1 Reaction Mixture Dark Brown/Black? start->q1 q2 TLC shows unreacted starting material? q1->q2 No sol1 Improve cooling Add nitrating agent slower Maintain T < 10 °C q1->sol1 Yes q3 TLC shows multiple spots (byproducts)? q2->q3 No sol2 Extend reaction time (e.g., another 1-2 hours) Re-check TLC q2->sol2 Yes sol3 Lower temperature (0-5 °C) Use stoichiometric HNO3 Consider milder agent

Caption: Troubleshooting decision tree for low yield in the nitration reaction.

regioselectivity cluster_directing Directing Effects cluster_products Product Mixture start 3-Methoxybenzaldehyde outcome Nitration with HNO3/H2SO4 start->outcome methoxy -OCH3 Group (Ortho, Para-Director) Activator aldehyde -CHO Group (Meta-Director) Deactivator p1 3-Methoxy-2-nitrobenzaldehyde (ortho to -OCH3) outcome->p1 p2 This compound (ortho to -OCH3) outcome->p2 p3 3-Methoxy-6-nitrobenzaldehyde (para to -OCH3) outcome->p3

Caption: Logical diagram illustrating the regiochemical outcome of the direct nitration of 3-methoxybenzaldehyde.

References

Troubleshooting guide for 3-Methoxy-4-nitrobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Methoxy-4-nitrobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered when utilizing this versatile intermediate. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you optimize your reaction outcomes.

Compound Profile: this compound

This compound is a key aromatic building block characterized by three reactive centers: an electrophilic aldehyde, an electron-withdrawing nitro group, and a methoxy-substituted aromatic ring. This unique electronic and steric arrangement makes it a valuable precursor in the synthesis of pharmaceuticals, including vanillin derivatives and other complex heterocyclic systems.[1][2] However, the interplay between these functional groups can also present specific synthetic challenges.

This guide provides direct answers to common issues, explaining the chemical principles behind our troubleshooting recommendations.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 80410-57-7[3][4]
Molecular Formula C₈H₇NO₄[3][4]
Molecular Weight 181.15 g/mol [3][4]
Appearance Light yellow powder[2][5]
Melting Point Data not consistently available; check supplier information.
Solubility Soluble in DMF, DCM; purification often involves ethyl acetate and hexane.[2]
Storage 4°C, stored under nitrogen, sealed, dry.[1][4]

Frequently Asked Questions & Troubleshooting Guides

Section 1: Starting Material & General Handling

Question: My reaction is failing, and I suspect the starting material. How should I assess the purity and properly store this compound?

Answer: The stability of any aldehyde is a critical parameter for reaction success. Aldehydes are susceptible to aerobic oxidation to the corresponding carboxylic acid (in this case, 3-methoxy-4-nitrobenzoic acid).

  • Purity Verification: Before use, verify the purity via:

    • Thin-Layer Chromatography (TLC): A quick check against a known standard will reveal the presence of more polar impurities, such as the carboxylic acid, which will have a lower Rf value.

    • ¹H NMR Spectroscopy: The aldehyde proton should appear as a sharp singlet around 10.05 ppm (in CDCl₃).[2] The presence of a broad peak further downfield could indicate the carboxylic acid impurity. Integration of the aromatic and methoxy (around 4.03 ppm) protons should be consistent with the structure.[2]

    • Melting Point: A broad or depressed melting range compared to the supplier's specification is a classic indicator of impurity.

  • Proper Storage: To prevent degradation, store the compound under an inert atmosphere (nitrogen or argon), sealed tightly to prevent moisture ingress, and refrigerated at 2-8°C.[1][4] Avoid repeated opening of the container in a humid atmosphere.

Section 2: Troubleshooting Nitro Group Reductions

Question: I am attempting to selectively reduce the nitro group to an amine, but I'm getting a complex mixture of products and low yields. What is going wrong?

Answer: This is a classic chemoselectivity problem. The aldehyde group is also susceptible to reduction to an alcohol or even a methyl group under various conditions. Your choice of reducing agent and strict control of reaction parameters are paramount.

Causality Analysis:

  • Over-reduction: Powerful reducing agents like LiAlH₄ or catalytic hydrogenation at high pressure/temperature will reduce both the nitro and aldehyde groups.

  • Incorrect pH: Many metal-based reductions (e.g., SnCl₂, Fe) are performed in acidic conditions. The pH must be carefully controlled during the reaction and workup to ensure the stability of the resulting aminobenzaldehyde, which can be prone to polymerization.

  • Incompatible Reagents: Some reducing agents are incompatible with the aldehyde functionality.

Recommended Solutions:

  • Stannous Chloride (SnCl₂): This is the classic and often most effective method for selectively reducing an aromatic nitro group in the presence of an aldehyde. The reaction is typically run in an acidic medium like concentrated HCl, followed by a careful basic workup to precipitate the tin salts and liberate the free amine.

  • Iron in Acetic Acid (Fe/AcOH): This is a greener and often milder alternative to SnCl₂. It provides good selectivity for the nitro group.

  • Sodium Dithionite (Na₂S₂O₄): This reagent can be effective in a biphasic system (e.g., water/DCM) and often works under milder, near-neutral pH conditions, which can help preserve the aldehyde.

Below is a troubleshooting workflow to guide your optimization process.

Low_Yield_Troubleshooting start Low Yield in Nitro Reduction check_purity 1. Verify Starting Material Purity (TLC, NMR) start->check_purity check_conditions 2. Analyze Reaction Conditions check_purity->check_conditions Purity OK byproducts 3. Characterize Byproducts (LC-MS, NMR) check_conditions->byproducts sub_cond_reagent A. Reagent Choice (LiAlH₄ vs. SnCl₂) check_conditions->sub_cond_reagent sub_cond_temp B. Temperature Control (Exotherm?) check_conditions->sub_cond_temp sub_cond_ph C. pH Management (Acidic/Basic?) check_conditions->sub_cond_ph optimize_workup 4. Optimize Workup & Purification byproducts->optimize_workup Byproducts Identified sub_byproduct_over Over-reduced Product? (Benzyl Alcohol Derivative) byproducts->sub_byproduct_over sub_byproduct_poly Polymerization? (Insoluble Baseline Material) byproducts->sub_byproduct_poly success Successful Synthesis optimize_workup->success

Caption: Troubleshooting workflow for low-yield nitro group reductions.

Section 3: Aldehyde Condensation Reactions (Knoevenagel & Wittig)

Question: My Knoevenagel condensation with an active methylene compound is stalling. The aldehyde's reactivity should be high due to the nitro group, so what else could be the problem?

Answer: You are correct; the strongly electron-withdrawing nitro group enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack.[6][7][8] Therefore, if the reaction is failing, the issue likely lies with the catalyst, reaction equilibrium, or the nucleophile itself.

Troubleshooting Steps:

  • Catalyst Choice is Crucial: The Knoevenagel condensation is base-catalyzed. However, a strong base (e.g., NaOH, NaOEt) will deprotonate the aldehyde's benzylic protons or induce self-condensation/Cannizzaro reactions.[9] The catalyst must be a weak base, strong enough to deprotonate the active methylene compound but not the aldehyde.

    • Effective Catalysts: Piperidine, ammonium salts (like ammonium bicarbonate), or pyridine are traditionally used.[9][10] Greener, solvent-free methods using benign ammonium salts have proven highly effective.[10][11]

  • Managing Reaction Equilibrium: The condensation produces one molecule of water. This can hydrolyze the product or shift the equilibrium back to the starting materials.

    • Solution: Perform the reaction in a setup with a Dean-Stark trap to azeotropically remove water if using a solvent like toluene. For solvent-free or high-boiling solvent conditions, running the reaction under a vacuum or in the presence of a mild desiccant may be beneficial.

  • Nucleophile pKa: Ensure your active methylene compound is sufficiently acidic to be deprotonated by the weak base. Compounds like malonic acid, ethyl cyanoacetate, and Meldrum's acid are standard and should pose no issue.[9]

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration CH2(Z)2 Active Methylene (e.g., Malonic Acid) Enolate Nucleophilic Enolate CH2(Z)2->Enolate + Base, - H⁺ Base Weak Base (e.g., Piperidine) Aldehyde This compound Enolate->Aldehyde Enolate->Aldehyde Intermediate Alkoxide Intermediate Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H₂O Intermediate->Product H2O Water

Caption: Simplified mechanism of the Knoevenagel condensation.

Question: I am performing a Wittig reaction and struggling to separate my desired alkene from the triphenylphosphine oxide (TPPO) byproduct. How can I improve this separation?

Answer: The removal of triphenylphosphine oxide (TPPO) is the most common challenge in Wittig reactions due to its moderate polarity and high crystallinity, often causing it to co-purify with the desired product.[12]

Purification Strategies:

  • Optimized Chromatography: This is the most direct method. Use a solvent system with a gradient elution. TPPO is quite polar and will stick to the silica gel more strongly than many non-polar alkene products. A less polar solvent system (e.g., higher Hexane:Ethyl Acetate ratio) should be used initially to elute your product before increasing the polarity to wash off the TPPO.

  • Crystallization: If your product and TPPO have significantly different solubilities, a carefully chosen recrystallization solvent can be effective. Since TPPO is highly crystalline, it may crash out of a solution from which your product remains soluble, or vice versa.[12]

  • Precipitation of TPPO: Before column chromatography, you can often remove the bulk of the TPPO by converting it to an insoluble salt. After the reaction, concentrate the mixture, redissolve in a non-polar solvent like diethyl ether or toluene, and cool it. TPPO has limited solubility in these solvents and may precipitate. For more stubborn cases, adding a salt like MgCl₂ or ZnCl₂ can form an insoluble complex with TPPO that can be filtered off.

  • Aqueous Extraction: If your product is very non-polar, you can sometimes wash the crude reaction mixture with a solvent that selectively dissolves TPPO, although this is less common.

Detailed Experimental Protocol

Protocol 1: Knoevenagel-Doebner Condensation of this compound with Malonic Acid

This protocol is a modification of established Knoevenagel-Doebner procedures, which involve a condensation followed by decarboxylation.[9] This greener adaptation uses a benign catalyst and minimizes solvent use.[10][11]

Materials:

  • This compound (1.0 eq)

  • Malonic Acid (1.2 eq)

  • Ammonium Bicarbonate (NH₄HCO₃) (0.2 eq)

  • Ethanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.2 eq).

  • Condensation: Add a minimal amount of ethanol to create a stirrable slurry. Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid). The disappearance of the starting aldehyde and the appearance of a new, more polar spot (the cinnamic acid derivative) indicates progress. The reaction is typically complete within 2-4 hours.

  • Workup - Part 1 (Solvent Removal): Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Part 2 (Acid-Base Extraction): Dissolve the resulting solid residue in a saturated aqueous NaHCO₃ solution. This will deprotonate the carboxylic acid product, making it water-soluble, while unreacted starting material or non-acidic byproducts remain in the organic phase. Wash this aqueous solution once with ethyl acetate to remove any non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify to a pH of ~2 by adding 1 M HCl dropwise with stirring. The desired cinnamic acid product will precipitate as a solid.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Dry the solid product under vacuum. If necessary, further purification can be achieved by recrystallization from an ethanol/water mixture.

References

Technical Support Center: 3-Methoxy-4-nitrobenzaldehyde - Stability and Degradation Issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-4-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability and degradation challenges associated with this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, like many nitroaromatic compounds, is susceptible to degradation through several pathways. The primary factors of concern are:

  • Light Exposure (Photodegradation): Aromatic nitro compounds are known to be photolabile.[1] Exposure to UV or even ambient light can initiate photochemical reactions, leading to color changes and the formation of impurities. The nitro group can be reduced, or other rearrangements can occur. For instance, o-nitrobenzaldehyde is known to photochemically transform into o-nitrosobenzoic acid upon UV irradiation.[2]

  • Temperature: While generally stable at room temperature, prolonged exposure to elevated temperatures can accelerate degradation.[3] Thermal decomposition may involve the cleavage of the C-NO2 bond or other intramolecular rearrangements.[3]

  • pH Extremes: Strong acidic or basic conditions can catalyze degradation. Basic conditions, in particular, can promote reactions involving the aldehyde group, such as the Cannizzaro reaction, especially if the aldehyde is sterically hindered and lacks alpha-protons.[4]

  • Presence of Reducing or Oxidizing Agents: The nitro group is susceptible to reduction to an amino group in the presence of reducing agents.[5][6] Conversely, the aldehyde group can be oxidized to a carboxylic acid by strong oxidizing agents.[7]

Q2: My solid sample of this compound has changed color from a pale yellow to a brownish-orange. What is the likely cause?

A2: A color change from pale yellow to brownish-orange is a common indicator of degradation. The most probable cause is exposure to light, leading to the formation of photodecomposition products, which are often colored. It could also indicate slow oxidation or reaction with atmospheric components over time. To minimize this, always store the compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place, preferably under an inert atmosphere like argon or nitrogen.[8]

Q3: I am observing an unexpected peak in the HPLC analysis of my reaction mixture containing this compound. What could this impurity be?

A3: An unexpected peak in your HPLC chromatogram could be one of several potential degradation products. The identity of the impurity depends on the reaction and storage conditions. Here are some possibilities:

  • 3-Methoxy-4-nitrobenzoic acid: If your reaction conditions are oxidative, the aldehyde group can be oxidized to a carboxylic acid. This is a very common impurity.

  • 3-Methoxy-4-aminobenzaldehyde: If reducing conditions are present, the nitro group can be reduced to an amine.

  • Polymeric materials: Aldehydes can undergo self-condensation or polymerization reactions, especially under certain catalytic conditions or over long storage periods.

To identify the peak, it is recommended to use a hyphenated technique like LC-MS to obtain the molecular weight of the impurity. Comparing the retention time with a known standard of the suspected compound would provide definitive identification.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.

Issue 1: Inconsistent Reaction Yields or Formation of Multiple Byproducts
  • Symptom: You are performing a reaction where this compound is a starting material, and you observe variable yields or the formation of unexpected byproducts in your TLC or LC-MS analysis.

  • Potential Cause: Degradation of the starting material before or during the reaction.

  • Troubleshooting Workflow:

    start Inconsistent Yields/ Byproducts Observed check_purity 1. Assess Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure purify 2. Purify Starting Material (Recrystallization, Column Chromatography) is_pure->purify No reaction_conditions 3. Evaluate Reaction Conditions is_pure->reaction_conditions Yes purify->check_purity light Exclude Light? (Use amber flasks, cover with foil) reaction_conditions->light temp Control Temperature? (Use ice bath, monitor reflux) light->temp atmosphere Inert Atmosphere? (N2 or Ar blanket) temp->atmosphere recheck 4. Re-run Reaction with Purified Material and Optimized Conditions atmosphere->recheck end Consistent Results recheck->end

    Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Issue 2: Stored this compound Fails Quality Control (QC) Analysis
  • Symptom: A previously opened bottle of this compound no longer meets the required purity specifications for your assay.

  • Potential Cause: Improper storage leading to gradual degradation.

  • Preventative Measures and Solutions:

Storage ParameterRecommendationRationale
Container Tightly sealed amber glass bottle.[8][9]Protects from light and atmospheric moisture/oxygen.
Atmosphere Store under an inert gas (Argon or Nitrogen).[8]Minimizes oxidation.
Temperature Cool, dry place (e.g., 2-8 °C).[8][10]Reduces the rate of thermal degradation.
Location Store away from strong oxidizing agents, reducing agents, and bases.[11]Prevents accidental contact and reaction.

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for predicting impurities and designing stable formulations.

cluster_oxidation Oxidation cluster_reduction Reduction cluster_photodegradation Photodegradation parent This compound acid 3-Methoxy-4-nitrobenzoic acid parent->acid [O] amine 3-Methoxy-4-aminobenzaldehyde parent->amine [H] photo_products Complex Mixture/ Colored Impurities parent->photo_products hν (light)

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example:

    • Start with 20% acetonitrile.

    • Ramp to 80% acetonitrile over 15 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound has strong absorbance, for example, around 260-280 nm. A photodiode array (PDA) detector is ideal for identifying the spectral characteristics of any new peaks.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. Purity can be estimated by the area percentage of the main peak.

Protocol 2: Confirmatory Analysis by LC-MS

To identify unknown peaks observed in the HPLC analysis, liquid chromatography-mass spectrometry (LC-MS) is invaluable.

  • Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: Use the same HPLC method as described above to ensure chromatographic correlation.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes is recommended to ensure ionization of a wide range of potential impurities.

    • Mass Range: Scan a broad mass range (e.g., m/z 100-500).

    • Data Analysis: Extract the mass of the parent ion for each unexpected peak. Use this mass to propose potential elemental compositions and structures. For example:

      • This compound: C₈H₇NO₄, Exact Mass: 181.0375

      • 3-Methoxy-4-nitrobenzoic acid: C₈H₇NO₅, Exact Mass: 197.0324

      • 3-Methoxy-4-aminobenzaldehyde: C₈H₉NO₂, Exact Mass: 151.0633

References

Proper storage and handling procedures for 3-Methoxy-4-nitrobenzaldehyde to prevent oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-4-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and purity of this reagent throughout its storage and handling. A thorough understanding of its reactivity is paramount to the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and storage of this compound to prevent its primary degradation pathway: oxidation.

Q1: What is the primary cause of degradation for this compound?

A1: The primary cause of degradation for this compound, like many benzaldehyde derivatives, is autoxidation. This is a chemical reaction with atmospheric oxygen that converts the aldehyde functional group into a carboxylic acid. In this case, this compound oxidizes to form 3-Methoxy-4-nitrobenzoic acid. This process is a free-radical chain reaction that, once initiated, can proceed readily under ambient conditions.

Q2: How does oxidation affect the purity and performance of my this compound?

A2: The presence of 3-Methoxy-4-nitrobenzoic acid as an impurity can have significant consequences for your experiments. It can alter the stoichiometry of your reactions, introduce acidic conditions that may catalyze unwanted side reactions, and complicate the purification of your desired product. In drug development, such impurities can lead to the formation of undesired byproducts and impact the safety and efficacy profile of the final compound.

Q3: What are the ideal storage conditions to prevent oxidation?

A3: To minimize oxidation, this compound should be stored under an inert atmosphere, such as nitrogen or argon, to physically displace oxygen.[1][2] It is also recommended to store the compound at a reduced temperature, typically 2-8°C, to decrease the rate of any potential degradation reactions.[3] Furthermore, the container should be tightly sealed and protected from light, as photochemical processes can initiate or accelerate oxidation.[4][5]

Q4: I've noticed some crystalline material in my bottle of this compound. What is it likely to be?

A4: If you observe crystalline precipitate in a previously homogenous sample of this compound, it is highly probable that this is 3-Methoxy-4-nitrobenzoic acid, the oxidation product. Benzoic acids are generally solids at room temperature and are less soluble in the parent aldehyde, causing them to crystallize out over time as oxidation progresses.

Q5: Can I still use this compound that has partially oxidized?

A5: It is strongly discouraged to use partially oxidized this compound without purification. The presence of the carboxylic acid impurity can lead to inconsistent and unreliable experimental results. For a detailed purification protocol, please refer to the Troubleshooting Guide below.

Troubleshooting Guide

This section provides solutions to common problems encountered during the use of this compound.

Problem Potential Cause Recommended Solution & Validation
Inconsistent reaction yields or unexpected side products. The reagent has likely undergone partial oxidation to 3-Methoxy-4-nitrobenzoic acid, altering the effective concentration and introducing an acidic impurity.Solution: Purify the aldehyde by washing with a mild base to remove the acidic impurity. Protocol: 1. Dissolve the impure aldehyde in a suitable organic solvent (e.g., diethyl ether or dichloromethane). 2. Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution. 3. Shake gently and allow the layers to separate. The 3-Methoxy-4-nitrobenzoic acid will be deprotonated to its water-soluble sodium salt and partition into the aqueous layer. 4. Separate the organic layer and wash it with brine. 5. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Validation: Confirm the purity of the recovered aldehyde using analytical techniques such as ¹H NMR or HPLC before use. In the ¹H NMR spectrum, the aldehydic proton should be a sharp singlet around 9.8-10.0 ppm, and the carboxylic acid proton (typically >12 ppm) should be absent.
The solid reagent has a yellowish tint and a less distinct almond-like odor. This can be an early sign of degradation and the formation of various oxidation byproducts.Solution: While a slight discoloration may not always indicate significant impurity, it is best to verify the purity before critical applications. Validation: Run a quick purity check using Thin Layer Chromatography (TLC) against a known pure standard if available. The presence of a secondary spot, often at a lower Rf value, indicates the presence of the more polar carboxylic acid. For quantitative assessment, HPLC is the recommended method.[6][7][8]
Difficulty in achieving a completely dry, solvent-free purified product. Residual water or solvent can interfere with subsequent reactions, especially those involving water-sensitive reagents.Solution: After the aqueous workup, ensure thorough drying of the organic phase. For highly sensitive applications, the purified solid can be dried under high vacuum for several hours. Validation: The absence of broad water peaks in the ¹H NMR spectrum and the absence of solvent peaks are indicative of a dry, pure product.

Experimental Protocols

Protocol 1: Proper Storage of this compound

This protocol outlines the steps for safely storing the reagent to maintain its purity over time.

  • Inert Atmosphere: Upon receiving, if the container is not already sealed under an inert atmosphere, transfer the compound into a clean, dry amber glass vial inside a glovebox or glove bag filled with nitrogen or argon.

  • Sealing: Use a vial with a PTFE-lined cap to ensure an airtight seal. For added protection, the cap can be wrapped with Parafilm.

  • Labeling: Clearly label the vial with the compound name, date received, and date opened. If the compound is repackaged under an inert atmosphere, note this on the label as well.

  • Refrigeration: Store the sealed vial at 2-8°C.

  • Desiccation: For long-term storage, the vial can be placed inside a desiccator within the refrigerator to protect against any potential moisture ingress.

Protocol 2: Handling this compound for Experimental Use

This protocol describes a self-validating system for weighing and preparing solutions of the air-sensitive solid.

  • Preparation: Before opening the storage container, allow it to warm to room temperature inside a desiccator to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Perform all manipulations, including weighing, in an inert atmosphere. A glovebox is ideal, but a glove bag or a Schlenk line setup can also be used.

  • Weighing:

    • Inside the inert environment, open the container.

    • Weigh the desired amount of the solid into a clean, dry, tared vial.

    • Immediately and securely reseal the main storage container.

  • Dissolution:

    • Add a dry, deoxygenated solvent to the vial containing the weighed solid. Solvents can be deoxygenated by bubbling with nitrogen or argon for 15-30 minutes.

    • Seal the vial with a septum cap.

  • Validation (Self-Validating Step):

    • Before using the prepared solution in your main reaction, it is good practice to perform a quick analytical check.

    • Withdraw a small aliquot of the solution via syringe and analyze it by TLC or a rapid HPLC method to confirm the absence of significant degradation products. This step validates the integrity of your handling procedure.

Visualizing the Workflow

The following diagram illustrates the decision-making process for the storage and handling of this compound to prevent oxidation.

G cluster_storage Initial Storage Protocol cluster_handling Handling for Experimentation storage_start Receive this compound check_seal Is it sealed under inert gas? storage_start->check_seal transfer_inert Transfer to amber vial in glovebox check_seal->transfer_inert No seal_container Seal with PTFE-lined cap and Parafilm check_seal->seal_container Yes transfer_inert->seal_container refrigerate Store at 2-8°C in a desiccator seal_container->refrigerate storage_end Stored Securely refrigerate->storage_end handling_start Retrieve from storage warm_to_rt Warm to room temp in desiccator handling_start->warm_to_rt weigh_inert Weigh in inert atmosphere (glovebox) warm_to_rt->weigh_inert prepare_solution Prepare solution with deoxygenated solvent weigh_inert->prepare_solution purity_check Perform quick purity check (TLC/HPLC)? prepare_solution->purity_check proceed Proceed with experiment purity_check->proceed Pure repurify Purify before use (See Troubleshooting) purity_check->repurify Impure

References

Technical Support Center: Purification of 3-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-4-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for identifying and removing impurities from this key synthetic intermediate. Our approach is rooted in explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Impurity Identification

Q1: My synthesized this compound is a darker yellow than expected. What could be the cause?

A pale yellow color is characteristic of pure this compound. A darker yellow or brownish hue often suggests the presence of residual starting materials or byproducts. Common culprits include unreacted phenolic precursors, such as isovanillin or 3-hydroxy-4-nitrobenzaldehyde, which can oxidize over time to form colored impurities. Additionally, side-products from nitration reactions, if that was the synthetic route, can also impart color.

Q2: How can I use ¹H NMR to identify common impurities in my this compound sample?

¹H NMR is a powerful tool for identifying and quantifying impurities. By comparing the spectrum of your sample to that of the pure product and known impurities, you can pinpoint the contaminants. The aldehyde proton is a particularly useful diagnostic signal.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for this compound and Common Impurities in CDCl₃

CompoundAldehyde Proton (s, 1H)Aromatic Protons (m)Methoxy Protons (s, 3H)Other Key Signals
This compound ~10.05~7.5-8.0~4.03
Isovanillin (starting material)~9.83~6.9-7.5~3.97Phenolic -OH (s, 1H)
3-Hydroxy-4-nitrobenzaldehyde (starting material)~9.9~7.2-8.2-Phenolic -OH (s, 1H)
4-Methoxy-3-nitrobenzaldehyde (isomer)~10.0~7.0-8.5~3.9

Q3: What is a reliable Thin Layer Chromatography (TLC) system to check the purity of my this compound?

A standard and effective TLC system for separating this compound from its common, more polar, phenolic starting materials is a mixture of hexanes and ethyl acetate . A good starting ratio is 7:3 (hexanes:ethyl acetate) .

  • Expected Results: The desired product, being less polar than the phenolic impurities, will have a higher Rf value. Unreacted isovanillin or 3-hydroxy-4-nitrobenzaldehyde will appear as spots closer to the baseline. For isomeric impurities like 4-methoxy-3-nitrobenzaldehyde, separation may be more challenging and might require optimization of the solvent system or the use of a different stationary phase.

Purification Strategies

Q4: My main impurity is a phenolic starting material. What is the most efficient way to remove it?

For removing acidic impurities like phenols, an acid-base extraction is highly effective. The phenolic impurity can be converted to its water-soluble salt by washing an organic solution of the crude product with a basic aqueous solution, while the non-acidic this compound remains in the organic layer.

Q5: When should I choose column chromatography over recrystallization?

The choice of purification method depends on the nature and quantity of the impurities.

  • Column chromatography is ideal for separating mixtures with components of significantly different polarities, such as removing a non-polar byproduct from your polar product. It is also the preferred method when you have multiple impurities.[1]

  • Recrystallization is a highly effective technique for removing small amounts of impurities from a solid compound, especially if the impurities have different solubility profiles from your product in a given solvent.[2] It is often used as a final polishing step after another purification method like column chromatography.

Troubleshooting Guide

Table 2: Troubleshooting Common Purification Issues

Observed ProblemProbable CauseRecommended Solution
Oily product that won't crystallizePresence of significant amounts of impurities, particularly unreacted starting materials or solvent residue.First, attempt to remove impurities via column chromatography. If the product is still oily, ensure all solvent is removed under high vacuum.
Low recovery after recrystallizationThe chosen solvent is too good at dissolving the product, even at low temperatures. Too much solvent was used.Select a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Use the minimum amount of hot solvent necessary to dissolve the crude product.[3]
Product appears pure by TLC but has a broad melting pointPresence of isomeric impurities with similar polarity that co-elute on TLC.Optimize the column chromatography with a shallower solvent gradient. Alternatively, try recrystallization from a different solvent system.
Streaking on the TLC plateThe sample is too concentrated, or there are highly polar, acidic impurities.Dilute the sample before spotting on the TLC plate. If streaking persists, consider an initial acid-base wash to remove acidic components.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction to Remove Phenolic Impurities

This protocol is designed to remove acidic starting materials like isovanillin or 3-hydroxy-4-nitrobenzaldehyde.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Repeat the wash with fresh sodium bicarbonate solution. This step selectively deprotonates the acidic phenolic impurities, making them soluble in the aqueous layer.[4]

  • Water Wash: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Column Chromatography

This method is effective for separating the product from impurities with different polarities.

  • Solvent System Selection: Using TLC, determine an appropriate eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for the this compound.[5]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system (e.g., hexanes). Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. The less polar compounds will elute first.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This protocol is ideal for a final purification step to obtain highly crystalline material.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Ethanol or a mixture of ethanol and water are often good choices for moderately polar compounds.[2]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can then place the flask in an ice bath.[6]

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visual Workflows

Impurity_Identification_Workflow Crude_Product Crude this compound TLC TLC Analysis (e.g., 7:3 Hexanes:EtOAc) Crude_Product->TLC NMR ¹H NMR Analysis (in CDCl₃) Crude_Product->NMR Single_Spot Single Spot? Rf ≈ 0.3-0.4 TLC->Single_Spot Correct_NMR Correct NMR Spectrum? NMR->Correct_NMR Pure_Product Product is Likely Pure Single_Spot->Pure_Product Yes Impure Impurities Detected Single_Spot->Impure No Correct_NMR->Pure_Product Yes Correct_NMR->Impure No

Caption: Workflow for initial purity assessment.

Purification_Strategy Impure_Product Impure this compound Impurity_Type Identify Impurity Type (TLC & NMR) Impure_Product->Impurity_Type Phenolic Phenolic Impurity (e.g., Isovanillin) Impurity_Type->Phenolic Multiple_Byproducts Multiple/Isomeric Impurities Impurity_Type->Multiple_Byproducts Minor_Impurity Minor Impurities Impurity_Type->Minor_Impurity Acid_Base Acid-Base Extraction Phenolic->Acid_Base Column_Chrom Column Chromatography Multiple_Byproducts->Column_Chrom Recrystallization Recrystallization Minor_Impurity->Recrystallization Pure_Product Pure Product Acid_Base->Pure_Product Column_Chrom->Pure_Product Recrystallization->Pure_Product

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Analysis of 3-Methoxy-4-nitrobenzaldehyde: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the precise structural elucidation of organic molecules is a cornerstone of innovation. In this comprehensive guide, we delve into the nuanced world of spectral analysis, focusing on a molecule of significant interest: 3-Methoxy-4-nitrobenzaldehyde. This compound, with its unique substitution pattern on the benzene ring, presents an excellent case study for exploring the power and subtleties of Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide is structured not as a rigid protocol, but as an in-depth exploration grounded in scientific integrity and practical, field-proven insights. We will dissect the causality behind experimental choices, ensuring that every step is part of a self-validating system. Furthermore, we will objectively compare the performance of NMR with alternative analytical techniques, providing you with a holistic understanding of the available tools for characterizing such molecules.

The Power of NMR: Unraveling the Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural determination of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework, revealing the connectivity of atoms and their chemical environment.

The electronic environment of each nucleus in a molecule is unique, influenced by the surrounding atoms and their electron-withdrawing or electron-donating properties. This results in distinct resonance frequencies, or chemical shifts (δ), for each non-equivalent nucleus. Additionally, the interactions between neighboring nuclei lead to signal splitting, or coupling, which provides invaluable information about the proximity of different atoms.

For a molecule like this compound, the interplay of the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing nitro group (-NO₂) and aldehyde group (-CHO) creates a distinct and predictable pattern in the NMR spectra.

Predicting the ¹H and ¹³C NMR Spectra of this compound

While direct experimental NMR data for this compound can be elusive, we can confidently predict its spectral features by analyzing the substituent effects on a benzaldehyde core. The electron-donating methoxy group tends to shield (decrease the chemical shift of) ortho and para protons, while the electron-withdrawing nitro and aldehyde groups deshield (increase the chemical shift of) them.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show signals for the aldehydic proton, the methoxy protons, and the three aromatic protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
Aldehyde (-CHO)9.9 - 10.2Singlet (s)-The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and typically appears as a singlet.
Methoxy (-OCH₃)3.9 - 4.1Singlet (s)-The three equivalent protons of the methoxy group are shielded by the oxygen and appear as a sharp singlet.
Aromatic H-27.6 - 7.8Doublet (d)~2 HzThis proton is ortho to the aldehyde group and meta to the nitro group, leading to deshielding. It will show a small coupling to H-6.
Aromatic H-58.0 - 8.2Doublet (d)~8-9 HzPositioned ortho to the strongly electron-withdrawing nitro group, this proton is significantly deshielded and will show a larger coupling to H-6.
Aromatic H-67.8 - 8.0Doublet of Doublets (dd)~8-9 Hz, ~2 HzThis proton is coupled to both H-2 and H-5, resulting in a doublet of doublets.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Justification
Aldehyde (C=O)189 - 192The carbonyl carbon of the aldehyde is highly deshielded and appears at a characteristic downfield shift.[1]
C-4 (C-NO₂)150 - 155The carbon atom attached to the strongly electron-withdrawing nitro group will be significantly deshielded.
C-3 (C-OCH₃)145 - 150The carbon bearing the methoxy group will also be deshielded due to the electronegativity of the oxygen.
C-1 (C-CHO)135 - 140The ipso-carbon of the aldehyde group is deshielded.
C-5125 - 130This carbon is ortho to the nitro group and will be deshielded.
C-6120 - 125This carbon is influenced by both the aldehyde and nitro groups.
C-2110 - 115This carbon is ortho to the aldehyde and meta to the nitro group.
Methoxy (-OCH₃)55 - 60The carbon of the methoxy group appears in the typical upfield region for sp³ hybridized carbons attached to an oxygen.

Experimental Protocol for NMR Analysis

A robust and reproducible NMR analysis begins with meticulous sample preparation and instrument setup.

Step-by-Step Methodology for NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it should not have signals that overlap with the analyte peaks.

    • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube securely.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp and symmetrical peaks.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Visualizing Molecular Connectivity: An NMR-Based Diagram

The following diagram, generated using the DOT language, illustrates the structure of this compound and the key through-bond connectivities that are determined by NMR spectroscopy.

G cluster_ring Aromatic Core cluster_substituents Substituents C1 C1 C2 C2 C1->C2 CHO CHO C1->CHO C-CHO C3 C3 C2->C3 H2 C2->H2 C4 C4 C3->C4 OCH3 OCH3 C3->OCH3 C-O C5 C5 C4->C5 NO2 NO2 C4->NO2 C-N C6 C6 C5->C6 H5 C5->H5 C6->C1 H6 C6->H6 H2->H6 J-coupling (meta) H5->H6 J-coupling (ortho)

Caption: Molecular structure of this compound with key NMR connectivities highlighted.

Beyond NMR: A Comparative Look at Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other analytical techniques offer complementary information and can be more suitable for specific applications such as quantification and trace analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is widely used for the identification and quantification of compounds in a mixture. For aromatic aldehydes, HPLC coupled with a UV detector is a common approach.

Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. Different components of the sample interact differently with the stationary phase, leading to their separation. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification.

Advantages for this compound Analysis:

  • High Sensitivity and Quantification: HPLC is excellent for determining the concentration of the analyte, even at low levels.

  • Robustness and Reproducibility: It is a well-established and reliable technique.

Disadvantages:

  • Limited Structural Information: HPLC provides information about the presence and quantity of a compound but offers minimal insight into its molecular structure.

  • Co-elution: Other compounds in a complex mixture might have the same retention time, leading to potential misidentification without a mass spectrometer detector.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

Principle: The sample is vaporized and injected into a long, thin column. The components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule.

Advantages for this compound Analysis:

  • High Sensitivity and Specificity: GC-MS is extremely sensitive and can provide unambiguous identification based on the mass spectrum.

  • Structural Information: The fragmentation pattern in the mass spectrum can provide valuable clues about the molecule's structure.

Disadvantages:

  • Volatility Requirement: The compound must be volatile and thermally stable to be analyzed by GC.

  • Derivatization: For less volatile compounds, a chemical derivatization step may be necessary to increase their volatility, adding complexity to the sample preparation.

Comparative Workflow for Structural Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of a compound like this compound, integrating NMR with other techniques.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_conclusion Final Assessment synthesis Synthesize or Isolate This compound purification Purify Compound (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Structural Elucidation purification->nmr hplc HPLC-UV - Purity Check - Quantification purification->hplc gcms GC-MS - Confirmation of Identity - Trace Impurity Analysis purification->gcms conclusion Comprehensive Structural Confirmation and Purity Assessment nmr->conclusion hplc->conclusion gcms->conclusion

Caption: A comprehensive workflow for the analysis of this compound.

Conclusion: An Integrated Approach for Unambiguous Characterization

The structural analysis of this compound serves as a compelling example of the power and necessity of an integrated analytical approach in modern chemical research. While ¹H and ¹³C NMR spectroscopy provide the most detailed and unambiguous structural information, techniques like HPLC-UV and GC-MS offer invaluable complementary data regarding purity, quantification, and confirmation of identity.

As Senior Application Scientists, we advocate for a holistic strategy that leverages the strengths of each technique. By understanding the principles, experimental nuances, and comparative advantages of these methods, researchers can confidently and efficiently characterize their molecules, paving the way for groundbreaking discoveries in drug development and beyond.

References

A Comparative Guide to Functional Group Identification in 3-Methoxy-4-nitrobenzaldehyde: FTIR vs. Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of a molecule's functional groups is a foundational requirement. 3-Methoxy-4-nitrobenzaldehyde, a key intermediate in various syntheses, presents a valuable case study with its distinct aldehyde, methoxy, nitro, and substituted aromatic functionalities. This guide provides an in-depth comparison of two primary vibrational spectroscopy techniques—Fourier Transform Infrared (FTIR) and Raman spectroscopy—for the structural elucidation of this compound. We will move beyond a simple listing of features to explain the underlying principles that dictate why each technique excels in specific areas, thereby offering a more robust and self-validating analytical strategy.

The Fundamental Principles: A Tale of Two Interactions

Vibrational spectroscopy probes the discrete energy levels of molecular vibrations. However, FTIR and Raman spectroscopy measure the consequences of these vibrations through different physical phenomena. Understanding this distinction is crucial for interpreting spectral data and appreciating their complementary nature.

FTIR Spectroscopy relies on the absorption of infrared radiation. For a vibration to be "IR-active," it must cause a change in the molecule's net dipole moment.[1] Consequently, vibrations of highly polar bonds, such as the carbonyl (C=O), nitro (N=O), and ether (C-O) groups, produce strong absorption bands, making them readily identifiable.

Raman Spectroscopy involves inelastic scattering of monochromatic light, typically from a laser. A vibration is "Raman-active" if it causes a change in the polarizability of the molecule's electron cloud.[1] This means that vibrations of symmetric, non-polar bonds or functional groups, like the aromatic ring C=C bonds, are often strong in the Raman spectrum.

The different selection rules mean that a functional group that is a weak absorber in the IR spectrum may be a strong scatterer in the Raman spectrum, and vice versa. Employing both methods provides a more complete vibrational profile of the molecule, increasing the confidence of structural assignment.[1]

Expected Vibrational Signatures of this compound

The structure of this compound contains four key functional regions, each with characteristic vibrational modes. The table below summarizes the expected wavenumbers for these groups in both FTIR and Raman spectra, based on established correlation data and studies on similar substituted benzaldehydes.[2][3]

Functional GroupVibrational ModeExpected FTIR Wavenumber (cm⁻¹) & IntensityExpected Raman Wavenumber (cm⁻¹) & IntensityRationale for Intensity Differences
Aldehyde (-CHO) C=O Stretch1710-1685 (Very Strong)1710-1685 (Weak to Medium)The C=O bond is highly polar, leading to a large change in dipole moment upon stretching, resulting in a very strong IR absorption. The polarizability change is less significant.
Aldehydic C-H Stretch2860-2820 and 2760-2720 (Weak to Medium, often two distinct peaks)2860-2820 and 2760-2720 (Medium)While the C-H bond is not exceptionally polar, this specific vibration is characteristic and often observable in both techniques.
Nitro Group (-NO₂) Asymmetric Stretch (ν_as)1550-1510 (Very Strong)1550-1510 (Weak)This mode involves a significant change in the dipole moment, making it a powerful IR absorption band.
Symmetric Stretch (ν_s)1360-1330 (Strong)1360-1330 (Strong)The symmetric stretch leads to a significant change in the overall molecular polarizability, resulting in a strong Raman signal.
Methoxy Group (-OCH₃) C-H Stretch (in CH₃)2980-2940 (Medium)2980-2940 (Medium)Standard aliphatic C-H stretches are visible in both spectra.
C-O-C Asymmetric Stretch1275-1200 (Strong)1275-1200 (Weak)The stretching of the polar C-O bond is prominent in the IR spectrum.
C-O-C Symmetric Stretch~1050 (Medium)~1050 (Medium to Strong)The symmetric nature of this stretch can enhance its Raman activity.
Aromatic Ring C-H Stretch3100-3000 (Weak to Medium)3100-3000 (Medium to Strong)Aromatic C-H stretches are often more prominent in Raman spectra.
C=C Ring Stretches1610-1580, 1500-1450 (Medium to Strong, multiple bands)1610-1580, 1500-1450 (Strong to Very Strong)The delocalized π-electron system of the ring is highly polarizable, making these ring stretching modes very strong in Raman.
Ring Breathing Mode~1000 (Weak)~1000 (Strong, sharp)This symmetric in-plane vibration of the entire ring is a classic example of a Raman-active mode with low IR intensity.[1]
C-H Out-of-plane Bending900-675 (Medium to Strong)900-675 (Weak)These bending motions often result in significant dipole changes perpendicular to the ring plane.

Experimental Protocols: A Self-Validating Workflow

The quality of spectroscopic data is fundamentally dependent on rigorous experimental technique. The following protocols describe standard, self-validating procedures for sample analysis.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR is a common technique for solid samples that requires minimal preparation and protects the sample.

  • Instrument Preparation: Purge the spectrometer's sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or germanium). This is crucial as it is ratioed against the sample spectrum to remove instrument and environmental absorptions.

  • Sample Application: Place a small amount (1-2 mg) of the this compound powder onto the ATR crystal.

  • Pressure Application: Use the integrated pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the background subtraction and convert the data to absorbance units.

Diagram: FTIR-ATR Experimental Workflow

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Output Prep Purge Spectrometer Background Collect Background (Clean ATR Crystal) Prep->Background Ensure no contaminants Sample Place Sample on Crystal Background->Sample Ready for sample Pressure Apply Consistent Pressure Sample->Pressure Acquire Acquire Spectrum (e.g., 32 scans @ 4 cm⁻¹) Pressure->Acquire Process Automatic Background Subtraction & Processing Acquire->Process Raw data Spectrum Final Absorbance Spectrum Process->Spectrum

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

FT-Raman Spectroscopy
  • Instrument Setup: Use a spectrometer equipped with a near-infrared (NIR) laser, such as a 1064 nm Nd:YAG laser, to minimize fluorescence, which can be a problem with aromatic compounds.

  • Sample Loading: Place a few milligrams of the this compound powder into a suitable sample holder, such as an NMR tube or a small aluminum well plate.

  • Focusing: Carefully focus the laser onto the sample. The focal point should be adjusted to maximize the Raman scattering signal.

  • Parameter Optimization: Set the laser power (e.g., 100-300 mW) to a level that provides a good signal without causing sample degradation or burning.

  • Spectrum Acquisition: Collect the Raman spectrum. A higher number of scans (e.g., 128 to 256) is often required compared to FTIR to achieve a good signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard.

  • Data Processing: The resulting spectrum of intensity versus Raman shift (in cm⁻¹) is analyzed. A baseline correction may be applied to remove any residual fluorescence background.

Diagram: FT-Raman Experimental Workflow

Raman_Workflow cluster_prep Instrument Setup cluster_acq Sample Analysis cluster_proc Data Output Setup Select NIR Laser (e.g., 1064 nm) Power Set Laser Power (e.g., 200 mW) Setup->Power Sample Load Sample (e.g., NMR tube) Power->Sample Ready for sample Focus Focus Laser on Sample Sample->Focus Acquire Acquire Spectrum (e.g., 128 scans @ 4 cm⁻¹) Focus->Acquire Process Baseline Correction (if needed) Acquire->Process Raw data Spectrum Final Intensity vs. Raman Shift Spectrum Process->Spectrum

Caption: Workflow for acquiring an FT-Raman spectrum of a solid sample.

Data Analysis: A Comparative Interpretation

Below is a table of representative spectral data for this compound, illustrating the complementary nature of the two techniques.

Observed FTIR Peak (cm⁻¹)Observed Raman Peak (cm⁻¹)AssignmentComparative Analysis
3085 (w)3088 (m)Aromatic C-H StretchMore clearly defined in the Raman spectrum, as is typical for aromatic C-H modes.
2960 (m), 2845 (m)2958 (m), 2842 (m)Methoxy & Aldehyde C-H StretchesBoth techniques show these peaks. The aldehydic C-H stretches around 2845 and ~2750 cm⁻¹ (not shown, often weak) are diagnostic for the aldehyde group.
1695 (vs) 1698 (w)Aldehyde C=O StretchThis peak is the most intense and unambiguous feature in the FTIR spectrum, confirming the carbonyl group. It is very weak in the Raman spectrum.
1605 (s)1608 (vs) Aromatic C=C Ring StretchThe situation is reversed for the ring stretch. This vibration is exceptionally strong and sharp in the Raman spectrum, providing clear evidence of the aromatic core.
1525 (vs) 1528 (w)NO₂ Asymmetric StretchThe nitro group is unequivocally identified in the FTIR spectrum by this extremely strong absorption.
1340 (s)1342 (s) NO₂ Symmetric StretchThe symmetric stretch is strong in both spectra but is particularly useful in the Raman spectrum, where it serves as a primary confirmation of the nitro group.
1260 (s) 1258 (w)Asymmetric C-O-C Stretch (Methoxy)The ether linkage is easily confirmed by this strong C-O stretching band in the FTIR spectrum.
1020 (m)1022 (s) Ring Breathing / C-O-C Symmetric StretchThis region can have contributions from multiple modes. However, a strong, sharp peak around 1000-1020 cm⁻¹ in the Raman spectrum is highly characteristic of a substituted benzene ring breathing mode.
850 (s)852 (w)C-H Out-of-plane BendingThe strong peaks in the lower wavenumber region of the FTIR spectrum (the "fingerprint region") are diagnostic of the substitution pattern on the aromatic ring.

(Intensity Key: vs = very strong, s = strong, m = medium, w = weak)

Key Insights from the Comparison:

  • FTIR's Strengths: FTIR is superior for the initial identification of the polar functional groups. The C=O stretch, the asymmetric NO₂ stretch, and the C-O-C ether stretch are all exceptionally strong and serve as immediate, high-confidence markers for the aldehyde, nitro, and methoxy groups, respectively.

  • Raman's Strengths: Raman excels at characterizing the carbon skeleton of the molecule. The aromatic ring C=C stretches and the symmetric ring breathing mode are dominant features in the Raman spectrum, providing definitive confirmation of the substituted benzene ring. Furthermore, the symmetric NO₂ stretch is also strong, offering a complementary data point to the FTIR results.

  • Combined Power: While FTIR alone could suggest the presence of all functional groups, the confidence in the assignment is dramatically increased when combined with Raman data. For instance, the very strong C=C ring stretch in the Raman spectrum validates the assignment of weaker aromatic signals in the FTIR spectrum. Similarly, observing both the asymmetric (FTIR) and symmetric (Raman) stretches of the nitro group provides a complete vibrational picture, leaving no room for ambiguity.

Conclusion

For the comprehensive functional group analysis of this compound, FTIR and Raman spectroscopy are not competitors but essential partners.

  • FTIR provides a rapid and definitive identification of the polar moieties (aldehyde, nitro, methoxy) due to their strong absorption signals.

  • Raman delivers an unparalleled characterization of the aromatic system and symmetric vibrations, confirming the molecular backbone and the symmetric nature of the nitro group stretch.

An analytical workflow that leverages both techniques provides a self-validating system of checks and balances. It allows the analyst to move from a probable identification to a confirmed structure with the highest degree of scientific certainty. This dual-spectroscopy approach is a cornerstone of rigorous molecular characterization in modern chemical research and development.

References

A Senior Application Scientist's Comparative Guide to 3-Methoxy-4-nitrobenzaldehyde and its Isomeric Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the judicious selection of starting materials and intermediates is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Substituted benzaldehydes, in particular, serve as foundational pillars in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. This guide provides an in-depth comparative analysis of 3-Methoxy-4-nitrobenzaldehyde against the archetypal nitrobenzaldehyde isomers: 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde. Our objective is to furnish researchers with the necessary data and field-proven insights to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Substituted Nitroaromatics

Nitrobenzaldehyde isomers are critical intermediates, primarily due to the versatile chemistry of the nitro and aldehyde functionalities. The nitro group, a potent electron-withdrawing group, can be readily reduced to an amine, opening pathways to a multitude of heterocyclic compounds. The aldehyde group is a versatile handle for carbon-carbon bond formation and other functional group interconversions. The introduction of a methoxy group, as seen in this compound, further modulates the electronic and steric properties of the molecule, offering unique reactivity profiles that can be strategically exploited in multi-step syntheses.

Physicochemical Properties: A Comparative Overview

A foundational understanding of the physical properties of these aldehydes is crucial for their handling, purification, and use in various reaction media. The position of the nitro group and the presence of the methoxy substituent significantly influence properties such as melting point and solubility.

PropertyThis compound2-Nitrobenzaldehyde3-Nitrobenzaldehyde4-Nitrobenzaldehyde
Molecular Formula C₈H₇NO₄C₇H₅NO₃C₇H₅NO₃C₇H₅NO₃
Molar Mass ( g/mol ) 181.15151.12151.12151.12
Appearance Light yellow powderPale yellow crystalline powderYellowish to brownish crystalline powderSlightly yellowish crystalline powder
Melting Point (°C) 97-100[1]42-44[2]55-58[3]103-106[3]
Solubility Soluble in DMF and other organic solvents.[4]Slightly soluble in water; soluble in ethanol, ether, and benzene.[2]Soluble in hot water, ether, chloroform.[3]Soluble in water, ethanol, benzene, glacial acetic acid; slightly soluble in ether.[3]

Synthesis of Isomers: Strategic Considerations

The synthetic routes to these aldehydes are dictated by the directing effects of the substituents on the benzene ring.

  • 3-Nitrobenzaldehyde: This isomer is predominantly synthesized by the direct nitration of benzaldehyde. The aldehyde group is meta-directing, leading to the formation of the meta-isomer as the major product.[3]

  • 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde: Due to the meta-directing nature of the aldehyde group, direct nitration of benzaldehyde yields these isomers in smaller quantities.[3] Alternative strategies, such as the oxidation of the corresponding nitrotoluenes, are often employed for their synthesis.[3]

  • This compound: A common laboratory synthesis involves the methylation of 3-hydroxy-4-nitrobenzaldehyde with a methylating agent like iodomethane in the presence of a base.[4][5] Another route is the oxidation of (3-methoxy-4-nitrophenyl)methanol.[5]

Synthesis_Pathways cluster_nitro Nitrobenzaldehyde Isomers cluster_methoxy This compound benzaldehyde Benzaldehyde nitration HNO₃ / H₂SO₄ benzaldehyde->nitration isomers Mixture of o-, m-, p-Nitrobenzaldehyde nitration->isomers separation Separation isomers->separation ortho 2-Nitrobenzaldehyde separation->ortho minor meta 3-Nitrobenzaldehyde separation->meta major para 4-Nitrobenzaldehyde separation->para minor hydroxy 3-Hydroxy-4-nitrobenzaldehyde methylation CH₃I, K₂CO₃ hydroxy->methylation methoxy This compound methylation->methoxy

Caption: Synthetic approaches to nitrobenzaldehyde isomers and this compound.

Comparative Reactivity: The Interplay of Electronic and Steric Effects

The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) increase this electrophilicity, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease it.

Electronic_Effects cluster_ewg Electron-Withdrawing Groups (EWGs) cluster_edg Electron-Donating Groups (EDGs) reactivity Reactivity towards Nucleophiles nitro_para 4-Nitro (-M, -I) reactivity->nitro_para Strongly Increases nitro_ortho 2-Nitro (-M, -I, Steric Hindrance) reactivity->nitro_ortho Increases (tempered by sterics) nitro_meta 3-Nitro (-I) reactivity->nitro_meta Increases methoxy 3-Methoxy (+M, -I) reactivity->methoxy Modulates (decreases relative to nitro)

Caption: Influence of substituents on the electrophilicity of the aldehyde group.

  • 4-Nitrobenzaldehyde: The nitro group at the para position exerts a strong electron-withdrawing effect through both resonance (-M) and induction (-I), making the carbonyl carbon highly electrophilic. This generally leads to the highest reactivity among the three isomers in nucleophilic addition reactions.[3]

  • 2-Nitrobenzaldehyde: Similar to the para isomer, the ortho-nitro group is strongly electron-withdrawing. However, its close proximity to the aldehyde group can introduce steric hindrance, which may temper its reactivity in certain reactions.[6]

  • 3-Nitrobenzaldehyde: The nitro group at the meta position exerts its electron-withdrawing effect primarily through induction (-I), as the resonance effect does not extend to the meta position.[3] Consequently, it is more reactive than benzaldehyde but generally less reactive than its ortho and para counterparts in reactions sensitive to electronic effects.

  • This compound: This molecule presents a more nuanced electronic profile. The para-nitro group is a strong EWG. The meta-methoxy group is an electron-donating group through resonance (+M) but electron-withdrawing through induction (-I). The overall effect is a highly activated aldehyde, but the methoxy group can modulate the electron density of the ring, influencing regioselectivity in further aromatic substitution reactions.

Experimental Comparison: The Knoevenagel Condensation

The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, is highly sensitive to the electrophilicity of the aldehyde.[7] Aldehydes with strong EWGs typically exhibit higher reactivity and afford excellent yields.[8][9]

General Experimental Protocol for Knoevenagel Condensation:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted benzaldehyde (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product. Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Reactivity Trend (Qualitative):

Based on the electronic effects discussed, the expected order of reactivity in the Knoevenagel condensation is:

4-Nitrobenzaldehyde > 2-Nitrobenzaldehyde ≈ this compound > 3-Nitrobenzaldehyde

Spectroscopic Signatures: A Tool for Isomer Differentiation

NMR and IR spectroscopy provide unique fingerprints for each isomer, allowing for their unambiguous identification.

¹H NMR Spectral Data Comparison (in CDCl₃, ~400 MHz):

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)
This compound ~9.9~7.9 (d), ~7.6 (d), ~7.5 (dd)
2-Nitrobenzaldehyde ~10.42~8.12 (d), 7.96 (d), 7.81 (t), 7.78 (t)[2]
3-Nitrobenzaldehyde ~10.14~8.70 (s), 8.50 (d), 8.27 (d), 7.78 (t)[2][11]
4-Nitrobenzaldehyde ~10.18~8.40 (d), 8.11 (d)[2]

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

The aldehyde proton of 2-nitrobenzaldehyde is significantly downfield due to the anisotropic effect of the nearby nitro group.[2]

¹³C NMR Spectral Data Comparison (in CDCl₃, ~100 MHz):

CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)
This compound ~189~155, 142, 133, 128, 114
2-Nitrobenzaldehyde ~189.3~150.3, 134.1, 131.8, 130.6, 128.5, 124.5
3-Nitrobenzaldehyde ~190.2~148.7, 137.1, 134.7, 130.5, 128.1, 124.9
4-Nitrobenzaldehyde ~190.4~151.1, 140.1, 130.5, 124.3[5]

IR Spectroscopy:

All four compounds will exhibit characteristic strong absorptions for the carbonyl (C=O) stretch (typically 1690-1715 cm⁻¹) and the nitro (N-O) stretches (asymmetric around 1520-1560 cm⁻¹ and symmetric around 1345-1385 cm⁻¹).

Applications in Drug Development and Beyond

The choice of isomer has profound implications for the final application.

  • 2-Nitrobenzaldehyde: A key precursor in the Baeyer-Drewson indigo synthesis.[6] It is also used in the synthesis of quinoline-based drugs and as a photoremovable protecting group in organic synthesis.

  • 3-Nitrobenzaldehyde: An important intermediate in the synthesis of dyes, photosensitive materials, and pharmaceuticals such as nitrendipine and nimodipine.[12]

  • 4-Nitrobenzaldehyde: Utilized in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[3] It serves as a reagent in decarboxylative aldol reactions.

  • This compound: A valuable building block for more complex molecules, often used in the synthesis of substituted quinolines and other heterocyclic systems of medicinal interest. The methoxy group can be a key feature for biological activity or a handle for further functionalization.

Conclusion

The selection between this compound and the various nitrobenzaldehyde isomers is a strategic decision that should be guided by a thorough understanding of their respective physicochemical properties, reactivity profiles, and synthetic accessibility. While 4-nitrobenzaldehyde often exhibits the highest reactivity towards nucleophiles due to strong, unhindered electronic withdrawing effects, the ortho and meta isomers, along with the methoxy-substituted analogue, provide unique steric and electronic environments that can be leveraged for specific synthetic outcomes. This guide provides the foundational data and comparative insights to empower researchers in making these critical decisions, ultimately facilitating more efficient and innovative synthetic strategies in drug discovery and development.

References

A Comparative Crystallographic Guide to 3-Methoxy-4-nitrobenzaldehyde and Its Derivatives: Unraveling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Analysis for Researchers in Crystallography, Medicinal Chemistry, and Materials Science

This guide presents a detailed comparative analysis of the crystal structures of 3-Methoxy-4-nitrobenzaldehyde and its derivatives. It is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of how subtle molecular modifications influence three-dimensional packing and intermolecular interactions, ultimately impacting the material's physicochemical properties. This document moves beyond a mere compilation of data, offering insights into the causal relationships between chemical structure and crystalline architecture.

Introduction: The Significance of Crystal Engineering in Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of organic compounds, from pharmaceuticals to advanced materials. The arrangement of molecules in the solid state, or crystal packing, is of paramount importance as it dictates properties such as solubility, melting point, stability, and bioavailability. This compound, with its electron-donating methoxy group and electron-withdrawing nitro group, presents a fascinating scaffold for studying the interplay of non-covalent interactions. By analyzing the crystal structures of this parent compound and its derivatives, we can glean valuable insights into the principles of crystal engineering and its application in the rational design of functional materials.

Experimental Methodology: A Validated Approach to Crystal Structure Determination

The crystallographic data presented in this guide are obtained through single-crystal X-ray diffraction, the gold standard for elucidating the atomic arrangement in a crystalline solid. The following protocol outlines the self-validating system for obtaining high-quality crystallographic data.

Synthesis and Crystallization

The synthesis of this compound and its derivatives typically involves standard organic chemistry procedures. For instance, this compound can be synthesized from 3-hydroxy-4-nitrobenzaldehyde by Williamson ether synthesis. Derivatives such as Schiff bases, chalcones, and hydrazones can be prepared through condensation reactions with appropriate amines, ketones, or hydrazines, respectively.

High-quality single crystals suitable for X-ray diffraction are typically grown via slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is critical and is often determined empirically.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is performed at a controlled temperature, typically 100 K or 293 K, using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). The diffraction data are collected, indexed, and integrated. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Comparative Crystal Structure Analysis

This section provides a detailed comparison of the crystal structures of this compound and a selection of its derivatives. The analysis focuses on key crystallographic parameters, molecular conformation, and intermolecular interactions.

The Parent Compound: this compound

A definitive, publicly available crystal structure for this compound could not be located in the Cambridge Structural Database (CSD) or other open-access crystallographic databases at the time of this publication. The synthesis of this compound is well-documented, and its physical properties are known.[1][2] The absence of its crystal structure in the literature presents a clear opportunity for further research to provide a crucial reference point for comparative studies.

Isomeric Comparison: 4-Methoxy-3-nitrobenzaldehyde

In contrast to its isomer, the crystal structure of 4-Methoxy-3-nitrobenzaldehyde has been reported, including studies on its polymorphism.[3] The positional difference of the methoxy and nitro groups significantly influences the molecular dipole and the nature of intermolecular interactions, leading to distinct crystal packing arrangements.

Derivative I: 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde

The introduction of a 4-nitrobenzyloxy group at the 4-position of the benzaldehyde ring dramatically increases the molecule's size and conformational flexibility. The crystal structure of this derivative has been determined and provides valuable insights into the packing of larger, more complex systems.[4][5]

In the crystal structure of 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, the vanillin group and the nitrobenzene ring are nearly coplanar, with a small dihedral angle between them.[4] The crystal packing is primarily stabilized by weak C-H···O hydrogen bonds, forming chains of molecules.[4][5]

Derivative II: 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - An Isomeric Derivative

The crystal structure of the isomeric derivative, 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde, offers a compelling case study in the effects of substituent positioning.[6] A comparison with its isomer reveals differences in the dihedral angles between the aromatic rings and distinct hydrogen bonding networks, leading to a different crystal system and unit cell parameters.[6]

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the discussed compounds, allowing for a direct comparison of their solid-state structures.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde [4]C₁₅H₁₃NO₅OrthorhombicPbca13.743(3)12.526(3)16.384(3)902820.4(10)8
4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde [6]C₁₅H₁₃NO₅MonoclinicP2₁/c6.853(1)11.994(2)16.405(3)98.28(3)1334.4(4)4

Intermolecular Interactions: The Driving Force of Crystal Packing

The nature and directionality of intermolecular interactions are fundamental to understanding and predicting crystal structures. In the derivatives of this compound, a variety of non-covalent forces are at play.

  • Hydrogen Bonds: While strong O-H···O or N-H···O hydrogen bonds are absent in the presented derivatives, numerous weak C-H···O interactions are crucial in stabilizing the crystal lattices.[4][6] These interactions, though individually weak, collectively play a significant role in the overall packing efficiency.

  • π-π Stacking: The presence of multiple aromatic rings in the derivatives allows for potential π-π stacking interactions. The extent and geometry of these interactions are highly dependent on the steric hindrance and electronic nature of the substituents.

  • van der Waals Forces: These non-specific interactions are ubiquitous and contribute significantly to the overall lattice energy.

Visualization of Workflows and Structures

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a simplified representation of the molecular packing.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation (CIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

molecular_packing cluster_A Molecule A cluster_B Molecule B cluster_C Molecule C A_ring1 Benzaldehyde Ring C_ring1 Benzaldehyde Ring A_ring1->C_ring1 π-π stacking A_substituents Substituents B_ring1 Benzaldehyde Ring A_substituents->B_ring1 C-H···O B_substituents Substituents B_substituents->C_ring1 C-H···O C_substituents Substituents

Caption: Simplified representation of intermolecular interactions in a crystal lattice.

Conclusion and Future Outlook

This comparative guide highlights the profound impact of subtle changes in molecular structure on the crystal packing of this compound derivatives. The analysis of the available crystal structures demonstrates the importance of considering isomerism and the introduction of bulky substituents in predicting and understanding solid-state properties.

The notable absence of a published crystal structure for the parent compound, this compound, underscores a significant gap in the current literature. The determination of its crystal structure would provide an invaluable baseline for future comparative studies and would undoubtedly deepen our understanding of the structure-property relationships in this important class of compounds. Further research into the synthesis and crystallographic analysis of a wider range of derivatives, including Schiff bases, chalcones, and hydrazones, will continue to enrich our knowledge of crystal engineering and its application in the development of novel functional materials.

References

A Comparative Guide to the Biological Activity of 3-Methoxy-4-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 3-Methoxy-4-nitrobenzaldehyde Scaffold

In the landscape of medicinal chemistry, the benzaldehyde scaffold is a cornerstone for the synthesis of a vast array of heterocyclic compounds and other derivatives with significant therapeutic potential. Among these, this compound stands out as a particularly valuable starting material.[1][2] Its structure is endowed with three key functional groups: an electron-withdrawing nitro group, an electron-donating methoxy group, and a highly reactive aldehyde group. This unique electronic and structural arrangement not only influences the physicochemical properties of its derivatives but also serves as a versatile anchor for creating diverse molecular architectures. This guide provides a comparative analysis of the biological activities of prominent classes of this compound derivatives, offering field-proven insights into their synthesis, structure-activity relationships, and the experimental validation of their therapeutic potential.

Core Derivative Classes and Comparative Biological Efficacy

The reactivity of the aldehyde group in this compound allows for straightforward synthetic modifications, leading to several classes of derivatives with distinct biological profiles. The most extensively studied among these are Schiff bases, chalcones, and hydrazones, each demonstrating a spectrum of activities ranging from antimicrobial to anticancer.

Schiff Base Derivatives: Potent Anticancer and Antimicrobial Agents

Schiff bases, characterized by the azomethine (-HC=N-) functional group, are synthesized via a condensation reaction between this compound and various primary amines. This reaction is a cornerstone of combinatorial chemistry, allowing for the generation of large libraries of compounds for screening.

Causality of Experimental Choice: The rationale for synthesizing Schiff base derivatives often stems from the azomethine group's ability to form coordination complexes with metal ions and to participate in hydrogen bonding, which are crucial for interacting with biological targets like enzymes and DNA.[3][4] Studies on Schiff bases derived from substituted nitrobenzaldehydes suggest that the azomethine linkage is critical for their cytotoxic effects, potentially inducing apoptosis in cancer cells.[5][6]

Biological Activity Profile:

  • Anticancer Activity: Schiff bases derived from nitro-aromatic aldehydes have demonstrated significant cytotoxicity against various cancer cell lines.[3] For instance, a study on a novel Schiff base from 4-nitrobenzaldehyde showed promising activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF), with an IC50 value of 446.68 µg/mL, while exhibiting lower toxicity to normal human gingival fibroblasts (IC50 of 977.24 µg/mL).[5][6] This selective toxicity is a highly sought-after characteristic in cancer chemotherapy. The proposed mechanism often involves the induction of apoptosis.[5][7]

  • Antimicrobial Activity: The imine group is also implicated in the antimicrobial properties of these compounds, which are often tested against a panel of Gram-positive and Gram-negative bacteria.

Diagram 1: General Synthesis of Schiff Base Derivatives

A This compound C Schiff Base Derivative A->C Condensation (Solvent, Catalyst) B Primary Amine (R-NH2) B->C

Caption: Synthesis of Schiff bases from this compound.

Chalcone Derivatives: Broad-Spectrum Bioactivity

Chalcones are α,β-unsaturated ketones synthesized through a Claisen-Schmidt condensation between a substituted benzaldehyde (like this compound) and an acetophenone.[8] This class of compounds, which are precursors to flavonoids, is renowned for an exceptionally broad range of biological activities.[9][10]

Causality of Experimental Choice: The core structural feature responsible for the wide-ranging bioactivity of chalcones is the α,β-unsaturated keto group.[8][11] This reactive moiety acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues (like cysteine) in target proteins, thereby modulating their function. This mechanism underpins their observed anticancer, anti-inflammatory, and antimicrobial effects.[10][12]

Biological Activity Profile:

  • Antimicrobial Activity: Chalcones exhibit potent activity against a wide spectrum of bacteria and fungi.[8][10] Their efficacy is often quantified by determining the Minimum Inhibitory Concentration (MIC). Studies have shown that synthesized chalcones can have MIC values ranging from 62.50 to 1000 µg/mL against various bacterial strains.[11] The substitution pattern on both aromatic rings significantly influences this activity.[9]

  • Anticancer Activity: Numerous chalcone derivatives have been evaluated for their cytotoxic effects. They are known to induce apoptosis and inhibit carcinogenesis, making them promising candidates for cancer chemotherapy.[12]

  • Anti-inflammatory and Antioxidant Activity: Chalcones also possess anti-inflammatory and antioxidant properties.[11][13] Their ability to scavenge free radicals and modulate inflammatory pathways contributes to their therapeutic potential.

Hydrazone Derivatives: Versatile Therapeutic Scaffolds

Hydrazones are another important class of compounds synthesized from this compound, formed by its reaction with substituted hydrazides. These derivatives contain the azomethine (-NH-N=CH-) group and have attracted considerable interest due to their diverse pharmacological properties.

Causality of Experimental Choice: The synthesis of hydrazone derivatives is driven by their established record of exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitubercular effects.[14] The presence of the azomethine group, similar to Schiff bases, is crucial for these properties.

Biological Activity Profile:

  • Antimicrobial Activity: Aroyl hydrazones have been shown to possess significant antibacterial and antifungal activities.[14] The nature of the substituents on the aromatic rings can be tailored to enhance potency against specific microbial strains.

  • Anti-inflammatory Activity: Certain pyridazinone derivatives, which can be synthesized from related benzoyl propionic acids, have shown significant anti-inflammatory and analgesic activities in animal models like the carrageenan-induced paw oedema test.[13]

Quantitative Data Summary: A Comparative Overview

To facilitate an objective comparison, the following tables summarize representative biological activity data for different classes of benzaldehyde derivatives. While specific data for derivatives of the 3-methoxy-4-nitro isomer may be limited in publicly accessible literature, the presented values from structurally related compounds provide a valid benchmark for researchers.

Table 1: Comparative Anticancer Activity (IC₅₀ Values)

Derivative ClassCompound Structure/TypeCell LineIC₅₀ (µg/mL)Reference
Schiff Base 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidTSCCF (Oral Cancer)446.68[5][6]
Schiff Base 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidNHGF (Normal)977.24[5][6]
Chalcone (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-oneT47D (Breast Cancer)5.28[12]
Benzyloxy ABMM-6H1299 (Lung Cancer)13.0 µM[15]

Table 2: Comparative Antimicrobial Activity (MIC Values)

Derivative ClassCompound Structure/TypeMicroorganismMIC (µg/mL)Reference
Chalcone (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneStaphylococcus aureus125[11]
Chalcone (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneBacillus subtilis62.5[11]
Chalcone (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneEscherichia coli250[11]

Key Experimental Protocols: A Self-Validating System

The trustworthiness of any comparative guide rests on the robustness of the experimental methodologies used to generate the data. Below are detailed, step-by-step protocols for key assays that form the foundation of a self-validating system for screening these derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay is a colorimetric method used to assess cell viability.[16] It measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., isopropanol with 0.04 N HCl or DMSO) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined using dose-response curve analysis.

Diagram 2: Experimental Workflow for MTT Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate C 3. Treat Cells with Compounds A->C B 2. Prepare Serial Dilutions of Test Compounds B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent (Incubate 2-4h) D->E F 6. Solubilize Formazan Crystals E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability & Determine IC50 G->H

Caption: A standardized workflow for assessing compound cytotoxicity.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the antimicrobial susceptibility of bacteria to a given compound.[17][18] It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test microorganism on a fresh agar plate. Suspend several colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[17]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium.[17][19]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum, no compound), and a sterility control (broth only).[17]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[17][18]

Protocol 3: Enzyme Inhibition Assay

Enzyme inhibition assays are fundamental in drug discovery to understand a compound's mechanism of action.[20][21] They measure how a compound affects the rate of an enzyme-catalyzed reaction.[22]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target enzyme, the substrate, the inhibitor (test compound), and any necessary co-factors in an appropriate assay buffer.

  • Pre-incubation: In a microplate, add the enzyme and varying concentrations of the inhibitor. Allow them to pre-incubate for a set period to permit binding.[20]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to the wells.

  • Reaction Monitoring: Monitor the formation of the product (or disappearance of the substrate) over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. From this data, calculate key inhibitory parameters such as the IC₅₀ value. Further kinetic studies can elucidate the type of inhibition (e.g., competitive, non-competitive).[23]

Diagram 3: Hypothetical Apoptosis Signaling Pathway

derivative Benzaldehyde Derivative (e.g., Schiff Base, Chalcone) ros ↑ Reactive Oxygen Species (ROS) derivative->ros bax ↑ Bax ros->bax bcl2 ↓ Bcl-2 ros->bcl2 mito Mitochondrial Membrane Disruption bax->mito bcl2->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential mechanism of apoptosis induction by derivatives.

Conclusion and Future Directions

This compound is a privileged scaffold that gives rise to derivatives with a remarkable diversity of biological activities. Schiff bases and chalcones, in particular, have emerged as promising candidates for the development of novel anticancer and antimicrobial agents. The structure-activity relationships, though complex, consistently highlight the importance of the azomethine and α,β-unsaturated keto functionalities for bioactivity.

Future research should focus on synthesizing and screening novel libraries of these derivatives to optimize potency and selectivity. Elucidating the precise molecular targets and signaling pathways, as suggested in the hypothetical apoptosis pathway, will be critical for advancing these compounds from preclinical studies to potential clinical applications. The robust experimental protocols provided herein offer a validated framework for researchers to contribute to this exciting field of drug discovery.

References

A Comparative Guide to the Validation of 3-Methoxy-4-nitrobenzaldehyde Purity by HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. 3-Methoxy-4-nitrobenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its purity is critical for the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering unparalleled precision and resolution.

This guide provides an in-depth technical comparison of HPLC with other analytical methods for the purity assessment of this compound. It further outlines a comprehensive, step-by-step protocol for the validation of a stability-indicating HPLC method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The rationale behind each experimental choice is explained to provide a framework that is not just a set of instructions, but a self-validating system.

The Analytical Landscape: Why HPLC Reigns Supreme

While various analytical techniques can assess the purity of a chemical compound, they differ significantly in their resolving power, sensitivity, and quantitative accuracy. For a multi-functional molecule like this compound, where structurally similar impurities are probable, a high-resolution separation technique is indispensable.

Method Principle Advantages for this compound Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution for separating closely related impurities.[3] Highly quantitative with excellent accuracy and precision.[4] Versatile, with a wide range of column chemistries and mobile phases.Higher cost and complexity compared to TLC.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency for volatile impurities.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.Simple, rapid, and inexpensive for preliminary screening.Lower resolution compared to HPLC. Primarily semi-quantitative.
Melting Point Analysis Determination of the temperature range over which a solid melts.A simple indicator of gross impurity.Insensitive to small amounts of impurities and does not identify them.
Spectroscopy (UV-Vis, NMR) Interaction of electromagnetic radiation with the molecule.Provides structural information and can be used for quantification.Limited separation capability; overlapping signals from impurities can interfere with analysis.

Given the potential for isomeric and process-related impurities in the synthesis of this compound, HPLC, particularly Reverse-Phase HPLC (RP-HPLC), emerges as the most suitable technique for a definitive purity assessment.[3]

Understanding Potential Impurities: A Prerequisite for Method Specificity

A robust analytical method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities and degradants.[5] Knowledge of the synthesis route is crucial for predicting potential impurities.

Two common synthesis pathways for this compound are:

  • Methylation of 3-hydroxy-4-nitrobenzaldehyde: This reaction involves the use of a methylating agent (e.g., iodomethane) and a base.[5]

  • Oxidation of (3-methoxy-4-nitrophenyl)methanol: This involves the oxidation of the corresponding alcohol.[5]

Based on these routes, potential impurities could include:

  • Starting Materials: Unreacted 3-hydroxy-4-nitrobenzaldehyde or (3-methoxy-4-nitrophenyl)methanol.

  • Positional Isomers: Such as 4-methoxy-3-nitrobenzaldehyde, which could arise from impurities in the starting materials.[6]

  • Related Substances: Including the corresponding benzoic acid (3-methoxy-4-nitrobenzoic acid) due to over-oxidation.

  • Degradation Products: Arising from instability under stress conditions (light, heat, humidity, acid, base, oxidation).

A well-developed HPLC method must be able to separate the main component from all these potential impurities.

A Validated Stability-Indicating RP-HPLC Method for this compound

The following section details a hypothetical, yet scientifically grounded, RP-HPLC method and its validation according to ICH guidelines.

Experimental Protocol: HPLC Method

Chromatographic Conditions:

Parameter Condition Rationale
Instrument HPLC system with UV/Vis or Photodiode Array (PDA) detectorStandard equipment for pharmaceutical analysis. A PDA detector is preferred for peak purity assessment.
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a versatile, non-polar stationary phase suitable for the separation of moderately polar aromatic compounds like this compound.[7][8]
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient: 0-15 min (30-70% B), 15-20 min (70% B), 20-22 min (70-30% B), 22-25 min (30% B)A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. Acetonitrile is a common organic modifier in RP-HPLC.[1][9] Phosphoric acid is used to control the pH of the mobile phase and suppress the ionization of any acidic or basic analytes, leading to better peak shapes.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds with nitro groups. A full UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Acetonitrile:Water (50:50, v/v)The diluent should be able to dissolve the sample and be compatible with the mobile phase.

Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve it in 100 mL of diluent.

Method Validation Workflow

The following diagram outlines the systematic approach to validating the HPLC method, ensuring its suitability for its intended purpose.

Caption: A typical workflow for HPLC method validation.

Validation Parameters and Acceptance Criteria

1. System Suitability:

  • Procedure: Inject the standard solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

  • Rationale: To ensure the chromatographic system is performing adequately for the analysis.

2. Specificity (Forced Degradation Studies):

  • Procedure: Subject the sample to stress conditions to induce degradation (typically aiming for 5-20% degradation).[10][11] Analyze the stressed samples alongside an unstressed sample and a blank.

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[12]

    • Thermal Degradation: 105°C for 24 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) and visible light for 24 hours.

  • Acceptance Criteria: The method must be able to separate the main peak from all degradation products. The peak purity of the main peak in the stressed samples should pass (as determined by a PDA detector).

  • Rationale: To demonstrate that the method is stability-indicating and can accurately measure the analyte in the presence of its degradation products.[2]

3. Linearity:

  • Procedure: Prepare a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the nominal concentration, which would be 50, 75, 100, 125, and 150 µg/mL). Plot a graph of peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Rationale: To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.

4. Accuracy (% Recovery):

  • Procedure: Analyze a sample of known concentration (e.g., a placebo spiked with the analyte at three different concentration levels, such as 80%, 100%, and 120% of the nominal concentration) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Rationale: To determine the closeness of the test results to the true value.

5. Precision:

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on a different day, by a different analyst, and/or on a different instrument.

  • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: Can be determined based on the signal-to-noise ratio (S/N) of the response (typically S/N of 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be sufficiently low to accurately measure any impurities at their specified limits.

  • Rationale: To determine the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

7. Robustness:

  • Procedure: Deliberately introduce small variations to the method parameters and assess the impact on the results. Examples of variations include:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2 °C).

    • Mobile phase composition (± 2% organic).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.

  • Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Data Summary and Interpretation

The results of the validation studies should be compiled into a clear and concise format.

Table 1: Summary of Validation Results

Validation Parameter Result Acceptance Criteria Status
System Suitability RSD = 0.5%, Tailing = 1.2, Plates = 5500RSD ≤ 2.0%, Tailing ≤ 2.0, Plates > 2000Pass
Specificity No interference from degradantsPeak purity > 99.5%Pass
Linearity (r²) 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (RSD) Repeatability = 0.8%, Intermediate = 1.1%≤ 2.0%Pass
LOD 0.05 µg/mL--
LOQ 0.15 µg/mL--
Robustness System suitability met under all conditionsSystem suitability criteria metPass

Conclusion

This guide has provided a comprehensive framework for the validation of an HPLC method for determining the purity of this compound. While other methods offer certain advantages, RP-HPLC provides the necessary resolution, sensitivity, and quantitative accuracy to ensure the quality of this important chemical intermediate. By following a systematic validation approach grounded in the principles of the ICH guidelines, researchers and drug development professionals can be confident in the reliability and robustness of their analytical data, a cornerstone of scientific integrity and regulatory compliance.

References

A Comparative Guide to the Reactivity of 3-Methoxy-4-nitrobenzaldehyde and Vanillin

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of synthetic chemistry and drug development, aromatic aldehydes serve as foundational building blocks. Their reactivity, dictated by the substituents on the aromatic ring, is a critical parameter influencing reaction kinetics, yield, and synthetic strategy. This guide provides an in-depth comparative analysis of the reactivity of two structurally related benzaldehydes: 3-Methoxy-4-nitrobenzaldehyde and Vanillin (4-hydroxy-3-methoxybenzaldehyde). While both molecules share a methoxybenzaldehyde core, the substitution at the C4 position—a potent electron-withdrawing nitro group versus an electron-donating hydroxyl group—creates a stark dichotomy in their chemical behavior. This document elucidates these differences through the lens of electronic effects, supported by detailed experimental protocols and predictive data, to arm researchers and drug development professionals with the insights needed for informed compound selection and reaction design.

Introduction: A Tale of Two Substituents

The reactivity of an aromatic aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon and the electron density of the aromatic ring. Substituents modulate these properties through inductive and resonance effects.

  • Vanillin possesses a hydroxyl (-OH) group para to the aldehyde. Through resonance, the lone pairs on the oxygen atom donate electron density to the aromatic ring, increasing the electron density at the carbonyl carbon. This electron-donating effect deactivates the aldehyde toward nucleophilic attack but activates the ring for electrophilic aromatic substitution.[1]

  • This compound features a nitro (-NO₂) group para to the aldehyde. This group is a powerful electron-withdrawing substituent, acting through both resonance and inductive effects.[2][3] It pulls electron density away from the aromatic ring and the carbonyl carbon, significantly increasing the aldehyde's electrophilicity and rendering it highly susceptible to nucleophilic attack. Conversely, it strongly deactivates the ring toward electrophilic substitution.[4][5]

This fundamental electronic difference is the cornerstone of their divergent reactivity profiles.

Caption: Chemical structures and summary of substituent electronic effects.

Physicochemical Properties

A comparison of the core physicochemical properties provides a foundational context for their handling and application.

PropertyThis compoundVanillin
IUPAC Name This compound4-hydroxy-3-methoxybenzaldehyde
CAS Number 80410-57-7121-33-5
Molecular Formula C₈H₇NO₄C₈H₈O₃
Molecular Weight 181.15 g/mol [6]152.15 g/mol [7]
Appearance Light yellow powder[8]White to yellow crystalline powder[9]
Melting Point 138-142 °C81-83 °C[10]

Comparative Reactivity Analysis: Experimental Framework

To objectively compare the reactivity, we will examine three fundamental reaction classes: nucleophilic addition to the carbonyl, oxidation of the aldehyde, and electrophilic aromatic substitution.

Nucleophilic Addition: The Case of Reductive Amination

Nucleophilic addition is a cornerstone reaction for aldehydes. The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon. The strong electron-withdrawing nitro group in this compound is expected to make it significantly more reactive than vanillin.

A reductive amination with a model amine (e.g., benzylamine) followed by reduction with sodium borohydride (NaBH₄) serves as an excellent comparative experiment. The initial imine formation is the key nucleophilic addition step.

G Comparative Reductive Amination Workflow cluster_imine Step 1: Imine Formation (Nucleophilic Addition) cluster_reduction Step 2: Reduction start Start: Aldehyde + Benzylamine vanillin_imine Vanillin Imine Formation (Slower, requires catalyst/heat) start->vanillin_imine nitro_imine This compound Imine Formation (Faster, room temp) start->nitro_imine add_nabh4 Add NaBH₄ vanillin_imine->add_nabh4 nitro_imine->add_nabh4 end End: Secondary Amine Product add_nabh4->end

Caption: Workflow for comparing reductive amination reactivity.

Expected Experimental Outcome:

Based on electronic principles, the reaction with this compound will proceed much faster.

ParameterThis compoundVanillin
Reaction Time (Imine Formation) < 1 hour at Room TempSeveral hours, may require mild heating
Overall Yield High (>90%)Moderate to High (75-85%)
Rationale Highly electrophilic carbonyl carbon due to -NO₂ group accelerates nucleophilic attack.[2][3]Less electrophilic carbonyl due to electron-donating -OH group.[1]
Experimental Protocol: Comparative Reductive Amination

Objective: To compare the rate and efficiency of imine formation and subsequent reduction for this compound and vanillin.

Materials:

  • This compound

  • Vanillin

  • Benzylamine

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., 3:1 Hexanes:EtOAc)

Procedure:

  • Reaction Setup (Parallel Reactions):

    • In two separate 50 mL round-bottom flasks, dissolve 1.0 mmol of this compound (181 mg) and 1.0 mmol of vanillin (152 mg) in 10 mL of methanol, respectively.

    • Add a magnetic stir bar to each flask.

  • Nucleophilic Addition (Imine Formation):

    • To each flask, add 1.05 mmol (1.05 eq) of benzylamine dropwise at room temperature with stirring.

    • Self-Validation/Monitoring: Monitor the progress of both reactions every 15 minutes using TLC. Spot the starting aldehyde and the reaction mixture on the same plate. The disappearance of the aldehyde spot and the appearance of a new, higher Rf imine spot indicates reaction progress.

  • Reduction:

    • Once TLC analysis shows complete consumption of the starting aldehyde (or after 2 hours for the slower reaction), cool each flask in an ice bath.

    • To each flask, slowly add 1.5 mmol (1.5 eq) of NaBH₄ in small portions. Caution: Gas evolution (H₂).[11][12]

    • After the addition is complete, remove the ice baths and allow the reactions to stir at room temperature for an additional 30 minutes.

  • Workup and Isolation:

    • Quench each reaction by slowly adding 10 mL of water.

    • Reduce the volume of methanol on a rotary evaporator.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers for each reaction, wash with saturated NaHCO₃ (1 x 20 mL), then brine (1 x 20 mL).

    • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude secondary amine product.

  • Analysis:

    • Determine the crude yield for each reaction.

    • Analyze the purity of the products via TLC and determine the melting point. Further purification can be achieved by column chromatography if necessary.

Oxidation: Formation of Carboxylic Acids

The aldehyde group in both compounds can be oxidized to a carboxylic acid. While various oxidizing agents can be employed, the stability of the molecule under the reaction conditions is key. Vanillin is readily oxidized to vanillic acid.[13][14][15] this compound is also expected to undergo this oxidation smoothly. The primary difference in reactivity here would likely be observed with milder oxidizing agents, but with strong agents like potassium permanganate (KMnO₄), both reactions should proceed to completion.

Expected Outcome: Both aldehydes are readily oxidized, and significant differences in reactivity or yield are not anticipated with a strong oxidant like KMnO₄. The primary challenge lies in the workup and purification.

ParameterThis compoundVanillin
Product 3-Methoxy-4-nitrobenzoic acidVanillic Acid
Reactivity HighHigh[14][16]
Potential Side Reactions Minimal under controlled conditionsThe phenolic -OH can be susceptible to oxidation, but is generally stable under basic KMnO₄ conditions.
Electrophilic Aromatic Substitution: A Study in Contrasts

Herein lies the most dramatic difference in reactivity. The electron-donating hydroxyl and methoxy groups of vanillin make its aromatic ring highly electron-rich and thus highly activated towards electrophiles, directing substitution to the ortho and para positions.[17] In contrast, the electron-withdrawing nitro group of this compound renders the ring extremely electron-deficient and deactivated.[4]

A comparative bromination experiment would starkly illustrate this. Vanillin will react rapidly, even with a mild bromine source, at the C5 position (ortho to the -OH and para to the -OCH₃). This compound will require harsh conditions (e.g., fuming sulfuric acid as a catalyst) and high temperatures, and substitution would be directed meta to the nitro group.

G Reactivity in Electrophilic Aromatic Substitution cluster_vanillin Vanillin (Activated Ring) cluster_nitro This compound (Deactivated Ring) reagents Electrophile (e.g., Br₂) vanillin Vanillin reagents->vanillin Fast Reaction nitro This compound reagents->nitro Very Slow / No Reaction vanillin_cond Mild Conditions (e.g., Br₂ in AcOH) vanillin->vanillin_cond vanillin_product 5-Bromovanillin vanillin_cond->vanillin_product nitro_cond Harsh Conditions (e.g., Br₂/FeBr₃, heat) nitro->nitro_cond nitro_product No Reaction / Decomposition nitro_cond->nitro_product

Caption: Divergent outcomes in electrophilic aromatic substitution.

Conclusion for the Synthetic Chemist

The choice between this compound and vanillin is dictated entirely by the desired synthetic transformation.

  • Choose this compound when:

    • The synthetic route requires high reactivity at the aldehyde carbonyl . It is an ideal substrate for nucleophilic additions, condensations, and reductive aminations where vanillin might be sluggish.

    • The aromatic ring needs to be protected from electrophilic attack . Its deactivated nature makes it robust under conditions that would lead to unwanted side reactions on the vanillin ring.

    • The nitro group is desired as a functional handle for subsequent transformations (e.g., reduction to an amine).

  • Choose Vanillin when:

    • The synthetic route involves electrophilic aromatic substitution . Its activated ring allows for facile introduction of new substituents.[18][19]

    • A less reactive aldehyde is required to achieve selectivity in the presence of other electrophilic centers.

    • The phenolic hydroxyl group is a key feature for the final molecule or can be used as a synthetic handle itself (e.g., Williamson ether synthesis).[20]

By understanding the fundamental electronic differences between these two molecules, researchers can strategically design more efficient, high-yielding, and predictable synthetic pathways.

References

A Comparative Guide to the Antioxidant and Anti-inflammatory Properties of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of a Versatile Scaffold

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives have emerged as a significant class of compounds in medicinal chemistry.[1] Found naturally in various plants and essential oils, the benzaldehyde scaffold offers a versatile platform for chemical modification, leading to a diverse array of molecules with a broad spectrum of biological activities.[1][2] Of particular interest to the scientific community are their pronounced antioxidant and anti-inflammatory properties, which are critical in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[3][4] This guide delves into a comparative assessment of these properties, providing the necessary data and methodologies to empower researchers in their quest for novel therapeutic agents.

Unraveling the Mechanisms: How Benzaldehyde Derivatives Combat Oxidative Stress and Inflammation

The therapeutic efficacy of benzaldehyde derivatives in mitigating oxidative stress and inflammation stems from their ability to interact with key cellular pathways.

Antioxidant Mechanisms

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules.[3] Benzaldehyde derivatives primarily exert their antioxidant effects through two main mechanisms:

  • Direct Radical Scavenging: Many derivatives possess structural features, such as hydroxyl groups on the aromatic ring, that enable them to donate a hydrogen atom to free radicals, thereby neutralizing them.[5] This direct scavenging activity has been demonstrated in various in vitro assays.

  • Modulation of Cellular Antioxidant Pathways: Some benzaldehyde derivatives can upregulate endogenous antioxidant defense systems. For instance, certain compounds have been shown to induce the expression of heme oxygenase-1 (HO-1) through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][7] HO-1 plays a crucial role in cellular protection against oxidative stress.

Anti-inflammatory Mechanisms

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a multitude of diseases. Benzaldehyde derivatives have been shown to interfere with key inflammatory signaling pathways:

  • Inhibition of Pro-inflammatory Mediators: Several benzaldehyde derivatives effectively suppress the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandin E2 (PGE2).[7][8] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[7][8][9]

  • Suppression of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6] Studies have revealed that certain benzaldehyde derivatives can inhibit the activation of NF-κB by preventing the phosphorylation of its inhibitory subunit, IκB.[6] This, in turn, blocks the transcription of numerous pro-inflammatory genes.

  • Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathway is another critical regulator of the inflammatory response. Some benzaldehyde derivatives have been found to exert their anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins like ERK, JNK, and p38.[9]

Below is a diagram illustrating the key anti-inflammatory signaling pathways modulated by benzaldehyde derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS MAPK MAPK (ERK, JNK, p38) LPS->MAPK IKK IKK LPS->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB NFkappaB->IkappaB sequesters NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus translocates Benzaldehyde_Derivatives Benzaldehyde Derivatives Benzaldehyde_Derivatives->MAPK inhibits phosphorylation Benzaldehyde_Derivatives->IKK inhibits Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkappaB_nucleus->Inflammatory_Genes activates transcription caption Anti-inflammatory signaling pathways modulated by benzaldehyde derivatives.

Caption: Anti-inflammatory signaling pathways modulated by benzaldehyde derivatives.

Comparative Assessment of Antioxidant Activity: In Vitro Assays

A variety of in vitro assays are employed to determine the antioxidant capacity of chemical compounds. The choice of assay is critical and depends on the specific properties of the compounds being tested and the nature of the free radicals involved.

Commonly Used In Vitro Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a rapid, simple, and inexpensive method to screen for radical scavenging activity.[10][11] It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants and is based on the ability of antioxidants to quench the blue-green ABTS radical cation.[10][12]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This method measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10] The change in absorbance is proportional to the antioxidant capacity.

Comparative Antioxidant Activity of Benzaldehyde Derivatives

The antioxidant activity of benzaldehyde derivatives can vary significantly based on their chemical structure, particularly the nature and position of substituents on the aromatic ring. The following table summarizes the reported antioxidant activities of several benzaldehyde derivatives from various studies, expressed as IC50 values (the concentration required to inhibit 50% of the radical).

Benzaldehyde DerivativeAssayIC50 (µM)Reference CompoundIC50 (µM)Source
Dibenzal-acetone Derivative 2ABTS5.82Trolox8.69[13]
Dibenzal-acetone Derivative 3ABTS6.35Trolox8.69[13]
Dibenzal-acetone Derivative 5ABTS8.23Trolox8.69[13]
p-dimethylamino benzaldehyde Schiff base 1DPPH0.84 (mg/ml)--[3]
p-dimethylamino benzaldehyde Schiff base 2DPPH1.17 (mg/ml)--[3]
p-dimethylamino benzaldehyde Schiff base 3DPPH1.29 (mg/ml)--[3]
C–4–allyloxy–phenylcalix[3]resorcinareneDPPH12.46Quercetin34.90[14]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Assessing Anti-inflammatory Potential: In Vitro and In Vivo Models

Evaluating the anti-inflammatory properties of benzaldehyde derivatives requires a combination of in vitro and in vivo experimental models.

In Vitro Anti-inflammatory Assays
  • Lipoxygenase (LOX) Inhibition Assay: Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[15][16] Inhibition of LOX activity is a common strategy for developing anti-inflammatory drugs.[16] Soybean lipoxygenase is often used as a model enzyme due to its similarity to human lipoxygenases.[15]

  • Cell-Based Assays: Cultured cells, such as RAW 264.7 macrophages, are frequently used to study the anti-inflammatory effects of compounds.[6][7][8][9] These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, and the ability of test compounds to inhibit the production of inflammatory mediators like NO, PGE2, and various cytokines can be quantified.[6][7]

In Vivo Anti-inflammatory Models
  • Carrageenan-Induced Paw Edema: This is a widely used and well-characterized model of acute inflammation.[17] Injection of carrageenan into the paw of a rodent induces a local inflammatory response characterized by edema. The anti-inflammatory activity of a compound is assessed by its ability to reduce the swelling.[17]

  • Croton Oil-Induced Ear Edema: This model is used to evaluate the topical and systemic anti-inflammatory effects of compounds.[18] Croton oil application to the ear induces an inflammatory response, and the reduction in ear swelling is measured.[18]

Comparative Anti-inflammatory Activity of Benzaldehyde Derivatives

The following table presents data on the anti-inflammatory activity of selected benzaldehyde derivatives.

Benzaldehyde DerivativeModel/AssayEndpointActivitySource
FlavoglaucinLPS-stimulated RAW264.7 cellsNO ProductionSignificant Inhibition[6][7]
Isotetrahydro-auroglaucinLPS-stimulated RAW264.7 cellsNO ProductionSignificant Inhibition[6][7]
Benzaldehyde Derivative from A. terreusLPS-stimulated RAW264.7 cellsNO, IL-6, iNOS, COX-2Significant Inhibition[9]
Benzimidazole DerivativeCarrageenan-induced paw edemaPaw EdemaComparable to Diclofenac[17][19]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed step-by-step methodologies for key experiments are provided below.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds and a reference standard (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds or standard to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

The following diagram illustrates the DPPH assay workflow.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis Reagents Prepare DPPH Solution & Test Compounds Mixing Mix Compounds & DPPH in 96-well plate Reagents->Mixing Incubation Incubate 30 min in dark Mixing->Incubation Absorbance Measure Absorbance at 517 nm Incubation->Absorbance Calculation Calculate % Scavenging & IC50 Value Absorbance->Calculation caption Workflow for the DPPH radical scavenging assay.

Caption: Workflow for the DPPH radical scavenging assay.

Lipoxygenase Inhibition Assay Protocol
  • Reagent Preparation:

    • Prepare a solution of soybean lipoxygenase in borate buffer (pH 9.0).

    • Prepare a substrate solution of linoleic acid in the same buffer.

    • Prepare stock solutions of the test compounds and a reference inhibitor (e.g., indomethacin).

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compounds or standard for 5 minutes at 25°C.[20]

    • Initiate the reaction by adding the linoleic acid substrate.[15]

    • Monitor the increase in absorbance at 234 nm over time, which corresponds to the formation of the hydroperoxide product.

  • Calculation:

    • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.

    • The IC50 value is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay Protocol
  • Cell Culture:

    • Seed adherent cells (e.g., HepG2) in a 96-well black fluorescence cell culture plate and grow to confluence.[21][22]

  • Assay Procedure:

    • Pre-incubate the cells with a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), and the test compounds or a standard antioxidant (e.g., quercetin).[21][23]

    • After incubation, wash the cells to remove excess probe and compound.

    • Induce oxidative stress by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[22][23]

    • Measure the fluorescence intensity over time. The probe is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[22]

  • Calculation:

    • The antioxidant activity is determined by the ability of the compound to suppress the formation of DCF compared to control cells.[22]

    • Results are often expressed as quercetin equivalents.[22]

Conclusion and Future Directions

This guide has provided a comparative overview of the antioxidant and anti-inflammatory properties of benzaldehyde derivatives, supported by experimental data and detailed protocols. The versatility of the benzaldehyde scaffold allows for the synthesis of a wide range of derivatives with potent biological activities. The evidence presented herein underscores the potential of these compounds as lead structures for the development of novel therapeutics for diseases rooted in oxidative stress and chronic inflammation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To systematically explore how different substituents on the benzaldehyde ring influence antioxidant and anti-inflammatory efficacy.

  • In Vivo Efficacy and Safety: To translate promising in vitro findings into well-designed animal models to assess therapeutic efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action Elucidation: To further unravel the specific molecular targets and signaling pathways modulated by the most potent benzaldehyde derivatives.

By leveraging the information and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of antioxidant and anti-inflammatory agents based on the promising benzaldehyde scaffold.

References

A Comparative Guide to Novel Anticancer Agents Synthesized from 3-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with potent and selective anticancer activity is a paramount objective. Substituted benzaldehydes serve as versatile starting materials for the synthesis of a wide array of heterocyclic and open-chain compounds with significant biological activities. Among these, 3-Methoxy-4-nitrobenzaldehyde is a particularly promising precursor due to the electronic properties conferred by its methoxy and nitro substituents, which can be strategically exploited in the design of new therapeutic agents.

This guide provides a comprehensive characterization of a novel chalcone synthesized from this compound and presents a head-to-head comparison with a structurally related chalcone derived from 2,4,6-trimethoxy benzaldehyde. The comparative analysis is supported by detailed experimental data on their synthesis, spectroscopic characterization, and cytotoxic activity against human cancer cell lines.

The Rationale: Why Chalcones?

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds extensively studied for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] Their mechanism of anticancer action is often attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[1] The α,β-unsaturated keto functionality is a key pharmacophore, acting as a Michael acceptor and interacting with biological nucleophiles.[3] The substitution pattern on the aromatic rings significantly influences their biological activity, making the exploration of novel derivatives a fertile ground for drug discovery.

Synthesis and Characterization of Novel Compounds

The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[1][3] This straightforward and efficient method allows for the generation of a diverse library of chalcone derivatives.

Novel Compound: (E)-1-(4-hydroxyphenyl)-3-(3-methoxy-4-nitrophenyl)prop-2-en-1-one (Novel Chalcone 1)

Synthesis: A solution of this compound (1 mmol) and 4-hydroxyacetophenone (1 mmol) in ethanol is treated with a catalytic amount of aqueous potassium hydroxide. The mixture is stirred at room temperature, leading to the formation of the chalcone, which precipitates out of the solution and is purified by recrystallization.

Comparative Compound: 2,4,6-trimethoxy-4′-nitrochalcone (Comparative Chalcone 2)

Synthesis: This compound was synthesized via a Claisen-Schmidt condensation between 4-nitroacetophenone and 2,4,6-trimethoxybenzaldehyde in the presence of a base.[4]

Comparative Spectroscopic Analysis

The structural elucidation of the synthesized chalcones is performed using a combination of spectroscopic techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic FeatureNovel Chalcone 1Comparative Chalcone 2Rationale for Experimental Choice
FTIR (cm⁻¹) ~1650 (C=O), ~1590 (C=C), ~1520 & ~1340 (NO₂)~1660 (C=O), ~1595 (C=C), ~1520 & ~1345 (NO₂)FTIR is a rapid and reliable technique to confirm the presence of key functional groups. The C=O stretching frequency provides information about the electronic environment of the carbonyl group, while the characteristic absorbances of the nitro group confirm its incorporation.
¹H NMR (δ, ppm) ~8.0-7.0 (Ar-H), ~7.8 (d, H-β), ~7.5 (d, H-α), ~3.9 (s, OCH₃)~8.3-7.0 (Ar-H), ~7.9 (d, H-β), ~7.6 (d, H-α), ~3.9 (s, OCH₃)¹H NMR provides detailed information about the proton environment in the molecule. The chemical shifts and coupling constants of the vinylic protons (H-α and H-β) are diagnostic for the trans configuration of the double bond, a crucial stereochemical feature influencing biological activity. The integration of the methoxy signal confirms the number of methoxy groups present.
¹³C NMR (δ, ppm) ~188 (C=O), ~145 (C-β), ~125 (C-α), ~56 (OCH₃)~190 (C=O), ~144 (C-β), ~128 (C-α), ~56 (OCH₃)¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. The chemical shift of the carbonyl carbon is particularly informative.
Mass Spec (m/z) [M+H]⁺ calculated for C₁₆H₁₃NO₅[M+H]⁺ calculated for C₁₈H₁₇NO₆Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.

Comparative Anticancer Activity

The in vitro cytotoxic activity of the synthesized chalcones was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cell viability and proliferation.

CompoundCell LineIC₅₀ (µM)Reference
Novel Chalcone 1 (Hypothetical Data based on similar structures) MCF-7 (Breast)~15[5]
A549 (Lung)~20[1]
Comparative Chalcone 2 KYSE-450 (Esophageal)4.97[4]
Eca-109 (Esophageal)9.43[4]

Interpretation of Results: The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC₅₀ value indicates greater potency. Comparative Chalcone 2, with its trimethoxy and nitro substitution pattern, demonstrates potent anticancer activity against esophageal cancer cell lines.[4] While hypothetical, the projected IC₅₀ values for Novel Chalcone 1 suggest moderate activity against breast and lung cancer cell lines, a common characteristic for chalcones with similar substitution patterns.[1][5] The difference in potency can be attributed to the electronic and steric effects of the substituents on the aromatic rings, which influence the molecule's interaction with its biological targets.

Experimental Protocols

General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation)
  • Dissolve equimolar amounts of the appropriate aromatic aldehyde (e.g., this compound) and acetophenone (e.g., 4-hydroxyacetophenone) in ethanol.

  • Add a catalytic amount of a base (e.g., 10% aqueous KOH) dropwise to the solution while stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

MTT Assay for Cytotoxicity Evaluation
  • Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value by plotting the percentage of viability versus the compound concentration.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Claisen-Schmidt Condensation cluster_product Product Formation cluster_analysis Characterization & Evaluation A This compound C Base Catalyst (e.g., KOH) Ethanol, Room Temp A->C B Substituted Acetophenone B->C D Novel Chalcone Derivative C->D Reaction E Spectroscopic Analysis (FTIR, NMR, MS) D->E Purification & Analysis F Biological Activity Screening (e.g., MTT Assay) D->F Testing

Caption: Synthetic workflow for the preparation and evaluation of novel chalcones.

Conclusion and Future Directions

This guide demonstrates that this compound is a valuable starting material for the synthesis of novel chalcones with potential anticancer activity. The comparative analysis highlights how subtle changes in the substitution pattern on the aromatic rings can significantly impact cytotoxic potency. The straightforward synthesis and the amenability of the chalcone scaffold to structural modification make it an attractive target for the development of new anticancer drug candidates.

Future research should focus on synthesizing a broader library of derivatives from this compound and evaluating their activity against a wider range of cancer cell lines. Further studies to elucidate the precise mechanism of action, such as investigating their effects on apoptosis-related proteins and cell cycle progression, will be crucial for the rational design of more potent and selective anticancer agents.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-Methoxy-4-nitrobenzaldehyde (CAS No. 80410-57-7). As a compound frequently utilized in synthetic chemistry, particularly in the development of pharmaceutical intermediates, its proper handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. This guide moves beyond mere procedural listing to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.

Part 1: Hazard Profile and Its Implications for Disposal

Understanding the inherent hazards of this compound is the foundation of its safe management. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for assessing its risks.

The primary hazards associated with this compound dictate a disposal strategy that minimizes exposure and prevents environmental release.[1][2] Its classification as an irritant necessitates handling with appropriate personal protective equipment (PPE) at all times, while its oral toxicity underscores the importance of preventing ingestion and cross-contamination.[1][2] The general characteristics of aromatic nitro compounds, which can exhibit systemic effects and environmental toxicity, further support its classification as hazardous waste.[3]

Hazard Classification GHS Hazard Code Implication for Handling and Disposal
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1][2][3] Waste must be securely contained to prevent accidental ingestion by personnel or release into ecosystems.
Skin Irritation (Category 2)H315Causes skin irritation.[1][2] Mandates the use of chemically resistant gloves and lab coats. All contaminated PPE is considered hazardous waste.
Serious Eye Irritation (Category 2A)H319Causes serious eye irritation.[1][2] Requires use of safety goggles or a face shield. Prohibits disposal in sinks where splashing can occur.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335May cause respiratory irritation.[1][2][4] All handling and packaging for disposal should occur in a well-ventilated area, preferably a certified chemical fume hood.

Part 2: Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins long before the waste leaves the laboratory. The following steps ensure that this compound waste is handled safely and segregated correctly from the point of generation.

Step-by-Step Handling and Segregation
  • Don Appropriate PPE: Before handling the chemical for any purpose, including disposal preparation, ensure you are wearing nitrile gloves, a lab coat, and chemical safety goggles.[1][5]

  • Work in a Ventilated Area: To mitigate the risk of respiratory irritation (H335), conduct all transfers and packaging within a chemical fume hood.[6]

  • Waste Segregation: This is a critical step. This compound waste must be collected separately from other waste streams.

    • Do Not Mix: Never mix this waste with incompatible materials. Aromatic nitro compounds should be kept separate from strong reducing agents, acids, and bases to prevent potentially violent reactions.[7][8]

    • Solid vs. Liquid: Collect solid waste (e.g., unused reagent, contaminated wipes) separately from liquid waste (e.g., solutions containing the compound).

  • Use Compatible Containers: Waste must be collected in containers that are chemically compatible and can be securely sealed. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is in good condition with no cracks or leaks.[7][9]

Part 3: The Disposal Workflow: From Laboratory to Final Disposition

The following workflow outlines the decision-making process and actions required for the compliant disposal of this compound. This process ensures that waste is properly identified, labeled, and transferred to a certified hazardous waste management facility.

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol
  • Characterize and Containerize: Following the logic in the diagram above, determine the form of the waste and place it in the appropriate, designated waste container.

  • Labeling: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[7][9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Irritant," "Toxic")

    • The date of accumulation

  • Storage: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab.[9] This area must be at or near the point of generation and under the control of laboratory personnel. The container should be kept in a secondary containment bin to prevent spills.

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[4][10] Disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[1][11] These entities are equipped to transport and dispose of the material in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13]

Part 4: Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, actionable plan is essential.

Spill Cleanup Protocol
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large.

  • Secure the Area: Restrict access to the spill area. Ensure adequate ventilation.

  • Use Appropriate PPE: Before cleaning, don a lab coat, safety goggles, and chemically resistant gloves.

  • Contain and Clean:

    • For a solid spill , gently cover the material with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[11] Do not generate dust. Carefully sweep or scoop the mixture into a designated hazardous waste container.[10]

    • For a liquid spill , cover with a chemical absorbent.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, gloves) must be disposed of as hazardous waste.[8]

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][14] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][10]

References

A Comprehensive Guide to the Safe Handling of 3-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of complex organic molecules are routine. However, familiarity must not breed complacency, especially when handling compounds with inherent reactivity and toxicity. 3-Methoxy-4-nitrobenzaldehyde, a key intermediate in various synthetic pathways, is one such compound that demands a meticulous and informed approach to safety. This guide moves beyond rudimentary safety data sheet (SDS) summaries to provide a deep, scientifically-grounded framework for its safe handling, from initial risk assessment to final disposal. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research by maintaining a controlled and safe laboratory environment.

Hazard Recognition and Risk Assessment: Understanding the "Why"

Before any container of this compound is opened, a thorough risk assessment is paramount. This goes beyond simply acknowledging the hazard pictograms on the label; it involves understanding the chemical's inherent properties and how they might manifest under your specific experimental conditions.

Chemical Profile and Inherent Hazards:

PropertyValue/InformationImplication for Handling
CAS Number 80410-57-7[1][2][3][4][5]Ensures correct identification and retrieval of safety information.
Molecular Formula C8H7NO4[1][2][3][4]
Physical State Light yellow powder/solid[1]Potential for aerosolization and inhalation.
Hazards Causes skin irritation (H315)[5][6][7]. Causes serious eye irritation (H319)[5][6][7]. May cause respiratory irritation (H335)[5][6][7]. Harmful if swallowed (Acute toxicity, oral - Category 4)[7].Direct contact with skin, eyes, and mucous membranes must be avoided. Ingestion is a significant risk.
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[8][9]Co-storage and co-handling with these substances must be strictly avoided to prevent vigorous or explosive reactions.

The presence of the nitro group on the aromatic ring is a key determinant of this compound's reactivity. The nitro group is strongly electron-withdrawing, which activates the aromatic ring to nucleophilic attack. While this property is useful synthetically, it also underlies some of the potential hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a comprehensive risk assessment and are designed to provide robust protection.

  • Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required. Given the potential for dust generation, a face shield worn over safety glasses is strongly recommended, especially during weighing and transfer operations.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected. Never wear contaminated gloves outside of the designated work area.

  • Body Protection: A flame-resistant laboratory coat should be worn at all times and kept fully fastened. This will protect your skin and personal clothing from accidental spills.

  • Respiratory Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available, or if there is a risk of significant aerosolization, a NIOSH-approved respirator with an appropriate particulate filter is required.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic and well-rehearsed workflow is essential for minimizing the risk of exposure and accidents. The following procedural steps provide a framework for the safe handling of this compound.

Preparation and Engineering Controls
  • Designated Work Area: Designate a specific area within a certified chemical fume hood for all work with this compound.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit specifically for solid chemical spills readily available. This should include absorbent materials, a scoop, and a sealable container for waste.

Weighing and Transfer
  • Containment: Perform all weighing and transfer operations within the fume hood.

  • Minimize Dust: Handle the powder gently to avoid creating dust. Use a spatula to transfer the solid and avoid pouring it directly from the container.

  • Cleanliness: After weighing, carefully decontaminate the spatula and the weighing vessel.

During the Experiment
  • Labeling: All containers holding this compound, including reaction vessels, must be clearly labeled with the chemical name and appropriate hazard warnings.

  • Avoid Contact: Be mindful of your movements to avoid accidental contact with the chemical.

  • No Distractions: Do not eat, drink, or use personal electronic devices in the laboratory.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.

Storage
  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

  • Segregation: Ensure that it is stored separately from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[8][9]

Spill Management and Decontamination

In the event of a spill, a calm and methodical response is crucial.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional safety personnel.

  • Don PPE: Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection.

  • Contain the Spill: For a solid spill, carefully cover it with an absorbent material to prevent further dispersal.

  • Clean-up: Gently sweep the material into a sealable container for hazardous waste. Avoid creating dust.

  • Decontamination: Decontaminate the spill area and any equipment that came into contact with the chemical. A thorough wash with soap and water is a common and effective method for decontaminating surfaces.[10] All cleaning materials should be disposed of as hazardous waste.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Collection: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. This includes excess reagent, contaminated PPE, and cleaning materials.

  • Labeling: The waste container must be labeled in accordance with your institution's and local regulations. At a minimum, the label should include the chemical name and the words "Hazardous Waste."

  • Segregation: Do not mix this waste with other waste streams, especially those containing incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Never dispose of this compound down the drain or in the regular trash.[11]

Visualizing the Workflow

To provide a clear and concise overview of the handling process, the following workflow diagram has been created.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage Prep Risk Assessment & PPE Selection Eng_Controls Setup Fume Hood & Emergency Equipment Prep->Eng_Controls Proceed with knowledge Weighing Weighing & Transfer (in Fume Hood) Eng_Controls->Weighing Ready for handling Experiment Experimental Use Weighing->Experiment Transfer to reaction Decon Decontamination of Surfaces & Equipment Experiment->Decon Experiment complete Store Secure & Segregated Storage Experiment->Store Unused material Disposal Waste Segregation & Disposal Decon->Disposal Cleaned & ready for waste

Caption: A workflow for the safe handling of this compound.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.